Azd 9977
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H18FN3O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
MBKYLPOPYYLTNW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of AZD9977: A Novel Mineralocorticoid Receptor Modulator for Cardiorenal Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AZD9977 (also known as balcinrenone) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) modulator developed to provide organ protection in cardiovascular and renal diseases while minimizing the risk of hyperkalemia, a common dose-limiting side effect of existing MR antagonists (MRAs).[1][2][3][4][5] Preclinical studies demonstrated that AZD9977 offers comparable cardiorenal protective effects to traditional MRAs like eplerenone (B1671536) but with a differentiated impact on urinary electrolyte excretion, suggesting a safer therapeutic window.[1][2][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of AZD9977, intended for professionals in the field of drug discovery and development.
Introduction: The Unmet Need in Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in fluid and electrolyte balance.[7][8][9] However, excessive activation of MR signaling is implicated in the pathophysiology of various cardiovascular and renal conditions, promoting inflammation, fibrosis, and tissue damage.[4][7][10] While steroidal MRAs such as spironolactone (B1682167) and eplerenone have proven clinical efficacy in heart failure and hypertension, their use is often limited by the mechanism-based risk of hyperkalemia (elevated serum potassium levels).[1][3][4][6] This adverse effect stems from their action on MR in the kidneys, which regulates sodium and potassium excretion.[6][7] The development of AZD9977 was driven by the therapeutic goal of dissociating the beneficial organ-protective effects of MR modulation from the detrimental effects on electrolyte homeostasis.[1][2][5]
The Discovery of AZD9977: A Structure and Property-Driven Approach
The identification of AZD9977 was the result of a comprehensive medicinal chemistry campaign focused on discovering non-steroidal MR modulators with a unique pharmacological profile.[5] The lead generation and optimization process was guided by structure-activity relationships and a focus on physicochemical properties to identify compounds that could act as partial MRAs.[5] This approach led to the selection of AZD9977 as a clinical candidate for treating MR-mediated cardiorenal diseases, including chronic kidney disease and heart failure.[5]
Mechanism of Action: A Differentiated Binding and Co-factor Recruitment Profile
AZD9977 is a partial MR antagonist.[1][4] Unlike full antagonists like eplerenone, AZD9977's interaction with the MR ligand-binding domain induces a distinct conformational change in the receptor.[1][4][11] This unique binding mode results in a differential recruitment of transcriptional co-factor peptides compared to traditional MRAs.[1][4] This molecular mechanism is believed to underlie its ability to selectively modulate MR activity, retaining organ-protective effects while having a minimal impact on electrolyte balance in preclinical models with aldosterone (B195564).[1][2][6]
Signaling Pathway of Mineralocorticoid Receptor Activation and AZD9977 Intervention
Caption: Mineralocorticoid receptor signaling pathway and the modulatory intervention of AZD9977.
Preclinical Pharmacology
Preclinical evaluation of AZD9977 was conducted in various in vitro and in vivo models to characterize its potency, selectivity, and pharmacological effects.
In Vitro Profile
AZD9977 demonstrated potent and selective modulation of the MR in a variety of in vitro assays.
| Assay Type | Species | Agonist | IC50 / pKi | Efficacy | Reference |
| Reporter Gene Assay | Human | Aldosterone | 0.28 µM | 69% (Partial Antagonist) | [12] |
| Reporter Gene Assay | Human | - | 0.37 µM | - | [12] |
| Reporter Gene Assay | Mouse | - | 0.08 µM | - | [12] |
| Reporter Gene Assay | Rat | - | 0.08 µM | - | [12] |
| Binding Assay (MR) | - | - | 7.5 (pKi) | - | [12] |
| Binding Assay (GR) | - | - | 5.4 (pKi) | - | [12] |
| Binding Assay (PR) | - | - | 4.6 (pKi) | - | [12] |
In Vivo Pharmacology and Organ Protection
In vivo studies in rodent models of kidney disease demonstrated the organ-protective effects of AZD9977.
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Uni-nephrectomized db/db mice | AZD9977, Eplerenone | - | Dose-dependently reduced albuminuria and improved kidney histopathology, similar to eplerenone. | [1][2] |
| Uni-nephrectomized rats on high-salt diet and aldosterone infusion | AZD9977 (10-100 mg/kg, oral) | 4 weeks | Dose-dependently reduced urinary albumin-to-creatinine ratio (UACR). | [2][12] |
| Salt-deprived rats | AZD9977, Eplerenone | Acute | AZD9977 did not affect urinary Na+/K+ ratio, while eplerenone dose-dependently increased it. | [1][2] |
| Rats with aldosterone as agonist | AZD9977 | - | No effect on urinary Na+/K+ ratio. | [6] |
| Rats with fludrocortisone (B194907) as agonist | AZD9977 | - | Dose-dependently increased urinary Na+/K+ ratio. | [6] |
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical discovery and evaluation of AZD9977.
Clinical Development
AZD9977 has progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Pharmacokinetics in Healthy Volunteers
Phase I studies in healthy male volunteers established the pharmacokinetic profile of AZD9977.[3][13]
| Parameter | Finding | Dose Range | Reference |
| Absorption | Rapidly absorbed | 50, 150, 300 mg | [3][13] |
| Tmax (median) | 0.50 - 0.84 hours | 50, 150, 300 mg | [3][13] |
| AUC and Cmax | Approximately dose-proportional | 50, 150, 300 mg | [3][13] |
| Half-life | Increased with dose | 50, 150, 300 mg | [3][13] |
| Steady State | Reached after 3-4 days | 50, 150, 300 mg | [3][13] |
| Accumulation | 1.2 to 1.7-fold (dose-dependent) | 50, 150, 300 mg | [3][13] |
| Renal Clearance | 5.9 - 6.5 L/hour | 50, 150, 300 mg | [3][13] |
| Urinary Excretion | 24-37% of the drug | 50, 150, 300 mg | [3][13] |
Safety and Tolerability
Across Phase I and Ib studies, AZD9977 was generally well-tolerated with no major safety concerns.[3][14][15] In a Phase I multiple ascending dose study, the incidence of adverse events was lower in participants receiving AZD9977 (22.2%) compared to placebo (66.7%), with all events being of mild or moderate severity.[3]
Clinical Pharmacodynamics and Efficacy
Clinical studies have provided insights into the pharmacodynamic effects of AZD9977, particularly concerning electrolyte balance.
-
Fludrocortisone Challenge: In a study using the synthetic MR agonist fludrocortisone, AZD9977 exhibited effects on the urinary sodium-to-potassium ratio similar to eplerenone, a finding that contrasted with preclinical data where aldosterone was the agonist.[6][14] This suggests that the nature of the MR agonist may influence the observed effects on electrolytes.[6]
-
Comparison with Spironolactone: A Phase Ib study in patients with heart failure and renal impairment compared AZD9977 with spironolactone.[15][16] The study showed evidence of target engagement for AZD9977, with an increase in plasma aldosterone levels.[15][16]
-
MIRACLE Trial (Phase IIb): This study evaluated the efficacy, safety, and tolerability of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease.[17][18] The trial was completed in September 2023.[17][19]
Experimental Protocols
In Vitro Reporter Gene Assay
-
Objective: To determine the potency and efficacy of compounds as MR modulators.
-
Methodology: A human osteosarcoma (U2-OS) cell line is transiently co-transfected with a plasmid encoding the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. Cells are then incubated with a fixed concentration of aldosterone and varying concentrations of the test compound (e.g., AZD9977 or eplerenone). The luciferase activity is measured as a readout of MR transcriptional activity. The IC50 is calculated as the concentration of the compound that inhibits 50% of the aldosterone-induced luciferase activity. The percentage of maximal inhibition relative to a full antagonist determines the partial or full antagonist nature of the compound.[12]
In Vivo Rodent Model of Aldosterone-Induced Renal Injury
-
Objective: To assess the in vivo organ-protective effects of MR modulators.
-
Methodology: Unilateral nephrectomy is performed on male Sprague Dawley rats. The animals are then continuously infused with aldosterone via osmotic minipumps and maintained on a high-salt diet to induce renal injury. Test compounds (e.g., AZD9977 or eplerenone) are administered orally, often mixed in the diet, for a specified duration (e.g., 4 weeks). Key endpoints include the urinary albumin-to-creatinine ratio (UACR) to assess proteinuria, and kidney histopathology to evaluate glomerulosclerosis and interstitial fibrosis.[2][12]
Acute Urinary Electrolyte Excretion Model
-
Objective: To evaluate the acute effects of MR modulators on urinary electrolyte handling.
-
Methodology: Rats are placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system. The animals are then administered a single oral dose of the test compound or vehicle. Urine is collected over a defined period (e.g., 8 hours), and the concentrations of sodium and potassium are measured to determine the urinary Na+/K+ ratio.[1][4]
Conclusion
The discovery and development of AZD9977 represent a significant advancement in the field of mineralocorticoid receptor modulation. Its unique profile as a partial MR antagonist offers the potential for effective cardiorenal protection with a reduced risk of hyperkalemia.[1][2][5] The differentiated preclinical profile, particularly the lack of effect on urinary electrolytes in the presence of aldosterone, highlights a novel approach to MR-targeted therapies.[1][6] Ongoing and completed clinical trials will further elucidate the therapeutic potential of AZD9977 in patients with heart failure and chronic kidney disease.[17][18]
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 3. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 8. Nonepithelial mineralocorticoid receptor activation as a determinant of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
Balcinrenone: A Technical Guide to a Novel Selective Mineralocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balcinrenone, also known as AZD9977, is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator developed by AstraZeneca.[1][2] It is under investigation for the treatment of heart failure and chronic kidney disease.[1][3] Unlike traditional steroidal MR antagonists such as spironolactone (B1682167) and eplerenone, Balcinrenone exhibits a unique partial antagonist profile.[2][4] This distinct mechanism of action is believed to confer organ protection with a potentially lower risk of hyperkalemia, a common side effect that limits the use of conventional MR antagonists.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Balcinrenone.
Chemical Structure and Properties
Balcinrenone is a complex organic molecule with the IUPAC name 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide.[1] Its chemical identity is well-defined by various identifiers, and its physicochemical properties have been characterized through both experimental and computational methods.
Chemical Identifiers
A summary of the key chemical identifiers for Balcinrenone is presented in Table 1.
| Identifier | Value |
| IUPAC Name | 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide[1] |
| CAS Number | 1850385-64-6[1] |
| Molecular Formula | C₂₀H₁₈FN₃O₅[1] |
| SMILES | CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F[1] |
| InChI Key | MBKYLPOPYYLTNW-ZDUSSCGKSA-N[1] |
Physicochemical Properties
The known physicochemical properties of Balcinrenone are summarized in Table 2. It is important to note that some of these values are predicted, as experimental data for certain properties of this investigational compound are not publicly available.
| Property | Value | Source |
| Molecular Weight | 399.38 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 662.0 ± 55.0 °C at 760 mmHg | [5] |
| pKa (Predicted) | 12.13 ± 0.70 (most acidic), 14.12 ± 0.70 (most basic) | [5] |
| LogP (Predicted) | 1.1 | [5] |
| Solubility | DMSO: ≥ 250 mg/mL | MedChemExpress |
Mechanism of Action and Signaling Pathway
Balcinrenone functions as a selective modulator of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, inflammation, and fibrosis, primarily through its interaction with the steroid hormone aldosterone (B195564).
Mineralocorticoid Receptor Modulation
Balcinrenone acts as a partial antagonist of the MR.[2][4] Unlike full antagonists like eplerenone, Balcinrenone's unique interaction with the MR results in a distinct recruitment of co-factor peptides.[2] This leads to a partial suppression of MR activity, which is thought to be sufficient for organ protection while minimizing the effects on urinary electrolyte excretion, thereby reducing the risk of hyperkalemia.[2][4]
Signaling Pathway
The binding of aldosterone to the MR initiates a signaling cascade that can be broadly divided into genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to hormone response elements on DNA, leading to the transcription of target genes. The non-genomic pathway involves more rapid, non-transcriptional effects. Balcinrenone modulates the genomic pathway by competing with aldosterone for binding to the MR.
Caption: Genomic Signaling Pathway of the Mineralocorticoid Receptor and the Modulatory Action of Balcinrenone.
Pharmacological Properties
The pharmacological profile of Balcinrenone has been characterized through a series of in vitro and in vivo studies, highlighting its potency, selectivity, and partial agonist activity.
In Vitro Pharmacology
Key in vitro pharmacological data for Balcinrenone are presented in Table 3.
| Parameter | Species | Value | Notes |
| pKi (MR) | Human | 7.5 | Binding affinity to Mineralocorticoid Receptor.[6] |
| pKi (GR) | Human | 5.4 | Binding affinity to Glucocorticoid Receptor.[6] |
| pKi (PR) | Human | 4.6 | Binding affinity to Progesterone Receptor.[6] |
| IC₅₀ (MR) | Human | 0.37 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |
| IC₅₀ (MR) | Mouse | 0.08 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |
| IC₅₀ (MR) | Rat | 0.08 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |
| MR Activity Suppression | Human | 69% | Partial antagonist activity in a reporter gene assay, compared to full antagonists.[6] |
Pharmacokinetics
Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of Balcinrenone.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 0.50 - 0.84 hours[1] |
| Renal Clearance | 5.9 - 6.5 L/hour[1] |
| Urinary Excretion (unchanged) | 24 - 37%[1] |
| Absolute Bioavailability | 52%[7] |
| Metabolism | Primarily via oxidation (CYP3A4 is the main enzyme responsible).[7] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of Balcinrenone.
Reporter Gene Assay for MR Activity
This in vitro assay is used to determine the functional activity of compounds on the mineralocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or other suitable cells are cultured in appropriate media. The cells are then transiently co-transfected with two plasmids:
-
An expression vector containing the full-length human mineralocorticoid receptor.
-
A reporter vector containing a luciferase gene under the control of a promoter with mineralocorticoid response elements (MREs).
-
-
Compound Treatment: After transfection, the cells are treated with a range of concentrations of Balcinrenone in the presence of a fixed concentration of aldosterone (the natural MR agonist). Control wells receive aldosterone alone or vehicle.
-
Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The IC₅₀ value is calculated by plotting the percentage of inhibition of aldosterone-induced luciferase activity against the concentration of Balcinrenone.
Caption: Experimental Workflow for the Mineralocorticoid Receptor Reporter Gene Assay.
Uninephrectomy Rat Model of Aldosterone-Induced Renal Injury
This in vivo model is used to assess the organ-protective effects of Balcinrenone in a setting of mineralocorticoid-driven renal damage.
Methodology:
-
Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (surgical removal of one kidney) to increase the physiological stress on the remaining kidney.
-
Induction of Injury: The uninephrectomized rats are administered aldosterone via subcutaneous osmotic mini-pumps and are given a high-salt diet (e.g., 1% NaCl in drinking water). This regimen induces hypertension, albuminuria, and renal fibrosis.
-
Treatment Groups: The animals are divided into several groups:
-
Vehicle control.
-
Aldosterone + high salt + vehicle.
-
Aldosterone + high salt + Balcinrenone (at various doses, administered orally).
-
Aldosterone + high salt + positive control (e.g., eplerenone).
-
-
Monitoring and Endpoints: Over a period of several weeks (e.g., 4 weeks), the following parameters are monitored:
-
Blood pressure (e.g., via tail-cuff method).
-
Urinary albumin-to-creatinine ratio (UACR) from 24-hour urine collections.
-
At the end of the study, the animals are euthanized, and the kidneys are collected for histopathological analysis (e.g., assessment of glomerulosclerosis and interstitial fibrosis).
-
-
Data Analysis: The data from the different treatment groups are statistically compared to the vehicle control group to assess the efficacy of Balcinrenone in preventing or reducing aldosterone-induced renal injury.
Caption: Experimental Workflow for the Uninephrectomy Rat Model of Aldosterone-Induced Renal Injury.
Clinical Development
Balcinrenone is currently in clinical development, with several studies investigating its efficacy and safety, often in combination with other cardiovascular and renal protective agents like dapagliflozin (B1669812). A notable example is the MIRO-CKD trial.[8]
MIRO-CKD Trial Design
The MIRO-CKD trial is a Phase IIb, multicenter, randomized, double-blind, dose-finding study.[8]
-
Objective: To evaluate the efficacy, safety, and tolerability of Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria.[8]
-
Patient Population: Adults with CKD (eGFR ≥ 25 to < 60 mL/min/1.73 m²) and albuminuria (UACR > 100 to ≤ 5000 mg/g).[8]
-
Treatment Arms:
-
Balcinrenone 15 mg + Dapagliflozin 10 mg
-
Balcinrenone 40 mg + Dapagliflozin 10 mg
-
Placebo + Dapagliflozin 10 mg[8]
-
-
Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR) from baseline.[8]
Conclusion
Balcinrenone is a promising novel selective mineralocorticoid receptor modulator with a distinct partial antagonist profile. Its mechanism of action offers the potential for effective organ protection in cardiovascular and renal diseases, with a reduced risk of hyperkalemia compared to existing MR antagonists. The ongoing clinical development will further elucidate its therapeutic potential and safety profile in patient populations with high unmet medical needs. This technical guide provides a foundational understanding of Balcinrenone for researchers and drug development professionals engaged in the fields of cardiology, nephrology, and pharmacology.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balcinrenone - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azd-9977 | C20H18FN3O5 | CID 118599727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.tno.nl [publications.tno.nl]
AZD9977 for Heart Failure with Preserved Ejection Fraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator that has been investigated for the treatment of heart failure with preserved ejection fraction (HFpEF). It is designed to provide the organ-protective benefits of mineralocorticoid receptor antagonists (MRAs) while mitigating the risk of hyperkalemia, a common and potentially serious side effect of existing MRAs like spironolactone (B1682167) and eplerenone (B1671536). This technical guide provides a comprehensive overview of the preclinical and clinical data on AZD9977, with a focus on its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action: Selective Mineralocorticoid Receptor Modulation
AZD9977 acts as a partial antagonist of the mineralocorticoid receptor. Unlike full antagonists such as eplerenone, AZD9977's unique interaction with the MR's ligand-binding domain results in a distinct recruitment of co-factor peptides.[1] This differential co-factor engagement is believed to be the molecular basis for its tissue-specific effects, retaining organ-protective properties in non-epithelial tissues like the heart and kidneys while having minimal impact on electrolyte excretion in the kidneys.[1] This selective modulation is predicted to reduce the risk of hyperkalemia.[1]
The activation of the mineralocorticoid receptor by aldosterone (B195564) in cardiomyocytes and cardiac fibroblasts is a key driver of pathological processes in heart failure, including cardiac fibrosis, hypertrophy, and inflammation. By partially antagonizing the MR, AZD9977 is hypothesized to inhibit these detrimental downstream signaling pathways.
Signaling Pathway of AZD9977 in Cardiomyocytes
The following diagram illustrates the proposed signaling pathway of AZD9977 at the mineralocorticoid receptor in a cardiomyocyte.
Clinical Development and Efficacy Data
AZD9977 has been evaluated in Phase I and Phase IIb clinical trials. The primary focus of early clinical development was on safety, particularly the risk of hyperkalemia, while later studies explored efficacy in patients with heart failure and chronic kidney disease.
Phase Ib Study in HFpEF and Renal Impairment (NCT03682497)
A Phase Ib, open-label, randomized trial compared AZD9977 to spironolactone in 68 patients with HFpEF or heart failure with mildly reduced ejection fraction (HFmrEF) and an estimated glomerular filtration rate (eGFR) of 40-70 ml/min/1.73 m².[2]
Table 1: Key Outcomes of Phase Ib Study of AZD9977 vs. Spironolactone [2]
| Parameter | AZD9977 (n=33) | Spironolactone (n=35) |
| Change in Serum Potassium from Baseline to Day 28 (%) | 5.7 | 4.2 |
| Relative Change in Serum Potassium (AZD9977 vs. Spironolactone) at Day 28 (95% CI) | -0.3% (-5.3% to 4.4%) | - |
| Median Increase in Plasma Aldosterone from Baseline at Day 28 (pmol/L) | 89.8 | 67.4 |
| Median Fractional Excretion of Potassium at Day 28 (%) | 12.9 | 10.1 |
| Discontinuations due to Hyperkalemia | 0 | 0 |
Phase IIb MIRACLE Trial (NCT04595370)
The MIRACLE trial was a Phase IIb, randomized, double-blind, active-controlled study designed to evaluate the efficacy and safety of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure (LVEF <60%) and chronic kidney disease.[3][4][5][6] The trial was terminated early due to slow recruitment.[3][4][5][6]
Table 2: Baseline Characteristics of Patients in the MIRACLE Trial [3]
| Characteristic | AZD9977 15 mg + Dapagliflozin (n=33) | AZD9977 50 mg + Dapagliflozin (n=34) | AZD9977 150 mg + Dapagliflozin (n=33) | Placebo + Dapagliflozin (n=33) |
| Age (years), mean (SD) | 71.5 (8.7) | 72.1 (8.9) | 70.8 (9.5) | 73.5 (7.5) |
| Male, n (%) | 23 (70) | 24 (71) | 22 (67) | 23 (70) |
| eGFR (mL/min/1.73 m²), mean (SD) | 44.9 (9.8) | 44.1 (10.1) | 45.5 (9.9) | 43.8 (9.6) |
| UACR (mg/g), median (IQR) | 123.9 (48.7-336.3) | 141.6 (62.0-424.8) | 168.2 (70.8-442.5) | 132.8 (53.1-354.0) |
| LVEF (%), mean (SD) | 52.1 (8.2) | 51.5 (8.5) | 50.9 (8.9) | 52.7 (7.8) |
Table 3: Primary and Key Secondary Endpoints in the MIRACLE Trial [4]
| Endpoint | AZD9977 15 mg + Dapagliflozin | AZD9977 50 mg + Dapagliflozin | AZD9977 150 mg + Dapagliflozin | Placebo + Dapagliflozin |
| Relative Reduction in UACR from Baseline to Week 12 (%) | Not Significantly Different from Placebo | Not Significantly Different from Placebo | Not Significantly Different from Placebo | - |
| Change in eGFR from Baseline to Week 12 (mL/min/1.73 m²) | - | - | Reduced | - |
| Change in Serum Potassium from Baseline to Week 12 (mmol/L) | Possible dose-dependent increase | Possible dose-dependent increase | Possible dose-dependent increase | - |
| Change in NT-proBNP from Baseline to Week 12 | Non-significant trend towards reduction | Non-significant trend towards reduction | Non-significant trend towards reduction | - |
| Discontinuations due to Hyperkalemia, n | 2 (across all AZD9977 groups) | 2 (across all AZD9977 groups) | 2 (across all AZD9977 groups) | 0 |
Preclinical Pharmacology
Preclinical studies in rodent models have been instrumental in characterizing the pharmacological profile of AZD9977 and providing the rationale for its clinical development in heart failure.
Organ Protection in Animal Models
In uni-nephrectomized rats administered aldosterone and a high-salt diet, a model of cardiorenal damage, AZD9977 demonstrated organ-protective effects.[1]
Table 4: Effects of AZD9977 in a Rat Model of Aldosterone-Induced Renal Injury [7]
| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Renal Pathology Score |
| Vehicle | - | - | - |
| AZD9977 | 30 | Dose-dependent reduction | Reduction |
| AZD9977 | 100 | Dose-dependent reduction | Reduction |
| Eplerenone | 10 | Dose-dependent reduction | Reduction |
| Eplerenone | 30 | Dose-dependent reduction | Reduction |
Effects on Electrolyte Excretion
A key differentiating feature of AZD9977 in preclinical models is its lack of effect on urinary sodium-to-potassium (Na+/K+) ratio, in contrast to eplerenone, which dose-dependently increases this ratio.[7] This finding supports the hypothesis that AZD9977 has a reduced propensity to cause hyperkalemia.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Phase Ib Clinical Trial (NCT03682497) Protocol
-
Study Design: Phase Ib, open-label, randomized, parallel-group, multicenter study.[2]
-
Participants: 68 patients with HFpEF or HFmrEF (LVEF ≥40%) and eGFR between 40 and 70 ml/min/1.73 m².[2]
-
Intervention: Patients were randomized to receive either AZD9977 100 mg once daily or spironolactone 25 mg once daily for 14 days. If serum potassium was ≤ 4.8 mmol/L, the dose was up-titrated to AZD9977 200 mg or spironolactone 50 mg for another 14 days.[2]
-
Primary Endpoint: Relative change in serum potassium from baseline to day 28 for AZD9977 versus spironolactone.[2]
-
Secondary and Exploratory Endpoints: Serum and urinary electrolytes, fractional excretion of sodium and potassium, plasma aldosterone, renin, cortisol, and safety assessments.[2]
Preclinical Rat Model of Aldosterone-Induced Renal Injury
-
Animal Model: Uni-nephrectomized male Sprague Dawley rats.[7]
-
Induction of Injury: Administration of aldosterone via osmotic minipumps and a high-salt diet.[7]
-
Treatment: AZD9977 or eplerenone admixed in the diet for four weeks.[7]
-
Assessments: Urinary albumin-to-creatinine ratio (UACR) was measured from 24-hour urine collections. Renal pathology was scored based on histological examination of kidney tissue.[7]
Experimental Workflow for Preclinical Renal Injury Model
Conclusion
AZD9977 is a selective mineralocorticoid receptor modulator with a distinct pharmacological profile compared to traditional MRAs. Preclinical studies demonstrated its potential for organ protection with a reduced risk of affecting electrolyte balance. However, the Phase IIb MIRACLE trial in patients with heart failure and chronic kidney disease was terminated early and did not meet its primary endpoint of reducing albuminuria. While AZD9977 showed a favorable safety profile in early clinical trials with regard to hyperkalemia compared to spironolactone, its clinical efficacy in HFpEF remains to be definitively established. Further research may be needed to identify the patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Frontiers | Modeling heart failure with preserved ejection fraction in rodents: Where do we stand? [frontiersin.org]
- 2. Novel interactions of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating AZD9977 (Balcinrenone) in Chronic Kidney Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of AZD9977, also known as balcinrenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator, in the context of chronic kidney disease (CKD). AZD9977 has been evaluated for its potential to provide cardiorenal protection with a reduced risk of hyperkalemia compared to traditional MR antagonists.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.
Core Mechanism of Action
AZD9977 is a partial MR antagonist.[1][2] Unlike full antagonists like eplerenone (B1671536), AZD9977's unique interaction with the mineralocorticoid receptor leads to a distinct recruitment of co-factor peptides.[1][2][4] This selective modulation is hypothesized to separate the beneficial organ-protective effects from the adverse effects on urinary electrolyte excretion, potentially reducing the risk of hyperkalemia, a common dose-limiting side effect of conventional MR antagonists.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating AZD9977 in various CKD models.
Table 1: Efficacy of AZD9977 on Albuminuria in Rodent Models of CKD
| Model | Treatment Group | Dose | Duration | Change in Urine Albumin to Creatinine Ratio (UACR) / Urine Albumin Excretion (UAE) | Reference |
| Aldosterone-infused, high-salt-fed, uninephrectomized rats | AZD9977 | 30 mg/kg/day | 4 weeks | Dose-dependent reduction, similar efficacy to eplerenone at corresponding exposures | [1] |
| AZD9977 | 100 mg/kg/day | 4 weeks | Dose-dependent reduction, similar efficacy to eplerenone at corresponding exposures | [1] | |
| Eplerenone | 10 mg/kg/day | 4 weeks | Dose-dependent reduction | [1] | |
| Eplerenone | 30 mg/kg/day | 4 weeks | Dose-dependent reduction | [1] | |
| Uninephrectomized db/db mice (diabetic nephropathy model) | AZD9977 | 100 mg/kg/day | 4 weeks | Significant reduction in UAE compared to vehicle | [1] |
| Eplerenone | 100 mg/kg/day | 4 weeks | Significant reduction in UAE compared to vehicle | [1] | |
| Enalapril (B1671234) | Not Specified | 4 weeks | Significant reduction in UAE compared to vehicle | [1] | |
| AZD9977 + Enalapril | 100 mg/kg/day | 4 weeks | Additive reduction in UAE | [1] | |
| Eplerenone + Enalapril | 100 mg/kg/day | 4 weeks | Additive reduction in UAE | [1] |
Table 2: Histopathological Improvements with AZD9977 in CKD Models
| Model | Treatment Group | Dose | Duration | Key Histopathological Findings | Reference |
| Aldosterone-infused, high-salt-fed, uninephrectomized rats | AZD9977 | 30 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] |
| AZD9977 | 100 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |
| Eplerenone | 10 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |
| Eplerenone | 30 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |
| Uninephrectomized db/db mice | AZD9977 | 100 mg/kg/day | 4 weeks | Reduced glomerular extracellular matrix (ECM) scores | [1] |
| Eplerenone | 100 mg/kg/day | 4 weeks | Reduced glomerular extracellular matrix (ECM) scores | [1] | |
| AZD9977 + Enalapril | 100 mg/kg/day | 4 weeks | Further improvement in renal histopathology compared to enalapril alone | [1] | |
| Eplerenone + Enalapril | 100 mg/kg/day | 4 weeks | Further improvement in renal histopathology compared to enalapril alone | [1] |
Table 3: Effect of AZD9977 on Urinary Electrolyte Excretion
| Model | Treatment Group | Dose | Key Finding on Urinary Na+/K+ Ratio | Reference |
| Salt-deprived rats | AZD9977 | Increasing doses | No significant effect | [1][2] |
| Eplerenone | Increasing doses | Dose-dependent increase | [1][2] | |
| Salt-deprived rats with fludrocortisone (B194907) challenge | AZD9977 | Increasing doses | Dose-dependent increase | [5] |
| Eplerenone | Increasing doses | Dose-dependent increase | [5] | |
| Salt-deprived rats with aldosterone (B195564) challenge | AZD9977 | Increasing doses | No effect | [5] |
| Eplerenone | Increasing doses | Dose-dependent increase | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Aldosterone-Infused, High-Salt-Fed, Uninephrectomized Rat Model
This model is designed to study on-target MR-mediated effects.[1]
-
Animal Model: Male Sprague Dawley rats undergo uninephrectomy (surgical removal of one kidney).
-
Induction of Injury: Rats are administered aldosterone via osmotic minipumps and fed a high-salt diet to induce renal and cardiac injury.
-
Treatment: AZD9977 or eplerenone is administered as a food admixture for a period of four weeks.
-
Key Endpoints:
-
Urine Albumin to Creatinine Ratio (UACR): Measured to assess proteinuria and kidney damage.
-
Histopathology: Kidneys are sectioned and stained (e.g., with Periodic acid-Schiff - PAS) to evaluate renal fibrosis and glomerulonephritis. A scoring system is used for semi-quantitative analysis.
-
Uninephrectomized db/db Mouse Model of Diabetic Nephropathy
This model recapitulates key features of diabetic kidney disease.[1]
-
Animal Model: Obese, diabetic male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J homozygotes) undergo uninephrectomy at 8 weeks of age.
-
Disease Progression: Mice develop robust kidney damage by 18 weeks of age.
-
Treatment: Treatment with AZD9977, eplerenone, or enalapril (alone or in combination) is initiated at 18 weeks and continues for four weeks.
-
Key Endpoints:
-
Urine Albumin Excretion (UAE): 24-hour urine is collected to measure total albumin excretion.
-
Histopathology: Glomerular extracellular matrix (ECM) deposition is quantified as a percentage of the glomerular tuft staining area.
-
Urinary Electrolyte Excretion Model in Salt-Deprived Rats
This model assesses the acute effects of MR modulators on renal electrolyte handling.[1]
-
Animal Model: Male rats are placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system.
-
Treatment: Single increasing doses of AZD9977 or eplerenone are administered.
-
Urine Collection: Urine is collected for 8 hours post-dose.
-
Analysis: Urinary sodium (Na+) and potassium (K+) concentrations are measured to calculate the Na+/K+ ratio, an indicator of MR antagonism in the kidney.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AZD9977 as a selective MR modulator.
Caption: General workflow for preclinical evaluation of AZD9977 in CKD models.
Caption: Role of MR activation in CKD pathophysiology and the point of intervention for AZD9977.
Conclusion
Preclinical studies in established rodent models of chronic kidney disease demonstrate that AZD9977 (balcinrenone) effectively reduces albuminuria and improves renal histopathology, with an efficacy comparable to the full MR antagonist eplerenone.[1][2] A key differentiating feature of AZD9977 is its minimal impact on urinary sodium-to-potassium ratio in the presence of aldosterone, suggesting a lower propensity for causing hyperkalemia.[1][2][5] These findings highlight the potential of AZD9977 as a novel therapeutic agent for patients with CKD, particularly those at high risk for electrolyte disturbances. Further clinical investigation is warranted to confirm these promising preclinical observations in human populations.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
AZD9977 and its Impact on Potassium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator being investigated for its potential to provide organ protection with a reduced risk of hyperkalemia, a common and dose-limiting side effect of traditional MR antagonists (MRAs). This technical guide provides an in-depth analysis of the preclinical and clinical data available on the effects of AZD9977 on potassium levels. It includes a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathway and experimental workflows.
Introduction: The Challenge of Hyperkalemia with Mineralocorticoid Receptor Antagonists
Excessive activation of the mineralocorticoid receptor by aldosterone (B195564) contributes to the pathophysiology of various cardiovascular and renal diseases, including heart failure and chronic kidney disease (CKD)[1][2][3]. Blockade of the MR with antagonists like spironolactone (B1682167) and eplerenone (B1671536) has been shown to improve clinical outcomes[4]. However, their therapeutic use is often limited by the risk of hyperkalemia (elevated serum potassium), particularly in patients with impaired renal function[1][4][5]. This risk arises from the mechanism of action of MRAs in the kidneys, which involves blocking aldosterone's effect on sodium reabsorption and potassium excretion[5]. AZD9977 has been developed as a selective MR modulator with a unique mode of action intended to separate the beneficial organ-protective effects from the adverse effects on electrolyte balance[1][2][3].
Mechanism of Action: A Partial Agonist/Antagonist Approach
AZD9977 is a partial MR antagonist[1][4][6]. Unlike full antagonists such as eplerenone, AZD9977's unique interaction with the MR results in a distinct recruitment of co-factor peptides[1][4][6]. This differential co-factor recruitment is hypothesized to be the basis for its tissue-selective effects, retaining organ protection while having a lesser impact on urinary electrolyte excretion[1][2]. Preclinical studies have shown that while AZD9977 demonstrates similar in vitro potency to eplerenone at the human MR, it does not significantly affect the urinary sodium-to-potassium (Na+/K+) ratio in animal models under normal conditions, a key indicator of potassium retention[1][2][3].
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of AZD9977 in comparison to aldosterone and a full MR antagonist.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trial results for Balcinrenone
An In-depth Technical Guide on the Early-Phase Clinical Trial Results of Balcinrenone
Introduction
Balcinrenone (also known as AZD9977) is an investigational, novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2][3] It is currently under development for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with the sodium-glucose cotransporter-2 (SGLT2) inhibitor, dapagliflozin (B1669812).[2][4] Preclinical data suggest that balcinrenone may offer cardiorenal benefits with a reduced risk of hyperkalemia compared to existing steroidal MR antagonists.[2][5] This document provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying mechanism of action of balcinrenone.
Mechanism of Action
Balcinrenone functions by selectively modulating the mineralocorticoid receptor, which plays a key role in regulating fluid and electrolyte balance, blood pressure, inflammation, and fibrosis.[1][6] Overactivation of the MR by aldosterone (B195564) can contribute to the pathophysiology of heart failure and chronic kidney disease.[1] Unlike traditional steroidal MR antagonists, balcinrenone's non-steroidal structure is designed for greater selectivity, potentially minimizing off-target hormonal side effects.[1] The binding of balcinrenone to the MR is thought to induce a unique conformational change in the receptor, which may alter its interaction with transcriptional co-activators, leading to its organ-protective effects with a potentially lower impact on urinary electrolyte excretion.[3]
Pharmacokinetics
Population pharmacokinetic (popPK) analyses have been conducted using data from several Phase 1, 1b, and 2b studies.[4]
Table 1: Pharmacokinetic Parameters of Balcinrenone
| Parameter | Value | Notes |
| Absolute Bioavailability | 52% | From an ADME study.[2] |
| Apparent Clearance | 14.2 L/h | In healthy participants.[2] |
| Renal Clearance | 5.4 L/h | Suggests active tubular secretion.[2] |
| Metabolism | Four minor metabolites identified, each <6% of total plasma radioactivity.[2] | Negligible impact on pharmacodynamic response.[2] |
| Effect of Renal Impairment | ~2-fold higher AUC in severe renal impairment (eGFR <30) vs. normal renal function.[7] | No dose adjustment based on eGFR was deemed necessary for ongoing studies.[7] |
| Effect of Food | Minor impact; 1.13-fold increase in AUC when taken with food.[4] | |
| Effect of Patient Population | ~50% lower apparent clearance in HF and CKD patients vs. healthy participants, after adjusting for eGFR.[4] | May indicate other factors beyond renal function impact clearance.[4] |
Early-Phase Clinical Trials
Several early-phase trials have evaluated the safety, tolerability, and efficacy of balcinrenone, primarily in combination with dapagliflozin.
MIRO-CKD (Phase 2b)
The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of balcinrenone combined with dapagliflozin in patients with chronic kidney disease.[5][8]
Experimental Protocol: MIRO-CKD
-
Objective: To evaluate the effect of two doses of balcinrenone in combination with dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone.[9]
-
Patient Population: Adults with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min/1.73 m² and a UACR of >100 to ≤5000 mg/g.[8][9] Participants had a serum potassium level between 3.5 and 5.0 mmol/L.[8]
-
Randomization: 324 participants were randomized (1:1:1) to three treatment arms.[5][8]
-
Treatment Arms:
-
Balcinrenone 15 mg + Dapagliflozin 10 mg
-
Balcinrenone 40 mg + Dapagliflozin 10 mg
-
Placebo + Dapagliflozin 10 mg
-
-
Duration: 12-week treatment period followed by an 8-week washout period.[8][10]
-
Primary Endpoint: Relative change in UACR from baseline to week 12.[8]
MIRO-CKD Results
The combination of balcinrenone and dapagliflozin was found to be superior to dapagliflozin alone in reducing albuminuria.[8]
Table 2: Primary Efficacy and Key Safety Results from MIRO-CKD
| Endpoint/Event | Dapagliflozin 10 mg + Placebo (n=106) | Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108) | Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110) |
| UACR Difference vs. Placebo at Week 12 | - | -22.8% (p=0.0038) | -32.8% (p<0.0001) |
| Investigator-Reported Hyperkalemia | 5% (5 participants) | 6% (7 participants) | 7% (8 participants) |
Data sourced from Heerspink et al., The Lancet (2025)[8]
Adverse events related to hypotension and renal issues were infrequent and similarly distributed across all treatment groups, with none being classified as serious.[8] The effects on potassium levels were minor, and no new safety concerns were raised.[8]
MIRACLE (Phase 2b)
The MIRACLE trial investigated the combination of balcinrenone and dapagliflozin in patients with heart failure and chronic kidney disease.[11][12]
Experimental Protocol: MIRACLE
-
Objective: To assess the efficacy and safety of different doses of balcinrenone with dapagliflozin.[12]
-
Patient Population: 133 adults with symptomatic heart failure (ejection fraction <60%), eGFR ≥30 to ≤60 ml/min/1.73 m², and UACR ≥30 to <3000 mg/g.[12]
-
Treatment Arms:
-
Balcinrenone 15 mg, 50 mg, or 150 mg/day + Dapagliflozin 10 mg/day
-
Placebo + Dapagliflozin 10 mg/day
-
-
Duration: 12 weeks.[12]
-
Primary Endpoint: Relative change in UACR from baseline to week 12.[11][12]
MIRACLE Results
Recruitment for the trial was stopped early, limiting the statistical power and interpretation of the results.[12] The study did not show a significant reduction in UACR for the combination therapy compared to dapagliflozin plus placebo.[11][12]
Table 3: Key Observations from the MIRACLE Trial
| Observation | Finding |
| Primary Endpoint (UACR Reduction) | No significant difference between balcinrenone groups and the placebo group.[11][12] |
| Dose-Response | No clear dose-response relationship was observed for UACR reduction.[11][12] |
| Serum Potassium | Possible dose-dependent increases in serum potassium levels.[11][12] |
| eGFR | Reduced eGFR observed in the highest dose group (150 mg).[11][12] |
| Adverse Events | Hyperkalemia led to discontinuation in two participants receiving balcinrenone; none in the placebo group.[11][12] |
Phase 1 Studies
A series of Phase 1 studies have characterized the safety, tolerability, and pharmacokinetic profile of balcinrenone.
Table 4: Summary of Key Phase 1 Clinical Trials
| Study Identifier | Population | Key Focus | Findings |
| NCT04469907 | Participants with severe renal impairment vs. healthy controls | Pharmacokinetics, safety, and tolerability[7][13] | Balcinrenone exposure was ~2-fold higher in participants with severe renal impairment. The drug was safe and well-tolerated.[7] |
| SAD Study (substitute for Thorough QT) | 62 healthy male participants | Effect on QT interval[3][7] | Balcinrenone did not demonstrate a clinically relevant effect on QT interval prolongation at therapeutic and supratherapeutic concentrations.[3][7] |
| NCT03843060, NCT03804645, NCT04798222 | Healthy participants | Foundational PK/PD and safety data[4][13] | These studies contributed to the overall population pharmacokinetic model.[4] |
Conclusion
Early-phase clinical trials for balcinrenone, a novel non-steroidal MR modulator, have provided crucial insights into its pharmacokinetic profile, efficacy, and safety. The Phase 2b MIRO-CKD trial demonstrated that balcinrenone, in combination with dapagliflozin, significantly reduces albuminuria in patients with chronic kidney disease compared to dapagliflozin alone, with only minor effects on serum potassium.[8] In contrast, the MIRACLE trial in patients with heart failure and CKD did not meet its primary endpoint, though its interpretation is limited by a smaller-than-planned sample size.[11][12] Phase 1 studies have established a foundational safety and pharmacokinetic profile, indicating that while exposure increases in patients with severe renal impairment, dose adjustments may not be necessary.[7] These findings support the continued investigation of balcinrenone in larger, event-driven Phase 3 trials, such as the BalanceD-HF study, to fully determine its potential as a cardiorenal therapeutic agent.[14][15]
References
- 1. What is Balcinrenone used for? [synapse.patsnap.com]
- 2. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Balcinrenone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. researchgate.net [researchgate.net]
- 14. A Phase III, Randomised, Double-blind Study to Evaluate the Effect of Balcinrenone/Dapagliflozin, Compared with Dapagliflozin, on the Risk of Heart Failure Events and Cardiovascular Death inPatients with Heart Failure and Impaired Kidney Function | Jefferson Health [jeffersonhealth.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
The Role of AZD9977 in Cardiorenal Syndrome: A Technical Guide
An In-depth Examination of a Novel Mineralocorticoid Receptor Modulator
Executive Summary
Cardiorenal syndrome (CRS) presents a significant therapeutic challenge, characterized by a vicious cycle of cardiac and renal dysfunction. A key pathway implicated in the pathophysiology of CRS is the overactivation of the mineralocorticoid receptor (MR). While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, their use is often limited by the risk of hyperkalemia. AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective MR modulator designed to provide cardiorenal protection with a potentially lower risk of electrolyte disturbances compared to traditional MRAs. This technical guide provides a comprehensive overview of the preclinical and clinical data on AZD9977, detailing its mechanism of action, experimental protocols, and quantitative outcomes in the context of cardiorenal syndrome.
Introduction to Cardiorenal Syndrome and the Mineralocorticoid Receptor
Cardiorenal syndrome encompasses a spectrum of disorders where acute or chronic dysfunction in one organ, either the heart or the kidneys, induces dysfunction in the other. The pathophysiology is complex and multifactorial, involving hemodynamic, neurohormonal, and inflammatory mechanisms. The renin-angiotensin-aldosterone system (RAAS) plays a central role, with aldosterone-mediated activation of the MR contributing to inflammation, fibrosis, and sodium and water retention, thereby exacerbating both cardiac and renal injury.
AZD9977: A Selective Mineralocorticoid Receptor Modulator
AZD9977 is a first-in-class selective MR modulator. Unlike traditional steroidal MRAs such as spironolactone (B1682167) and eplerenone (B1671536), which act as full antagonists, AZD9977 is a partial antagonist.[1][2] Its unique interaction with the MR results in a distinct pattern of cofactor recruitment, which is hypothesized to separate the beneficial organ-protective effects from the adverse effects on electrolyte excretion.[1][2]
Mechanism of Action Signaling Pathway
The proposed mechanism of action for AZD9977 involves its selective binding to the mineralocorticoid receptor, leading to a conformational change that differs from that induced by full antagonists. This results in differential recruitment of transcriptional co-regulators, ultimately modulating the expression of genes involved in inflammation, fibrosis, and sodium transport.
Preclinical Evidence of Cardiorenal Protection
Preclinical studies in animal models of chronic kidney disease (CKD) have demonstrated the organ-protective effects of AZD9977.
Experimental Protocols
-
Aldosterone/Salt-Induced Renal Injury Model: Uni-nephrectomized male Sprague Dawley rats were administered aldosterone via osmotic minipumps and fed a high-salt diet for four weeks. AZD9977 or eplerenone was administered as a food admixture.[3]
-
Diabetic Nephropathy Model: Uni-nephrectomized db/db mice, a model of type 2 diabetes, were treated with AZD9977, eplerenone, or a combination with enalapril (B1671234) for four weeks.[1]
Quantitative Data
The following tables summarize the key findings from these preclinical studies.
Table 1: Effect of AZD9977 on Albuminuria in a Rat Model of Aldosterone/Salt-Induced Renal Injury [3]
| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) |
| Vehicle | - | Baseline |
| AZD9977 | 10 | Dose-dependent reduction |
| AZD9977 | 30 | Dose-dependent reduction |
| AZD9977 | 100 | Dose-dependent reduction |
| Eplerenone | 10 | Dose-dependent reduction |
| Eplerenone | 30 | Dose-dependent reduction |
Table 2: Effect of AZD9977 on Renal Histopathology in a Rat Model of Aldosterone/Salt-Induced Renal Injury [3]
| Treatment Group | Dose (mg/kg/day) | Renal Pathology Score (Fibrosis & Glomerular Nephritis) |
| Vehicle | - | Baseline |
| AZD9977 | 30 | Significant reduction |
| AZD9977 | 100 | Significant reduction |
| Eplerenone | 10 | Significant reduction |
| Eplerenone | 30 | Significant reduction |
Table 3: Effect of AZD9977 on Albuminuria in a Mouse Model of Diabetic Nephropathy [1]
| Treatment Group | Dose (mg/kg/day) | Reduction in Urine Albumin Excretion |
| Vehicle | - | Baseline |
| AZD9977 | 100 | Significant reduction |
| Eplerenone | 100 | Significant reduction |
| AZD9977 + Enalapril | 100 | Additive reduction |
Clinical Development of AZD9977 in Cardiorenal Indications
AZD9977 has progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Studies in Healthy Volunteers
A Phase I, single-ascending dose study in healthy male volunteers demonstrated that AZD9977 was generally well-tolerated and had a pharmacokinetic profile suitable for further development.[4]
Phase Ib Study in Heart Failure with Renal Impairment
A Phase Ib, open-label, randomized, parallel-group study compared the effects of AZD9977 and spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and an estimated glomerular filtration rate (eGFR) of 40-70 mL/min/1.73m².[1][2]
Table 4: Change in Serum Potassium (sK+) in the Phase Ib Study [2]
| Treatment Group | Baseline sK+ (mmol/L, mean ± SD) | Change from Baseline at Day 28 (%, geometric mean) | Relative Change vs. Spironolactone at Day 28 (%, 95% CI) |
| AZD9977 | 4.44 ± 0.48 | +5.73 | -0.3 (-5.3 to 4.4) |
| Spironolactone | 4.54 ± 0.36 | +4.21 | - |
Table 5: Change in Plasma Aldosterone in the Phase Ib Study [2]
| Treatment Group | Median Increase from Baseline at Day 28 (pmol/L) |
| AZD9977 | 89.8 |
| Spironolactone | 67.4 |
The study showed no statistically significant difference in the change in serum potassium between AZD9977 and spironolactone at day 28.[2] No discontinuations due to hyperkalemia occurred in either group.[2]
MIRACLE (Phase IIb) Trial in Heart Failure and Chronic Kidney Disease
The MIRACLE trial was a Phase IIb, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure (LVEF <60%) and chronic kidney disease (eGFR ≥30 to ≤60 mL/min/1.73 m²).[5][6][7]
The MIRACLE trial was stopped early due to slow recruitment. The primary endpoint, a significant reduction in the urinary albumin-to-creatinine ratio (UACR) from baseline to week 12, was not met.[5][7]
Table 6: Key Efficacy and Safety Outcomes from the MIRACLE Trial [5][7][8][9]
| Treatment Group | Change in UACR vs. Placebo + Dapagliflozin | Change in eGFR | Serum Potassium | Discontinuations due to Hyperkalemia |
| AZD9977 15mg + Dapagliflozin 10mg | Not statistically significant | - | Possible dose-dependent increase | 2 participants across all AZD9977 arms |
| AZD9977 50mg + Dapagliflozin 10mg | Not statistically significant | - | Possible dose-dependent increase | 2 participants across all AZD9977 arms |
| AZD9977 150mg + Dapagliflozin 10mg | Not statistically significant | Reduced | Possible dose-dependent increase | 2 participants across all AZD9977 arms |
| Placebo + Dapagliflozin 10mg | - | - | - | 0 |
There was a non-significant trend towards reduced N-terminal pro-B-type natriuretic peptide levels with AZD9977.[5][7]
Discussion and Future Directions
AZD9977 represents a novel approach to MR modulation with the potential to mitigate the risk of hyperkalemia associated with traditional MRAs. Preclinical studies demonstrated promising cardiorenal protective effects. However, the Phase IIb MIRACLE trial did not show a significant benefit in reducing albuminuria when added to dapagliflozin in patients with heart failure and chronic kidney disease, and there were signals of potential adverse effects on eGFR and serum potassium at the highest dose.
Conclusion
AZD9977 is a selective mineralocorticoid receptor modulator that has been investigated for its potential role in treating cardiorenal syndrome. While preclinical data were encouraging, clinical trial results to date have not demonstrated a clear benefit on top of standard of care in reducing albuminuria in patients with heart failure and chronic kidney disease. The safety profile, particularly concerning serum potassium and eGFR, requires further evaluation. The future of AZD9977 in the management of cardiorenal syndrome will depend on the outcomes of ongoing and planned clinical trials.
References
- 1. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.regionh.dk [research.regionh.dk]
A Technical Guide to the Interaction of AZD9977 with the Mineralocorticoid Receptor Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between AZD9977, a novel selective mineralocorticoid receptor (MR) modulator, and the MR ligand-binding domain (LBD). AZD9977 is a first-in-class compound that demonstrates a unique pharmacological profile, separating organ-protective effects from the electrolyte excretion effects typically associated with MR antagonists, thereby suggesting a reduced risk of hyperkalemia.[1][2] This document outlines the binding characteristics, mechanism of action, and structural basis of AZD9977's interaction with the MR, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional activity of AZD9977 in comparison to the established MR antagonist, eplerenone.
Table 1: In Vitro Binding Affinity of AZD9977 and Eplerenone [3]
| Compound | Receptor | Assay Type | pKi |
| AZD9977 | Human MR | Radioligand Binding | 8.5 |
| Eplerenone | Human MR | Radioligand Binding | 8.3 |
| AZD9977 | Human GR | Radioligand Binding | <5.0 |
| Eplerenone | Human GR | Radioligand Binding | <5.0 |
| AZD9977 | Human PR | Radioligand Binding | <5.0 |
| Eplerenone | Human PR | Radioligand Binding | 6.2 |
| AZD9977 | Human AR | Radioligand Binding | <5.0 |
| Eplerenone | Human AR | Radioligand Binding | 7.0 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: In Vitro Functional Activity of AZD9977 and Eplerenone in Reporter Gene Assays [3]
| Compound | Species | Assay Condition | pIC50 | Intrinsic Activity (%) |
| AZD9977 | Human | Antagonist mode (with 0.1 nM aldosterone) | 8.4 | 15 |
| Eplerenone | Human | Antagonist mode (with 0.1 nM aldosterone) | 8.2 | 0 |
| AZD9977 | Mouse | Antagonist mode (with 0.1 nM aldosterone) | 8.1 | 20 |
| Eplerenone | Mouse | Antagonist mode (with 0.1 nM aldosterone) | 8.0 | 0 |
| AZD9977 | Rat | Antagonist mode (with 0.1 nM aldosterone) | 8.2 | 18 |
| Eplerenone | Rat | Antagonist mode (with 0.1 nM aldosterone) | 8.1 | 0 |
| AZD9977 | Human | Agonist mode (without aldosterone) | - | 30 |
| Eplerenone | Human | Agonist mode (without aldosterone) | - | 0 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Intrinsic activity is relative to the maximal response induced by aldosterone (B195564).
Mechanism of Action: A Partial Antagonist
AZD9977 is characterized as a partial MR antagonist.[1][2] Unlike full antagonists such as eplerenone, which completely block the receptor's activity, AZD9977 exhibits a low level of intrinsic agonist activity.[3] This partial agonism is attributed to its unique binding mode within the MR LBD, which induces a distinct receptor conformation.[1] This conformational change leads to a differentiated recruitment of transcriptional co-regulators compared to full antagonists, ultimately resulting in a modulation of MR activity rather than a complete blockade.[1][2]
Signaling Pathway of Mineralocorticoid Receptor Activation and Modulation
The following diagram illustrates the general signaling pathway of MR activation by aldosterone and its modulation by AZD9977.
Caption: MR signaling pathway activation by aldosterone and modulation by AZD9977.
Structural Basis of Interaction
X-ray crystallography studies of the MR LBD in complex with AZD9977 reveal a distinct binding pattern compared to eplerenone.[1][3] AZD9977 establishes a unique network of hydrogen bonds and hydrophobic interactions within the ligand-binding pocket.
Notably, AZD9977 forms stronger interactions with key "gatekeeper" residues Gln776 and Arg817 at the interface of helices 3 and 5, as well as with Asn770.[1] The amide extension of AZD9977 is positioned to form a hydrogen bond with Gln776, Arg817, and Ser810.[1][3] Furthermore, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 interacts with Ser811, a residue unique to the MR among steroid receptors, which may contribute to its selectivity.[1][4] At the other end of the pocket, the N-methyl-acetamide side chain of AZD9977 forms a direct interaction with Thr945 and a bidentate interaction with Asn770.[1][4] This distinct interaction pattern is believed to be responsible for the partial antagonist profile of AZD9977.[1]
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
AZD9977 (Balcinrenone): A Technical Guide to a Novel Nonsteroidal Mineralocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excessive activation of the mineralocorticoid receptor (MR) is a key driver in the pathophysiology of cardiorenal diseases, such as chronic kidney disease (CKD) and heart failure (HF), by promoting inflammation, fibrosis, and vascular injury[1][2]. While traditional steroidal MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated therapeutic benefits, their clinical utility is often constrained by a mechanism-based risk of hyperkalemia[1][3]. AZD9977 (also known as balcinrenone) is a novel, nonsteroidal, selective MR modulator designed to preferentially target pathological MR activity in non-epithelial tissues (e.g., heart, kidney) while minimizing effects on electrolyte homeostasis in epithelial tissues, thereby potentially offering a safer therapeutic window[1][2][4]. This guide provides a comprehensive overview of the development of AZD9977, detailing its unique mechanism of action, preclinical pharmacology, and clinical trial data.
Mechanism of Action: Selective MR Modulation
AZD9977 distinguishes itself from traditional MRAs through a unique molecular mode of action. Unlike full antagonists, AZD9977 is a partial MR antagonist[1][5]. This is attributed to a distinct interaction pattern with the MR's ligand-binding domain, which results in a differential recruitment of transcriptional co-factor peptides compared to eplerenone[1][5][6]. This selective modulation is hypothesized to retain the organ-protective benefits of MR blockade while having minimal impact on the MR-mediated regulation of sodium and potassium channels in the distal nephron, the primary driver of hyperkalemia[1][3]. In preclinical studies, AZD9977 demonstrated potent organ protection but did not affect the urinary sodium-to-potassium (Na+/K+) ratio in the presence of aldosterone (B195564), a key differentiator from eplerenone[1][5].
Signaling Pathway
The diagram below illustrates the canonical MR signaling pathway and the proposed point of intervention for AZD9977.
Preclinical Development and Pharmacology
Preclinical studies were designed to characterize the in vitro potency of AZD9977 and to evaluate its in vivo efficacy for organ protection versus its effects on electrolyte excretion.
In Vitro Characterization
Binding and reporter gene assays were utilized to determine the potency and selectivity of AZD9977. It demonstrated equipotent activity to eplerenone on human MR in vitro but behaved as a partial antagonist, suppressing only a portion of maximal MR activity[1][7].
| Parameter | AZD9977 | Eplerenone | Reference |
| Human MR IC50 (Reporter Gene Assay) | 0.37 µM | Similar to AZD9977 | [1][7] |
| Mouse MR IC50 (Reporter Gene Assay) | 0.08 µM | Similar to AZD9977 | [7] |
| Rat MR IC50 (Reporter Gene Assay) | 0.08 µM | ~2-fold more potent than AZD9977 | [1][7] |
| MR Binding Affinity (pKi) | 7.5 | Not Reported | [7] |
| Glucocorticoid Receptor (GR) Binding (pKi) | 5.4 | Not Reported | [7] |
| Progesterone Receptor (PR) Binding (pKi) | 4.6 | Not Reported | [7] |
| Maximal MR Activity Suppression | ~69% | Full Antagonist | [7] |
In Vivo Efficacy and Safety Models
Animal models of diabetic nephropathy and hypertension-induced renal injury were used to assess organ protection. Acute electrolyte excretion models were used to evaluate the potential for hyperkalemia.
| Study Model | Treatment | Key Findings | Reference |
| Uni-nephrectomized db/db Mice | AZD9977 | Dose-dependently reduced albuminuria and improved kidney histopathology, similar to eplerenone. | [1][5][6] |
| Uni-nephrectomized Rats (Aldosterone + High Salt) | AZD9977 (10-100 mg/kg/day for 4 weeks) | Dose-dependently reduced Urinary Albumin-to-Creatinine Ratio (UACR) and renal pathology scores, as effectively as eplerenone. | [1][7][8] |
| Rat Acute Electrolyte Excretion Model (Low Salt Diet) | AZD9977 (single dose) | Did not affect urinary Na+/K+ ratio. | [1][5] |
| Rat Acute Electrolyte Excretion Model (Low Salt Diet) | Eplerenone (single dose) | Dose-dependently increased urinary Na+/K+ ratio. | [1][5] |
Experimental Protocols: Preclinical
-
Reporter Gene Assays: Full-length MR was used to drive a luciferase reporter gene in U2-OS cells. Concentration-response curves for AZD9977 and eplerenone were generated in the presence and absence of 0.1 nM aldosterone to determine IC50 values and antagonist activity[1].
-
Aldosterone/High Salt Rat Model: Male Sprague Dawley rats were uni-nephrectomized and implanted with an aldosterone mini-pump while being fed a high-salt diet. Animals were treated for 4 weeks with AZD9977 or eplerenone as food admixtures. 24-hour urine was collected on day 28 to measure UACR. Kidney tissue was collected for histopathological scoring of fibrosis and glomerular nephritis[1][8].
-
Urinary Electrolyte Excretion Model: Salt-deprived rats were treated with single increasing doses of AZD9977 or eplerenone. Urine was collected for 8 hours post-dose to measure sodium and potassium concentrations and calculate the Na+/K+ ratio[1][5].
Clinical Development
The clinical development program for AZD9977 was designed to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamic (PD) effects, particularly concerning serum potassium, in both healthy volunteers and patient populations.
Development Workflow
The progression of AZD9977 from preclinical discovery to patient studies followed a standard but rigorous pathway to establish safety and proof of concept.
Phase I Studies in Healthy Volunteers
First-in-human studies evaluated single ascending doses (SAD) from 5 to 1200 mg and multiple ascending doses (MAD) up to 300 mg. AZD9977 was found to be safe and well-tolerated[2][9][10].
| Parameter (MAD Study) | 50 mg Cohort | 150 mg Cohort | 300 mg Cohort | Reference |
| Median Tmax (hours) | 0.50 - 0.84 (across all cohorts) | 0.50 - 0.84 (across all cohorts) | 0.50 - 0.84 (across all cohorts) | [2][11] |
| Accumulation (Fold-Increase) | 1.2 | 1.5 | 1.7 | [2][11] |
| Renal Clearance (L/hour) | 5.9 - 6.5 (across all cohorts) | 5.9 - 6.5 (across all cohorts) | 5.9 - 6.5 (across all cohorts) | [2][11] |
| Urinary Excretion (%) | 24 - 37 (across all cohorts) | 24 - 37 (across all cohorts) | 24 - 37 (across all cohorts) | [2][11] |
| Effect on Serum Potassium | Unchanged | Unchanged | Unchanged | [2][11] |
| Effect on Serum Aldosterone | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [2][11] |
-
Fludrocortisone (B194907) Challenge Study: An unexpected finding emerged when AZD9977 was tested in the presence of the synthetic mineralocorticoid fludrocortisone. In this context, AZD9977 increased the urinary Na+/K+ ratio to a similar extent as eplerenone, and their effects were additive[3][9][10]. This suggests the modulator's effect on electrolytes is dependent on the specific MR agonist present[3][9].
Phase Ib Study in Heart Failure Patients
This study compared AZD9977 with spironolactone in patients with HF (EF ≥40%) and renal impairment (eGFR 40-70 ml/min/1.73 m²), a population at high risk for hyperkalemia[6][12].
| Parameter (Day 28) | AZD9977 (100-200 mg/day) | Spironolactone (25-50 mg/day) | Reference |
| Mean Change in Serum K+ from Baseline (%) | +5.7% | +4.2% | [12] |
| Relative Change in Serum K+ (AZD9977 vs Spironolactone) | -0.3% (95% CI: -5.3% to 4.4%) | - | [12][13] |
| Median Increase in Plasma Aldosterone (pmol/L) | 89.8 | 67.4 | [6][12][13] |
| Median Fractional Excretion of K+ (%) | 12.9% | 10.1% | [12][13] |
| Discontinuations due to Hyperkalemia | 0 | 0 | [12] |
Phase IIb MIRACLE Study (NCT04595370)
The MIRACLE trial evaluated the efficacy and safety of three doses of AZD9977 combined with the SGLT2 inhibitor dapagliflozin (B1669812) versus dapagliflozin alone in patients with HF and CKD[14][15]. The study was terminated early due to recruitment challenges[16].
-
Primary Endpoint: The study did not show a significant reduction in the primary endpoint, which was the percent change from baseline in UACR at 12 weeks, for the combination arms compared to dapagliflozin alone[17].
-
Safety and Tolerability: The combination was well-tolerated with no new safety concerns identified[16]. The number of participants with serum K+ > 5.5 mmol/L was numerically higher in the highest dose (150 mg) AZD9977 arm compared to other groups[16].
-
Target Engagement: Increased aldosterone levels were observed in all AZD9977 arms, supporting evidence of MR target engagement[16].
Experimental Protocols: Clinical
-
Phase Ib HF Study: This was a randomized trial where patients with HFpEF or HFmrEF and renal impairment were assigned to once-daily AZD9977 (100 mg titrated to 200 mg) or spironolactone (25 mg titrated to 50 mg) for 28 days. The primary endpoint was the relative change in serum potassium (sK+) from baseline to day 28. Serum/urinary electrolytes, plasma aldosterone, and renin were also assessed[6][12].
-
Phase IIb MIRACLE Study: A randomized, double-blind, active-controlled, multi-center study. After a run-in period with dapagliflozin, eligible participants with HF (LVEF <60%) and CKD (eGFR 20-60 mL/min/1.73 m²) were randomized to receive dapagliflozin 10 mg plus one of three doses of AZD9977 (15, 50, or 150 mg) or placebo for 12 weeks. The primary endpoint was the percentage change in UACR[14][15][16].
Summary and Future Directions
AZD9977 (balcinrenone) is a first-in-class nonsteroidal MR modulator that successfully separates organ-protective effects from significant acute effects on aldosterone-mediated electrolyte handling in preclinical models[1][5]. Clinical studies confirmed its safety and demonstrated clear MR target engagement through dose-dependent increases in aldosterone[2][16].
While the Phase Ib study in heart failure patients suggested a favorable safety profile with respect to hyperkalemia compared to spironolactone, the Phase IIb MIRACLE trial did not meet its primary efficacy endpoint for UACR reduction when combined with dapagliflozin[12][17]. The observation that AZD9977's effect on electrolytes is agonist-dependent (minimal with aldosterone, significant with fludrocortisone) highlights the complexity of MR pharmacology and presents challenges for translational development[3].
Future research may focus on identifying patient populations or specific disease contexts where the unique modulatory profile of AZD9977 could provide a distinct therapeutic advantage. Further investigation into the molecular mechanisms differentiating the effects of various MR ligands (aldosterone vs. fludrocortisone) could also unlock new avenues for developing even more selective MR-targeted therapies[3]. The development of AZD9977 underscores a critical advancement in understanding MR biology, paving the way for next-generation modulators with improved benefit-risk profiles for cardiorenal diseases.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 9. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
AZD9977: A Novel Mineralocorticoid Receptor Modulator for Mitigating Hyperkalemia Risk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mineralocorticoid receptor (MR) antagonists are established therapies for conditions like heart failure and chronic kidney disease (CKD), but their clinical utility is often hampered by the risk of hyperkalemia.[1][2][3] AZD9977 is a novel, non-steroidal, selective MR modulator engineered to provide organ protection with a potentially reduced risk of elevating serum potassium levels.[4][5][6] Preclinical and early clinical data suggest that AZD9977's unique partial agonist/antagonist profile at the MR may dissociate the beneficial effects on target organs from the adverse effects on electrolyte balance. This document provides a comprehensive overview of the core data and experimental protocols related to AZD9977's potential in reducing hyperkalemia risk.
Mechanism of Action: Selective Mineralocorticoid Receptor Modulation
AZD9977 functions as a selective MR modulator, exhibiting a distinct interaction with the mineralocorticoid receptor compared to traditional antagonists like spironolactone (B1682167) and eplerenone. Unlike full antagonists, AZD9977 acts as a partial antagonist.[7] This unique binding mode results in a differential recruitment of co-factor peptides, leading to a modulation of MR activity rather than a complete blockade.[4][7] Preclinical studies have shown that this modulation retains the organ-protective effects, such as reducing albuminuria and improving kidney histopathology, while having a minimal effect on urinary electrolyte excretion, which is the primary driver of hyperkalemia associated with MR antagonists.[4][1][2][7]
Clinical Trial Data: Phase Ib Study in Heart Failure
A Phase Ib, randomized, double-blind, active-controlled study was conducted to compare the effects of AZD9977 with spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and renal impairment.[8][5]
Patient Demographics and Baseline Characteristics
| Characteristic | AZD9977 (n=33) | Spironolactone (n=35) |
| Mean Age (SD), years | 73.0 (8.5) | 73.0 (8.5) |
| Male, n (%) | 17 (51.5%) | 18 (51.4%) |
| Mean Baseline sK+ (SD), mmol/L | 4.44 (0.48) | 4.54 (0.36) |
| Mean Baseline eGFR (SD), mL/min/1.73m² | 57.9 (10.1) | 58.1 (9.6) |
| Data sourced from the Phase Ib clinical trial.[8][5] |
Efficacy and Safety Outcomes
| Parameter | AZD9977 | Spironolactone | Relative Change (95% CI) |
| Mean % Change in sK+ from Baseline to Day 28 | 5.7% | 4.2% | -0.3% (-5.3% to 4.4%) |
| Mean % Change in sK+ from Baseline to Day 14 | 1.5% | 4.2% | 3.4% (-0.8% to 7.5%) |
| Median Increase in Plasma Aldosterone from Baseline to Day 28, pmol/L | 89.8 | 67.4 | 1.10 (0.82–1.48) |
| Median Fractional Excretion of K+ (FEK+) at Day 28 | 12.9% | 10.1% | - |
| Discontinuations due to Hyperkalemia | 0 | 0 | - |
| Data sourced from the Phase Ib clinical trial.[8][5] |
The study demonstrated that AZD9977 was well-tolerated, with no discontinuations due to hyperkalemia in either treatment arm.[8][5] While the primary endpoint of relative change in serum potassium was not statistically significant, the data showed a numerical trend towards a smaller increase in serum potassium with AZD9977 compared to spironolactone at day 28.[8] Importantly, AZD9977 showed clear evidence of MR engagement, as indicated by a similar increase in plasma aldosterone to spironolactone.[8][6] The numerically higher fractional excretion of potassium with AZD9977 is consistent with its proposed mechanism of action.[8][6]
Preclinical Evidence
Preclinical studies in rodent models of kidney disease have provided foundational support for AZD9977's differentiated profile. In uni-nephrectomized db/db mice and uni-nephrectomized rats on a high-salt diet with aldosterone infusion, AZD9977 demonstrated a dose-dependent reduction in albuminuria and improvements in kidney histopathology, comparable to eplerenone. However, in contrast to eplerenone, AZD9977 did not significantly affect the urinary Na+/K+ ratio in these models, suggesting a separation of organ-protective effects from effects on electrolyte excretion.[4][1][2]
Experimental Protocols
Phase Ib Clinical Trial (NCT03682497)
-
Study Design: A randomized, double-blind, active-controlled, parallel-group study.[8][9][10]
-
Participants: 68 patients with heart failure (ejection fraction ≥40%) and renal impairment (eGFR 40–70 ml/min/1.73 m²).[8][5]
-
Intervention:
-
Primary Endpoint: Relative change (%) in serum potassium (sK+) for AZD9977 versus spironolactone from baseline to day 28.[5]
-
Key Secondary and Exploratory Endpoints: Serum and urinary electrolytes, fractional excretion of sodium and potassium, plasma aldosterone, renin, and safety assessments.[5][6]
-
Statistical Analysis: A Mixed Model Repeated Measures (MMRM) method was used, with baseline measures as a covariate, and diabetes status, visit, treatment, and the interaction between visit and treatment as fixed factors.[8]
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
Balcinrenone's Selectivity Profile: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research defining the selectivity profile of Balcinrenone (AZD9977), a novel, nonsteroidal mineralocorticoid receptor (MR) modulator. Balcinrenone is under investigation for the treatment of heart failure and chronic kidney disease. Its unique mechanism of action, which separates organ-protective effects from significant impacts on electrolyte excretion, positions it as a promising therapeutic candidate with a potentially improved safety profile over traditional MR antagonists.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development.
Quantitative Selectivity Profile of Balcinrenone
Balcinrenone's selectivity has been characterized through a series of in vitro assays to determine its binding affinity and functional activity at the mineralocorticoid receptor relative to other steroid hormone receptors. The following tables summarize the key quantitative findings from foundational preclinical studies.
Table 1: Balcinrenone Binding Affinities for Steroid Hormone Receptors
| Receptor | pKi |
| Mineralocorticoid Receptor (MR) | 7.5 |
| Glucocorticoid Receptor (GR) | 5.4 |
| Progesterone (B1679170) Receptor (PR) | 4.6 |
| Androgen Receptor (AR) | <5 |
Data sourced from Bamberg K, et al. (2018). pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
Table 2: Balcinrenone Functional Activity at the Mineralocorticoid Receptor
| Assay Type | Species | IC50 (μM) | Efficacy |
| Aldosterone-Activated Reporter Gene Assay | Human | 0.28 | Partial Antagonist (69% suppression) |
| Aldosterone-Activated Reporter Gene Assay | Mouse | 0.08 | Not Reported |
| Aldosterone-Activated Reporter Gene Assay | Rat | 0.08 | Not Reported |
Data sourced from Bamberg K, et al. (2018) and MedChemExpress product information.[3] IC50 represents the concentration of Balcinrenone required to inhibit 50% of the aldosterone-induced response.
Core Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Balcinrenone in the context of the mineralocorticoid receptor signaling pathway and a typical experimental workflow for its characterization.
Caption: Mineralocorticoid Receptor Signaling Pathway and Balcinrenone's Point of Intervention.
Caption: Experimental Workflow for Characterizing Balcinrenone's Selectivity Profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the foundational research on Balcinrenone's selectivity. These protocols are based on standard practices for nuclear receptor research and incorporate specific details mentioned in the relevant literature.
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of Balcinrenone for the mineralocorticoid receptor (MR), glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR) by measuring its ability to displace a high-affinity radiolabeled ligand.
1. Materials:
- Receptor Source: Cell lysates or purified receptor preparations expressing the target human steroid hormone receptor (MR, GR, PR, or AR).
- Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Aldosterone for MR, [³H]-Dexamethasone for GR, [³H]-Progesterone for PR, [³H]-R1881 for AR).
- Test Compound: Balcinrenone, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
- Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor.
- Assay Buffer: e.g., Tris-HCl buffer with appropriate salts and additives.
- Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum harvester.
- Scintillation Cocktail and Counter.
2. Procedure:
- In a 96-well plate, combine the receptor preparation, assay buffer, and either the test compound (Balcinrenone at various concentrations), buffer alone (for total binding), or the non-specific binding control.
- Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells to initiate the binding reaction.
- Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
- Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Dry the filter plates and add a scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the Balcinrenone concentration.
- Determine the IC50 value (the concentration of Balcinrenone that displaces 50% of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of Balcinrenone to antagonize the transcriptional activity of the mineralocorticoid receptor induced by its natural ligand, aldosterone.
1. Materials:
- Cell Line: Human osteosarcoma (U2-OS) cells, which have low endogenous steroid receptor activity.[3]
- Expression Vector: A plasmid containing the full-length human mineralocorticoid receptor cDNA.
- Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter with multiple hormone response elements (HREs).
- Transfection Reagent: A suitable lipid-based transfection reagent.
- Agonist: Aldosterone.
- Test Compound: Balcinrenone, serially diluted.
- Cell Culture Medium and Reagents.
- Luciferase Assay System: Lysis buffer and luciferase substrate.
- Luminometer.
2. Procedure:
- Seed U2-OS cells in 96-well plates and allow them to attach overnight.
- Co-transfect the cells with the MR expression vector and the luciferase reporter vector using the transfection reagent according to the manufacturer's protocol.
- After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing a fixed concentration of aldosterone and varying concentrations of Balcinrenone. Include control wells with aldosterone alone (positive control) and vehicle alone (negative control).
- Incubate the cells for a further 18-24 hours to allow for gene expression and luciferase protein accumulation.
- Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells by adding the luciferase assay lysis buffer.
- Transfer the cell lysates to an opaque 96-well plate suitable for luminescence measurements.
- Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
3. Data Analysis:
- Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
- Plot the percentage of inhibition of aldosterone-induced luciferase activity against the logarithm of the Balcinrenone concentration.
- Determine the IC50 value from the resulting dose-response curve using non-linear regression.
- Assess the efficacy of Balcinrenone by observing the maximal percentage of inhibition achieved. A maximal inhibition of less than 100% indicates partial antagonism.[3]
This guide provides a foundational understanding of Balcinrenone's selectivity profile, offering valuable data and methodologies for professionals in the field of drug discovery and development. The presented information underscores the unique properties of Balcinrenone as a selective MR modulator and provides a basis for further investigation into its therapeutic potential.
References
AZD9977: A Novel Mineralocorticoid Receptor Modulator with Therapeutic Potential in Cardio-Renal Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AZD9977, also known as balcinrenone, is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of heart failure and chronic kidney disease. Unlike traditional MR antagonists (MRAs), AZD9977 exhibits a unique pharmacological profile characterized by potent organ protection with a reduced impact on urinary electrolyte excretion, suggesting a lower risk of hyperkalemia. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of AZD9977, with a focus on its mechanism of action, experimental validation, and clinical evaluation.
Introduction: The Challenge of Mineralocorticoid Receptor Antagonism
Excessive activation of the mineralocorticoid receptor by aldosterone (B195564) and cortisol is a key driver of inflammation, fibrosis, and vascular damage in various organs, contributing significantly to the pathophysiology of heart failure and chronic kidney disease.[1] While traditional MRAs like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated clinical efficacy in reducing morbidity and mortality in heart failure, their use is often limited by the dose-dependent risk of hyperkalemia, a potentially life-threatening electrolyte imbalance.[2] This has created a significant unmet medical need for novel therapies that can provide the cardio-renal protective benefits of MR antagonism with an improved safety profile.
AZD9977: A Differentiated Mechanism of Action
AZD9977 is a selective MR modulator that distinguishes itself from conventional MRAs through its partial antagonist activity.[1][2] In vitro studies have demonstrated that while AZD9977 effectively antagonizes aldosterone-activated MR, it only partially suppresses maximal MR activity, in contrast to full antagonists like eplerenone.[3] This partial antagonism is attributed to a unique interaction with the MR, leading to a distinct recruitment of co-factor peptides compared to traditional MRAs.[1][2]
This differentiated mechanism is hypothesized to underlie AZD9977's ability to separate organ-protective effects from significant alterations in urinary sodium and potassium excretion. Preclinical evidence strongly suggests that AZD9977 retains the beneficial anti-inflammatory and anti-fibrotic effects of MR modulation in non-epithelial tissues (e.g., heart, kidneys) while having minimal impact on MR-mediated electrolyte transport in the kidneys.[1][4]
Preclinical Pharmacology
In Vitro Characterization
The unique profile of AZD9977 has been established through a series of in vitro assays:
-
Binding Assays: These assays have determined the binding affinity of AZD9977 for the mineralocorticoid receptor, as well as its selectivity against other steroid receptors such as the glucocorticoid (GR), progesterone (B1679170) (PR), and androgen (AR) receptors.[3]
-
Reporter Gene Assays: Functional assays using cell lines expressing the MR and a luciferase reporter gene have been instrumental in characterizing AZD9977 as a partial antagonist. These experiments have quantified its potency (IC50) in inhibiting aldosterone-induced MR activation.[3][5]
-
Cofactor Recruitment Assays: These assays have provided insights into the molecular mechanism of AZD9977, demonstrating its differential effect on the recruitment of transcriptional co-regulators to the MR compared to full antagonists.[1][2]
Table 1: In Vitro Activity of AZD9977 [3]
| Assay Type | Receptor | Species | Metric | Value (µM) |
| Binding Assay | MR | Human | pKi | 7.5 |
| GR | Human | pKi | 5.4 | |
| PR | Human | pKi | 4.6 | |
| Reporter Gene Assay | MR | Human | IC50 | 0.28 |
| MR (LBD) | Human | IC50 | 0.37 | |
| MR (LBD) | Mouse | IC50 | 0.08 | |
| MR (LBD) | Rat | IC50 | 0.08 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). LBD refers to the Ligand Binding Domain.
Animal Models of Cardio-Renal Disease
The organ-protective effects of AZD9977 have been demonstrated in well-established animal models of chronic kidney disease and hypertension.
-
Uni-nephrectomized db/db Mice: This model of diabetic nephropathy was utilized to assess the renal-protective effects of AZD9977. Treatment with AZD9977 resulted in a dose-dependent reduction in albuminuria and improvements in kidney histopathology, comparable to the effects of eplerenone.[1][2]
-
Uni-nephrectomized Aldosterone and High-Salt Treated Rats: In this model of hypertension and renal injury, AZD9977 also demonstrated significant organ protection. It dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR) and attenuated renal fibrosis and glomerular injury.[3][6]
Assessment of Electrolyte Effects in Animal Models
A key differentiator for AZD9977 is its minimal impact on urinary electrolyte excretion. In conscious rats maintained on a low-salt diet to elevate endogenous aldosterone levels, AZD9977, unlike eplerenone, did not significantly alter the urinary Na+/K+ ratio over a wide range of exposures.[5][6] This preclinical finding is a strong indicator of a reduced potential for hyperkalemia in clinical settings.
Clinical Development
The promising preclinical profile of AZD9977 has been further investigated in a series of clinical trials.
Phase I Studies
Initial clinical assessments in healthy volunteers demonstrated that AZD9977 was safe and well-tolerated across a wide range of single and multiple ascending doses.[7][8] The pharmacokinetic profile was found to be suitable for further clinical development.[7] A key Phase Ib study directly compared the effects of AZD9977 with spironolactone on serum potassium levels in patients with heart failure and renal impairment. The results of this study provided further evidence for the lower hyperkalemia risk associated with AZD9977.
Phase IIb MIRACLE Trial
The MIRACLE trial (NCT04595370) was a randomized, double-blind, active-controlled study designed to evaluate the efficacy, safety, and tolerability of AZD9977 in combination with the SGLT2 inhibitor dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease.[9] The primary endpoint of the study was the change in urinary albumin-to-creatinine ratio (UACR). This trial aimed to establish the optimal dose of AZD9977 and to further characterize its safety and efficacy in a relevant patient population.
Table 2: Overview of Key Clinical Trials for AZD9977
| Trial Identifier | Phase | Study Population | Intervention | Primary Endpoint |
| NCT04595370 (MIRACLE) | IIb | Heart Failure & Chronic Kidney Disease | AZD9977 + Dapagliflozin vs. Dapagliflozin alone | Change in UACR |
| Phase Ib | Ib | Heart Failure & Renal Impairment | AZD9977 vs. Spironolactone | Change in Serum Potassium |
| Phase I MAD | I | Healthy Male Volunteers | Multiple Ascending Doses of AZD9977 vs. Placebo | Safety and Tolerability |
Experimental Protocols
In Vitro Reporter Gene Assay
-
Cell Line: U2-OS (human bone osteosarcoma) cells, which have low endogenous expression of steroid receptors, were used.[5]
-
Transfection: Cells were transiently transfected with an expression vector for the full-length human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.
-
Treatment: Transfected cells were incubated with a fixed concentration of aldosterone (e.g., 0.1 nM) to activate the MR, along with varying concentrations of AZD9977 or a comparator compound (e.g., eplerenone).
-
Readout: Luciferase activity was measured using a luminometer. The reduction in light emission in the presence of AZD9977 indicated its antagonistic activity. IC50 values were calculated from the dose-response curves.
Uni-nephrectomized Aldosterone/High-Salt Rat Model
-
Animals: Male Sprague-Dawley rats were used.
-
Surgical Procedure: A left uni-nephrectomy was performed under anesthesia.
-
Treatment: Following a recovery period, rats were implanted with subcutaneous osmotic mini-pumps continuously delivering aldosterone. The animals were provided with drinking water containing 1% NaCl (high-salt diet). AZD9977 or a vehicle control was administered, often mixed with the food, for a period of several weeks.
-
Endpoint Analysis:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Urine was collected periodically, and UACR was measured to assess kidney damage.
-
Histopathology: At the end of the study, kidneys were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Periodic Acid-Schiff (PAS) to visualize the glomeruli and tubules. The extent of glomerular sclerosis and interstitial fibrosis was scored by a pathologist blinded to the treatment groups.[6][10]
-
Rat Model of Urinary Electrolyte Excretion
-
Animals: Conscious male rats were used.
-
Dietary Manipulation: To stimulate endogenous aldosterone production, the rats were placed on a low-salt diet for several days prior to the experiment.
-
Treatment: A single oral dose of AZD9977, eplerenone, or vehicle was administered.
-
Urine Collection and Analysis: Urine was collected for a defined period (e.g., 8 hours) after dosing. The concentrations of sodium (Na+) and potassium (K+) in the urine were measured, and the Na+/K+ ratio was calculated.[5][6]
Visualizations
Caption: Proposed signaling pathway of AZD9977 as a partial antagonist of the mineralocorticoid receptor.
Caption: Experimental workflow for assessing the organ-protective effects of AZD9977 in a rat model.
Caption: Simplified design of the Phase IIb MIRACLE clinical trial.
Conclusion and Future Directions
AZD9977 represents a promising advancement in the field of cardio-renal therapeutics. Its unique mechanism as a selective mineralocorticoid receptor modulator offers the potential for effective organ protection with a significantly improved safety profile compared to traditional MRAs, particularly concerning the risk of hyperkalemia. The robust preclinical data, coupled with the ongoing clinical development program, positions AZD9977 as a potential cornerstone of future treatment paradigms for heart failure and chronic kidney disease. Further clinical studies will be crucial to fully elucidate its long-term efficacy and safety in diverse patient populations and to explore its potential in other MR-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal transcriptome analysis of uninephrectomized db/db mice identified a mechanism for the transition to severe diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathophysiological Analysis of Uninephrectomized db/db Mice as a Model of Severe Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laboratorytests.org [laboratorytests.org]
Methodological & Application
Application Notes and Protocols for AZD9.977 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977, also known as Balcinrenone, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) modulator.[1][2][3] It is under investigation for its potential therapeutic benefits in heart failure and chronic kidney disease.[3][4] Unlike traditional MR antagonists (MRAs) such as eplerenone (B1671536) and spironolactone, AZD9977 exhibits a distinct mode of action.[1][5] It acts as a partial MR antagonist, a characteristic that may separate its organ-protective effects from the adverse effects on electrolyte balance, specifically the risk of hyperkalemia (elevated potassium levels).[1][5][6]
Excessive activation of the mineralocorticoid receptor by its primary ligand, aldosterone (B195564), is implicated in the pathophysiology of cardiovascular and renal diseases by promoting inflammation, fibrosis, and vascular damage.[1][7] While MRAs are effective in treating conditions like heart failure, their clinical utility is often limited by the risk of hyperkalemia.[1][6] AZD9977's unique interaction with the MR results in a different pattern of cofactor recruitment compared to full antagonists, which is thought to underlie its differentiated pharmacological profile.[1][5] Preclinical studies have shown that AZD9977 provides organ protection comparable to eplerenone but without the acute effects on urinary sodium-to-potassium ratio, suggesting a reduced risk of hyperkalemia.[1][6]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of AZD9977 and similar MR modulators.
Quantitative Data Summary
The following tables summarize the in vitro activities of AZD9977 in comparison to the established MR antagonist, eplerenone.
Table 1: Radioligand Binding Affinity [2][3]
| Compound | Receptor | pKi |
| AZD9977 | MR | 7.5 |
| GR | 5.4 | |
| PR | 4.6 | |
| Eplerenone | MR | Not Reported |
| GR | Not Reported | |
| PR | Not Reported |
MR: Mineralocorticoid Receptor, GR: Glucocorticoid Receptor, PR: Progesterone Receptor
Table 2: Functional Activity in Reporter Gene Assays [2][3][8]
| Compound | Species | Assay Type | IC50 (µM) | % Max Inhibition |
| AZD9977 | Human | Antagonist | 0.28 | 69% |
| Mouse | Antagonist | 0.08 | Not Reported | |
| Rat | Antagonist | 0.08 | Not Reported | |
| Eplerenone | Human | Antagonist | 0.34 | Full Antagonist |
| Mouse | Antagonist | Not Reported | Not Reported | |
| Rat | Antagonist | Not Reported | Not Reported |
Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its ligand, such as aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-regulators and modulation of target gene transcription.[9][10][11]
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the mineralocorticoid receptor.
Objective: To determine the pKi of AZD9977 for the human MR, GR, and PR.
Materials:
-
Recombinant human MR, GR, and PR
-
Radioligand (e.g., [³H]-Aldosterone for MR)
-
Test compound (AZD9977)
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of the test compound (AZD9977).
-
In a multi-well plate, add the assay buffer, recombinant receptor, and radioligand.
-
Add the test compound or vehicle control to the respective wells.
-
Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software. The pKi is the negative logarithm of the Ki.
Reporter Gene Assay
This assay measures the functional activity of a compound as an antagonist of the mineralocorticoid receptor.[2]
Objective: To determine the IC50 of AZD9977 as an MR antagonist.
Materials:
-
U2-OS cells (or other suitable cell line) stably co-transfected with a full-length human MR expression vector and a luciferase reporter vector containing MR hormone response elements.[2]
-
Cell culture medium and supplements
-
Aldosterone (agonist)
-
Test compound (AZD9977)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected U2-OS cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (AZD9977).
-
Treat the cells with the test compound dilutions for a specified pre-incubation period.
-
Add a fixed concentration of aldosterone to all wells (except for the negative control) to stimulate MR activity.
-
Incubate the plate for a further period to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of aldosterone-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cofactor Recruitment Assay
This assay assesses the ability of a ligand-bound receptor to recruit transcriptional cofactors, providing insights into the mechanism of action (e.g., full vs. partial antagonism). The distinct recruitment of co-factor peptides by AZD9977 compared to eplerenone is a key characteristic of its modulatory activity.[1][5]
Objective: To characterize the cofactor recruitment profile of AZD9977-bound MR.
Materials:
-
Purified MR ligand-binding domain (LBD)
-
Labeled cofactor peptide (e.g., fluorescently labeled)
-
Test compound (AZD9977)
-
Assay buffer
-
Plate reader capable of detecting the label (e.g., fluorescence polarization)
Procedure:
-
In a multi-well plate, add the MR LBD, labeled cofactor peptide, and assay buffer.
-
Add serial dilutions of the test compound (AZD9977) or a reference compound (e.g., eplerenone).
-
Incubate the plate to allow for binding and cofactor recruitment.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
An increase in the signal indicates recruitment of the cofactor peptide to the MR LBD.
-
Compare the recruitment profile of AZD9977 to that of a full antagonist to determine its partial modulatory effects.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 8. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AZD9977 Activity Using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is under investigation for its potential therapeutic benefits in conditions like heart failure and chronic kidney disease, where excess MR activation is a key pathological factor.[2][3] Unlike traditional MR antagonists such as eplerenone (B1671536), AZD9977 exhibits a unique partial antagonist profile.[3][4] This distinct mechanism of action suggests that AZD9977 may offer organ protection with a reduced risk of hyperkalemia, a common side effect of full MR antagonists.[3][5][6]
Reporter gene assays are a fundamental tool for characterizing the pharmacological activity of compounds like AZD9977. These assays provide a quantitative measure of a compound's ability to modulate the transcriptional activity of a target receptor, in this case, the mineralocorticoid receptor. This document provides detailed protocols and data presentation for assessing the activity of AZD9977 using a luciferase-based reporter gene assay.
Principle of the Mineralocorticoid Receptor (MR) Reporter Gene Assay
The MR reporter gene assay is a cell-based system designed to measure the activation or inhibition of the mineralocorticoid receptor. The core components of this assay are:
-
Host Cells: A suitable mammalian cell line, such as U2-OS (human bone osteosarcoma cells), is used.[3] These cells are engineered to express the full-length human mineralocorticoid receptor.
-
MR-Responsive Reporter Construct: The cells are also transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with MR-responsive elements (MREs).
-
Mechanism: When an MR agonist (like aldosterone) binds to the receptor, the receptor-ligand complex translocates to the nucleus, binds to the MREs, and drives the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of MR activation.
-
Modulator Assessment: The effect of a modulator like AZD9977 can be assessed by measuring its ability to either inhibit agonist-induced luciferase expression (antagonist activity) or to induce luciferase expression on its own (agonist activity).
Signaling Pathway and Assay Workflow
The following diagrams illustrate the MR signaling pathway and the experimental workflow of the reporter gene assay.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway in a Reporter Assay.
Caption: Experimental Workflow for the MR Reporter Gene Assay.
Quantitative Data for AZD9977 Activity
The following tables summarize the in vitro activity of AZD9977 in comparison to the known MR antagonist, eplerenone, as determined by reporter gene assays.[3]
Table 1: Antagonist Activity of AZD9977 and Eplerenone on Aldosterone-Activated MR
| Compound | Cell Line | Agonist | Agonist Concentration | IC50 (µM) | Maximum Inhibition |
| AZD9977 | U2-OS | Aldosterone | 0.1 nM | 0.28 | 69% |
| Eplerenone | U2-OS | Aldosterone | 0.1 nM | 0.34 | 100% |
Table 2: Agonist/Partial Agonist Activity of AZD9977 and Eplerenone in the Absence of Aldosterone
| Compound | Cell Line | Efficacy |
| AZD9977 | U2-OS | 31% (Partial Agonist) |
| Eplerenone | U2-OS | Inactive |
Table 3: Species-Specific Antagonist Potency of AZD9977
| Species | IC50 (µM) |
| Human | 0.37 |
| Mouse | 0.08 |
| Rat | 0.08 |
Experimental Protocols
Materials and Reagents
-
Cell Line: U2-OS cells stably expressing human full-length mineralocorticoid receptor and an MRE-driven luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM without phenol (B47542) red, supplemented with charcoal-stripped FBS to reduce background hormonal effects.
-
Compounds: AZD9977, Eplerenone (as a comparator), Aldosterone (as the agonist).
-
Compound Diluent: Dimethyl sulfoxide (B87167) (DMSO).
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™).
-
Assay Plates: White, opaque 96-well cell culture plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Protocol for Determining Antagonist Activity (IC50)
-
Cell Seeding:
-
Culture the MR-reporter U2-OS cells in standard cell culture medium.
-
Trypsinize and resuspend the cells in assay medium to a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of AZD9977 and Eplerenone in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay medium to create a range of concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Prepare a solution of aldosterone in assay medium at a concentration that elicits approximately 80% of the maximal response (EC80), for example, 0.1 nM.[3]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the appropriate AZD9977 or eplerenone dilution to the wells.
-
Immediately add 50 µL of the aldosterone solution to all wells except the vehicle control and agonist control wells.
-
For the vehicle control, add 100 µL of assay medium containing 0.1% DMSO.
-
For the agonist control, add 50 µL of assay medium with 0.1% DMSO and 50 µL of the aldosterone solution.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all other readings.
-
Normalize the data by expressing the results as a percentage of the aldosterone-only control.
-
Plot the normalized response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Determining Agonist/Partial Agonist Activity (Efficacy)
-
Follow steps 1 and 2 from the antagonist protocol, but do not prepare an aldosterone solution.
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the different dilutions of AZD9977 or eplerenone to the respective wells.
-
Include a vehicle control (0.1% DMSO in assay medium) and a positive control with a saturating concentration of a full agonist like aldosterone.
-
-
Follow steps 4, 5, and 6 from the antagonist protocol.
-
Data Analysis for Efficacy:
-
Express the luminescence signal from each concentration of AZD9977 as a percentage of the signal obtained with the saturating concentration of the full agonist. This will determine the efficacy of AZD9977 as a partial agonist.[3]
-
Conclusion
The reporter gene assay is a robust and sensitive method for characterizing the in vitro pharmacological profile of MR modulators like AZD9977. The provided protocols and data demonstrate that AZD9977 acts as a partial antagonist of the mineralocorticoid receptor, distinguishing it from classical full antagonists. This information is crucial for the ongoing research and development of AZD9977 as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD9977 Mineralocorticoid Receptor Cofactor Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator that has demonstrated potential for providing organ protection with a reduced risk of hyperkalemia compared to traditional MR antagonists.[1] The unique pharmacological profile of AZD9977 is attributed to its distinct interaction with the MR, leading to a differential recruitment of cofactor peptides compared to steroidal MRAs like eplerenone.[1] Understanding the specific mechanism of action of AZD9977 at the molecular level is crucial for its continued development and for the discovery of new selective MR modulators.
This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cofactor recruitment assay to characterize the activity of AZD9977 and other compounds on the mineralocorticoid receptor. TR-FRET is a robust and sensitive technology ideal for high-throughput screening and detailed mechanistic studies of nuclear receptor-cofactor interactions.
Principle of the TR-FRET Cofactor Recruitment Assay
The TR-FRET assay for MR cofactor recruitment is a homogeneous, mix-and-read assay that measures the proximity of two fluorophores. The assay is based on the principle that upon ligand binding, the MR ligand-binding domain (LBD) undergoes a conformational change that promotes the recruitment of coactivator proteins.
In this assay format, a Glutathione S-transferase (GST)-tagged MR-LBD is used in conjunction with a terbium-labeled anti-GST antibody, which serves as the FRET donor. A fluorescein-labeled coactivator peptide containing an LXXLL motif (a common nuclear receptor binding motif) acts as the FRET acceptor. When the coactivator peptide is recruited to the MR-LBD in the presence of an agonist, the terbium donor and fluorescein (B123965) acceptor are brought into close proximity, resulting in a FRET signal. Antagonists or modulators like AZD9977 will inhibit this interaction, leading to a decrease in the FRET signal.
Data Presentation
The following table summarizes the in vitro potency of various mineralocorticoid receptor modulators. While specific IC50 values for AZD9977 from a cofactor recruitment assay are not publicly available, it has been reported to have similar in vitro potency to eplerenone.[1] Finerenone (B607456), another non-steroidal MRA, is included for comparison.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| AZD9977 | Mineralocorticoid Receptor | Cofactor Recruitment | Similar to Eplerenone | [1] |
| Eplerenone | Mineralocorticoid Receptor | Cofactor Recruitment | Not specified | [1] |
| Finerenone | Mineralocorticoid Receptor | Cell-based transactivation | 18 | [2] |
Experimental Protocols
Materials and Reagents
-
GST-tagged Human Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD): Purified recombinant protein.
-
Terbium-labeled Anti-GST Antibody: FRET donor.
-
Fluorescein-labeled Coactivator Peptide: FRET acceptor (e.g., a peptide derived from the p160 family of coactivators like SRC1 or TIF2 containing an LXXLL motif).
-
AZD9977 and other test compounds: Dissolved in DMSO.
-
Aldosterone (B195564): As a reference agonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA.
-
384-well low-volume, black assay plates.
-
TR-FRET compatible plate reader.
Experimental Protocol: Antagonist Mode
This protocol is designed to measure the ability of a test compound to inhibit the aldosterone-induced recruitment of a coactivator peptide to the MR-LBD.
-
Compound Preparation:
-
Prepare a serial dilution of AZD9977 and other test compounds in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Prepare a 2X solution of GST-MR-LBD and aldosterone in assay buffer. The final concentration of GST-MR-LBD will need to be optimized, but a starting point could be in the low nanomolar range (e.g., 5-10 nM). The final concentration of aldosterone should be at its EC80 or EC90 for coactivator recruitment (this needs to be predetermined in an agonist-mode experiment).
-
Prepare a 2X solution of Terbium-anti-GST antibody and fluorescein-labeled coactivator peptide in assay buffer. The final concentrations will need to be optimized, but a starting point could be around 2-5 nM for the antibody and 100-200 nM for the peptide.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-MR-LBD/aldosterone solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Add 10 µL of the 2X Terbium-anti-GST antibody/fluorescein-coactivator peptide solution to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with the following settings (these may vary depending on the instrument):
-
Excitation wavelength: ~340 nm
-
Emission wavelengths: ~495 nm (Terbium) and ~520 nm (Fluorescein)
-
Delay time: 60-100 µs
-
Integration time: 100-200 µs
-
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the fluorescein emission signal (520 nm) by the terbium emission signal (495 nm).
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mandatory Visualizations
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) signaling pathway and the modulatory effect of AZD9977.
TR-FRET Cofactor Recruitment Assay Workflow
Caption: Workflow of the TR-FRET based cofactor recruitment assay for the Mineralocorticoid Receptor.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9977 Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is under investigation for the treatment of chronic kidney disease and heart failure.[2][3] Unlike traditional MR antagonists such as eplerenone (B1671536) and spironolactone, AZD9977 exhibits a unique pharmacological profile by separating its organ-protective effects from acute effects on urinary electrolyte excretion.[1][4] This suggests a potentially lower risk of hyperkalemia, a common dose-limiting side effect of conventional MR antagonists.[1][5]
The mechanism of action of AZD9977 involves partial antagonism of the mineralocorticoid receptor. This leads to a distinct interaction with the receptor and a differential recruitment of co-factor peptides compared to full antagonists like eplerenone.[1][6] This selective modulation is thought to underlie its ability to provide cardio-renal protection while minimizing the impact on electrolyte balance.[1] Preclinical studies have demonstrated the efficacy of AZD9977 in various animal models of kidney disease.[4][6]
These application notes provide detailed protocols for efficacy testing of AZD9977 in established preclinical animal models of renal injury and disease.
Signaling Pathway of AZD9977
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone (B195564), translocates to the nucleus and regulates the transcription of various genes. In epithelial tissues like the kidney, this leads to sodium and water retention and potassium excretion.[7] However, excessive MR activation in non-epithelial tissues, such as the heart and blood vessels, can promote inflammation, fibrosis, and tissue damage.[6] AZD9977 acts by selectively modulating this pathway to mitigate the pathological effects of MR activation in target organs while having minimal effect on electrolyte handling in the kidneys.[1]
Figure 1: Simplified signaling pathway of the Mineralocorticoid Receptor and points of intervention by AZD9977 and Eplerenone.
Animal Models for Efficacy Testing
The following animal models are recommended for evaluating the in vivo efficacy of AZD9977 in the context of kidney disease.
Uni-nephrectomized db/db Mouse Model of Diabetic Nephropathy
This model is suitable for assessing the efficacy of AZD9977 in a setting of progressive diabetic kidney disease, characterized by persistent albuminuria and glomerulosclerosis.
Aldosterone and High-Salt-Induced Renal Injury Model in Uni-nephrectomized Rats
This model induces hypertension and significant renal injury, including fibrosis and inflammation, allowing for the evaluation of the organ-protective effects of AZD9977 independent of a diabetic context.
Experimental Protocols
The following are detailed protocols for the key experiments involved in testing the efficacy of AZD9977.
Protocol 1: Uni-nephrectomy in Rodents
Objective: To induce renal hyperfiltration and accelerate the progression of kidney disease in the remaining kidney.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material or wound clips
-
Analgesics
-
Warming pad
Procedure:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Shave and disinfect the surgical area on the left flank.
-
Make a small incision through the skin and underlying muscle to expose the left kidney.
-
Gently exteriorize the kidney and ligate the renal artery, vein, and ureter with a single suture.
-
Excise the kidney.
-
Close the muscle layer and skin with sutures or wound clips.
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for at least one week before initiating further experimental procedures.
Protocol 2: Induction of Renal Injury with Aldosterone and High-Salt Diet (for Uni-nephrectomized Rats)
Objective: To induce hypertension and renal fibrosis.
Materials:
-
Aldosterone
-
Osmotic minipumps (e.g., Alzet)
-
High-salt diet (e.g., 4-8% NaCl)
-
Standard rat chow
Procedure:
-
Following a one-week recovery from the uni-nephrectomy, implant an osmotic minipump filled with aldosterone subcutaneously in the dorsal region of the rat under brief anesthesia. The pump should be calibrated to deliver a continuous infusion of aldosterone.
-
House the rats individually and provide them with a high-salt diet and water ad libitum for the duration of the study (typically 4 weeks).
-
A control group should receive a sham surgery (or no minipump) and be fed a standard diet.
Protocol 3: Dosing of AZD9977
Objective: To administer AZD9977 to the experimental animals.
Materials:
-
AZD9977
-
Vehicle for administration (e.g., 0.5% HPMC)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of AZD9977 in the appropriate vehicle at the desired concentrations.
-
Administer AZD9977 orally via gavage once or twice daily, depending on the pharmacokinetic profile of the compound.
-
The treatment period will vary depending on the model and study objectives but is typically several weeks.
-
A vehicle control group should receive the same volume of the vehicle without the active compound.
Protocol 4: Urine Collection and Albuminuria Assessment
Objective: To measure urinary albumin excretion as a marker of kidney damage.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
ELISA kit for rodent albumin
-
Creatinine (B1669602) assay kit
Procedure:
-
House the animals in metabolic cages for 24 hours to collect urine.
-
Measure the total urine volume.
-
Centrifuge the urine samples to remove any debris and store the supernatant at -80°C until analysis.
-
Measure the albumin concentration in the urine samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Measure the creatinine concentration in the urine samples using a commercially available assay kit.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine output.
Protocol 5: Histopathological Analysis of Kidney Tissue
Objective: To assess the extent of renal fibrosis and glomerulosclerosis.
Materials:
-
Formalin or paraformaldehyde
-
Paraffin
-
Microtome
-
Staining reagents (e.g., Periodic acid-Schiff (PAS), Masson's trichrome)
-
Microscope
Procedure:
-
At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Cut 4-µm sections and stain with PAS to assess glomerulosclerosis and Masson's trichrome to evaluate interstitial fibrosis.
-
Score the degree of glomerulosclerosis and interstitial fibrosis in a blinded manner using a semi-quantitative scoring system (e.g., 0 = no damage, 1 = mild, 2 = moderate, 3 = severe).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of AZD9977 on Renal Function in Uni-nephrectomized db/db Mice
| Treatment Group | Dose (mg/kg) | n | Baseline UACR (mg/g) | Final UACR (mg/g) | % Change in UACR | Glomerulosclerosis Score | Interstitial Fibrosis Score |
| Vehicle | - | 10 | |||||
| AZD9977 | 10 | 10 | |||||
| AZD9977 | 30 | 10 | |||||
| Eplerenone | 100 | 10 |
Table 2: Effect of AZD9977 on Aldosterone/High-Salt-Induced Renal Injury in Uni-nephrectomized Rats
| Treatment Group | Dose (mg/kg) | n | Systolic Blood Pressure (mmHg) | Final UACR (mg/g) | Glomerulosclerosis Score | Interstitial Fibrosis Score |
| Sham | - | 8 | ||||
| Vehicle | - | 10 | ||||
| AZD9977 | 10 | 10 | ||||
| AZD9977 | 30 | 10 | ||||
| Eplerenone | 100 | 10 |
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of AZD9977.
References
- 1. researchgate.net [researchgate.net]
- 2. diacomp.org [diacomp.org]
- 3. mmpc.org [mmpc.org]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for AZD9977 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977, also known as Balcinrenone, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) modulator.[1][2] It functions as a partial antagonist of the mineralocorticoid receptor, exhibiting a distinct mode of action compared to classical MR antagonists like eplerenone.[3] These characteristics make AZD9977 a valuable tool for investigating the pathophysiology of diseases associated with MR activation, such as heart failure and chronic kidney disease, in in vitro settings.[1][4] This document provides detailed application notes and protocols for the use of AZD9977 in cell culture experiments, focusing on appropriate dosing concentrations and relevant assay methodologies.
Data Presentation
The following table summarizes the in vitro potency of AZD9977 across different species and assay formats. This data is crucial for selecting appropriate starting concentrations for cell culture experiments.
| Parameter | Species/Cell Line | Assay Condition | Value (µM) | Reference |
| IC | Human (U2-OS cells) | Aldosterone-activated MR reporter gene assay | 0.28 | [3][5] |
| IC | Human | Mineralocorticoid Receptor (LBD) | 0.37 | [5] |
| IC | Mouse | Mineralocorticoid Receptor (LBD) | 0.08 | [5] |
| IC | Rat | Mineralocorticoid Receptor (LBD) | 0.08 | [5] |
| pKi | Human | Mineralocorticoid Receptor (MR) | 7.5 | [5] |
| pKi | Human | Glucocorticoid Receptor (GR) | 5.4 | [5] |
| pKi | Human | Progesterone Receptor (PR) | 4.6 | [5] |
Signaling Pathway
The diagram below illustrates the classical mineralocorticoid receptor signaling pathway and the antagonistic action of AZD9977. In the absence of a ligand, the mineralocorticoid receptor (MR) resides in the cytoplasm in a complex with heat shock proteins (HSPs).[6] Upon binding of an agonist like aldosterone (B195564), the HSPs dissociate, and the activated MR translocates to the nucleus.[6][7] In the nucleus, it dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes.[6][7] AZD9977, as a competitive antagonist, also binds to the MR, preventing the conformational changes required for full receptor activation and subsequent gene transcription.[3]
Experimental Protocols
1. Preparation of AZD9977 Stock Solution
AZD9977 has a molecular weight of 399.37 g/mol .[2][5] It is soluble in DMSO at a concentration of up to 250 mg/mL (625.99 mM).[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.
-
Materials:
-
AZD9977 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of AZD9977 powder to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 3.99 mg of AZD9977.
-
Add the appropriate volume of sterile DMSO to the AZD9977 powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
2. General Cell Culture Dosing Protocol
This protocol provides a general guideline for treating adherent cells with AZD9977. The optimal seeding density and incubation times should be determined empirically for each cell line.
-
Materials:
-
Adherent cell line of interest (e.g., U2-OS, HEK293, or relevant kidney or cardiac cell lines)
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
AZD9977 stock solution (10 mM in DMSO)
-
Aldosterone or other MR agonist (if studying antagonistic effects)
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO
2to allow for attachment. -
The next day, prepare the desired concentrations of AZD9977 by diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
If investigating the antagonistic properties of AZD9977, pre-incubate the cells with the desired concentrations of AZD9977 for 1-2 hours before adding the MR agonist (e.g., aldosterone at a final concentration of 0.1-10 nM).
-
For agonist-only and untreated controls, add the appropriate medium.
-
Remove the old medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours), depending on the endpoint being measured.
-
After incubation, the cells can be harvested for downstream analysis such as RNA extraction for qPCR, protein extraction for Western blotting, or cell-based assays.
-
3. Mineralocorticoid Receptor Reporter Gene Assay
This assay is ideal for quantifying the agonist or antagonist activity of compounds targeting the MR. It utilizes a reporter cell line that expresses the MR and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Experimental Workflow:
-
Procedure:
-
Cell Seeding: Seed a suitable MR reporter cell line (e.g., U2-OS or HEK293 cells stably expressing human MR and a luciferase reporter) in a white, clear-bottom 96-well plate at an optimized density.
-
Compound Preparation: On the day of treatment, prepare serial dilutions of AZD9977 in the appropriate cell culture medium. To test for antagonism, also prepare a solution of aldosterone at a concentration that gives a submaximal response (e.g., EC
80). -
Treatment:
-
For antagonist mode: Add the AZD9977 dilutions to the wells and incubate for 1-2 hours. Then, add the aldosterone solution to all wells except the vehicle control.
-
For agonist mode (to confirm no agonistic activity): Add only the AZD9977 dilutions to the wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO
2. -
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.
-
Data Analysis: Plot the luminescence signal against the log of the AZD9977 concentration to determine the IC
50value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always adhere to institutional guidelines for laboratory safety and ethics.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD9977 | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring AZD9977 Activity in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is under investigation for the treatment of chronic kidney disease and heart failure.[1][3] Preclinical studies have demonstrated that AZD9977 provides organ protection comparable to existing MR antagonists (MRAs) like eplerenone, but with a significantly lower risk of hyperkalemia.[4][5][6] This favorable safety profile is attributed to its unique mechanism of action as an MR modulator rather than a full antagonist.[4][7] AZD9977's distinct interaction with the MR leads to a differential recruitment of cofactor peptides compared to traditional MRAs.[4][6]
These application notes provide detailed protocols for key preclinical assays to characterize the in vitro and in vivo activity of AZD9977, enabling researchers to assess its potency, selectivity, and efficacy.
Mineralocorticoid Receptor Signaling Pathway and AZD9977's Mechanism of Action
The mineralocorticoid receptor is a nuclear receptor that, upon binding to its ligand aldosterone (B195564), translocates to the nucleus and regulates the transcription of target genes. In epithelial tissues like the kidney, this leads to sodium and water retention and potassium excretion. Overactivation of the MR in non-epithelial tissues can contribute to inflammation and fibrosis. AZD9977 acts as a partial antagonist, modulating this pathway to achieve organ protection while minimizing effects on electrolyte balance.
Caption: MR signaling pathway and modulation by AZD9977.
In Vitro Characterization of AZD9977
A series of in vitro assays are crucial for determining the potency, selectivity, and unique modulatory activity of AZD9977 at the molecular level.
Caption: Workflow for in vitro characterization of AZD9977.
Data Presentation: In Vitro Activity of AZD9977
| Assay Type | Receptor | Species | AZD9977 Activity | Eplerenone Activity | Reference |
| Reporter Gene Assay (IC50, µM) | MR | Human | 0.28 (69% antagonism) | 0.34 (full antagonist) | [1][8] |
| MR LBD | Human | 0.37 | Not Reported | [1] | |
| MR LBD | Mouse | 0.08 | Not Reported | [1] | |
| MR LBD | Rat | 0.08 | Not Reported | [1] | |
| Binding Assay (pKi) | MR | Human | 7.5 | Not Reported | [1] |
| GR | Human | 5.4 | Not Reported | [1] | |
| PR | Human | 4.6 | Not Reported | [1] | |
| AR | Human | <5 | Not Reported | [8] |
Experimental Protocols: In Vitro Assays
Objective: To determine the potency (IC50) and functional activity (antagonism/modulation) of AZD9977 on the human MR.
Materials:
-
U2-OS cells (ATCC HTB-96)
-
Expression plasmid for full-length human MR (e.g., in pcDNA3.1)
-
Luciferase reporter plasmid with an MR-responsive promoter (e.g., MMTV-luc)
-
Transfection reagent (e.g., electroporation or lipid-based)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Aldosterone
-
AZD9977 and reference compounds (e.g., Eplerenone)
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain U2-OS cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect U2-OS cells with the hMR expression plasmid and the MMTV-luciferase reporter plasmid.
-
Plating: After transfection, plate the cells into 96-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of AZD9977 and Eplerenone in assay medium.
-
Treatment:
-
Antagonist Mode: Add the test compounds to the cells in the presence of a constant concentration of aldosterone (e.g., 0.1 nM, which is approximately the EC80).
-
Agonist Mode: To test for agonist activity, add the test compounds alone.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., vehicle-treated cells).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Determine the percentage of antagonism relative to the full antagonist control.
-
Objective: To determine the binding affinity (Ki) of AZD9977 for the MR and its selectivity against other steroid receptors (Glucocorticoid Receptor - GR, Progesterone Receptor - PR, Androgen Receptor - AR).
Materials:
-
Cell lysates or purified receptor ligand-binding domains (LBDs) for MR, GR, PR, and AR.
-
Radiolabeled ligand for each receptor (e.g., [3H]-aldosterone for MR).
-
AZD9977 and unlabeled reference ligands.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of AZD9977.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the AZD9977 concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of AZD9977 Activity
In vivo studies in relevant animal models are essential to evaluate the therapeutic efficacy and differentiated safety profile of AZD9977.
Caption: Workflow for a typical preclinical in vivo study of AZD9977.
Data Presentation: In Vivo Efficacy of AZD9977
| Animal Model | Treatment (oral) | Duration | Key Finding | Reference |
| Uni-nephrectomized rats on aldosterone and high-salt diet | AZD9977 (10-100 mg/kg) | 4 weeks | Dose-dependently reduced Urine Albumin to Creatinine (B1669602) Ratio (UACR) | [1] |
| Uni-nephrectomized db/db mice | AZD9977 | 4 weeks | Reduced albuminuria and improved kidney histopathology, similar to eplerenone | [4][7] |
| Rats on a low salt diet | AZD9977 (single dose) | Acute | Did not affect urinary Na+/K+ ratio, unlike eplerenone | [4][8] |
| Rats with fludrocortisone | AZD9977 (single dose) | Acute | Dose-dependently increased urinary Na+/K+ ratio, similar to eplerenone | [5] |
Experimental Protocols: In Vivo Assays
Objective: To evaluate the organ-protective effects of AZD9977 and its impact on electrolyte balance in a model of renal injury.
Materials:
-
Male Sprague-Dawley rats.
-
Surgical equipment for uninephrectomy.
-
Osmotic minipumps for aldosterone infusion.
-
Aldosterone.
-
High-salt (e.g., 1% NaCl) drinking water.
-
AZD9977 and Eplerenone for oral administration.
-
Metabolic cages for urine collection.
-
Blood collection supplies.
-
Equipment for blood pressure measurement.
Procedure:
-
Acclimatization: Acclimatize rats to the facility for at least one week.
-
Surgery: Perform a left uninephrectomy on all animals. Allow for a recovery period.
-
Disease Induction:
-
Implant osmotic minipumps for subcutaneous infusion of aldosterone (e.g., 0.75 µ g/hour ).
-
Provide 1% NaCl in the drinking water.
-
-
Treatment Groups: Randomize animals into groups (n=8-10 per group):
-
Vehicle control.
-
AZD9977 (e.g., 10, 30, 100 mg/kg/day, oral gavage).
-
Eplerenone (e.g., 100 mg/kg/day, oral gavage).
-
-
Treatment Period: Administer treatments daily for 4 weeks.
-
Monitoring and Sample Collection:
-
Weekly: Measure body weight and blood pressure.
-
At baseline and end of study: Place rats in metabolic cages for 24-hour urine collection.
-
At termination: Collect blood via cardiac puncture for serum/plasma analysis. Perfuse and collect kidneys for histopathology.
-
-
Endpoint Analysis:
-
Urine: Measure albumin and creatinine to calculate the albumin-to-creatinine ratio (UACR). Measure sodium and potassium concentrations to determine the Na+/K+ ratio.
-
Blood: Measure serum potassium and plasma aldosterone levels.
-
Kidney Tissue: Perform histological staining (e.g., PAS, Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.
-
Objective: To quantify urinary albumin excretion as a marker of kidney damage.
Materials:
-
Mouse or rat urine samples.
-
Albumin ELISA kit (species-specific).
-
Creatinine assay kit (e.g., based on the Jaffe reaction).
-
Microplate reader.
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as required by the assay kits.
-
Albumin Measurement (ELISA):
-
Follow the manufacturer's protocol for the albumin ELISA kit.
-
This typically involves adding diluted urine samples and standards to an antibody-coated plate, followed by incubation with a detection antibody and substrate.
-
Read the absorbance on a microplate reader.
-
-
Creatinine Measurement:
-
Follow the manufacturer's protocol for the creatinine assay kit.
-
This usually involves a colorimetric reaction where creatinine reacts with picric acid in an alkaline solution.
-
Read the absorbance on a microplate reader.
-
-
Calculation of UACR:
-
Determine the concentration of albumin (e.g., in µg/mL) and creatinine (e.g., in mg/mL) from their respective standard curves.
-
Calculate the UACR: UACR (µg/mg) = [Albumin concentration] / [Creatinine concentration].
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of AZD9977. The in vitro assays are essential for confirming its potency, selectivity, and unique modulatory mechanism at the mineralocorticoid receptor. The in vivo studies in disease-relevant animal models are critical for demonstrating its therapeutic potential for organ protection and its differentiated safety profile concerning electrolyte balance. Consistent and rigorous application of these methods will facilitate further research and development of this promising therapeutic agent.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. diacomp.org [diacomp.org]
- 7. protocols.io [protocols.io]
- 8. mmpc.org [mmpc.org]
Combination of AZD9977 and Dapagliflozin in Chronic Kidney Disease: A Review of the MIRO-CKD Study
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. Key goals in the management of CKD include slowing the progression of the disease and reducing the risk of cardiovascular events. Mineralocorticoid receptor antagonists (MRAs) and sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as important therapeutic classes in this setting. AZD9977 (balcinrenone) is a novel, selective non-steroidal mineralocorticoid receptor modulator, and dapagliflozin (B1669812) is a well-established SGLT2 inhibitor. The combination of these two agents offers a potentially synergistic approach to the treatment of CKD. This document provides a detailed overview of the study design, key findings, and experimental protocols related to the clinical investigation of the AZD9977 and dapagliflozin combination, with a focus on the MIRO-CKD Phase IIb trial.
Mechanism of Action
The therapeutic rationale for combining AZD9977 and dapagliflozin stems from their distinct yet complementary mechanisms of action, both of which target key pathways in the pathophysiology of chronic kidney disease.
Dapagliflozin: SGLT2 Inhibition
Dapagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys.[1][2][3] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[4] By inhibiting SGLT2, dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism is independent of insulin (B600854) secretion or action.[2] Beyond its glycemic effects, dapagliflozin has demonstrated significant cardiorenal protective benefits.[5][6] These effects are thought to be mediated through various mechanisms, including a reduction in intraglomerular pressure, decreased inflammation and fibrosis, and improvements in cardiac function.[7]
AZD9977 (Balcinrenone): Mineralocorticoid Receptor Modulation
AZD9977, also known as balcinrenone, is a potent and selective non-steroidal mineralocorticoid receptor (MR) modulator.[8][9] The mineralocorticoid receptor is a nuclear hormone receptor that is activated by aldosterone (B195564). Overactivation of the MR pathway is implicated in inflammation, fibrosis, and end-organ damage in both the kidneys and the heart.[10][11] Traditional MR antagonists, while effective, are associated with a risk of hyperkalemia (elevated potassium levels) due to their effects on renal potassium excretion.[12] Preclinical studies have suggested that AZD9977 may offer organ protection with a reduced risk of hyperkalemia compared to classical MRAs.[11][12]
The MIRO-CKD study was designed to investigate the efficacy and safety of combining balcinrenone with dapagliflozin in patients with chronic kidney disease.[4][7]
Clinical Study Design: The MIRO-CKD Trial
The MIRO-CKD study was a Phase IIb, multicenter, randomized, double-blind, active-controlled, parallel-group, dose-finding study.[7][13] The primary objective was to evaluate the efficacy, safety, and tolerability of a fixed-dose combination of balcinrenone and dapagliflozin compared to dapagliflozin alone in patients with CKD and albuminuria.[14]
Study Population: The trial enrolled adult patients with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min per 1.73 m² and a urine albumin-to-creatinine ratio (UACR) of >100 to ≤5,000 mg/g.[3] Participants had a mean age of 64.6 years, and the study included a globally diverse population.[13]
Treatment Arms: Participants were randomly assigned in a 1:1:1 ratio to one of three treatment groups for a duration of 12 weeks:[14]
-
Balcinrenone 15 mg + Dapagliflozin 10 mg
-
Balcinrenone 40 mg + Dapagliflozin 10 mg
-
Placebo + Dapagliflozin 10 mg
This 12-week treatment period was followed by an 8-week wash-out period to assess off-drug effects.[3]
Primary Endpoint: The primary efficacy endpoint was the relative change in UACR from baseline to week 12.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the MIRO-CKD trial.
Table 1: Baseline Demographics and Characteristics
| Characteristic | Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108) | Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110) | Dapagliflozin 10 mg + Placebo (n=106) | Total (N=324) |
| Mean Age (years) | - | - | - | 64.6 |
| Male (%) | - | - | - | 66 |
| Race - Asian (%) | - | - | - | 32 |
| Race - Black or African American (%) | - | - | - | 7 |
| Race - White (%) | - | - | - | 56 |
| Mean eGFR (mL/min/1.73 m²) | - | - | - | 42.2 |
| Median UACR (mg/g) | - | - | - | 365 |
| Taking SGLT2 inhibitors at baseline (%) | - | - | - | 56 |
| Specific data for each arm was not available in the searched results.[3][13] |
Table 2: Efficacy Results - Change in UACR at Week 12
| Treatment Group | UACR Reduction vs. Dapagliflozin + Placebo | 90% Confidence Interval | p-value |
| Balcinrenone 15 mg + Dapagliflozin 10 mg | -22.8% | -33.3 to -10.7 | 0.0038 |
| Balcinrenone 40 mg + Dapagliflozin 10 mg | -32.8% | -42.0 to -22.1 | <0.0001 |
| [3][13] |
Table 3: Key Safety Findings
| Adverse Event | Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108) | Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110) | Dapagliflozin 10 mg + Placebo (n=106) |
| Hyperkalemia | 7 (6%) | 8 (7%) | 5 (5%) |
| Hypotension | Few, balanced across groups | Few, balanced across groups | Few, balanced across groups |
| Renal Events | Few, balanced across groups | Few, balanced across groups | Few, balanced across groups |
| None of the hypotension or renal events were reported as serious.[3][13] |
Experimental Protocols
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Objective: To quantify the amount of albumin and creatinine (B1669602) in a urine sample to determine the UACR, a key marker of kidney damage.
Principle: The UACR is calculated by dividing the urine albumin concentration in milligrams by the urine creatinine concentration in grams.[15][16] This ratio corrects for variations in urine concentration.[16]
Specimen Collection:
-
A random spot urine sample is collected in a clean, sterile container.[5]
-
For consistency, it is recommended to collect the sample at the same time of day for longitudinal measurements.[10]
-
The "clean catch" method should be employed to minimize contamination.[5] This involves cleaning the genital area with a sterile wipe, voiding a small amount of urine into the toilet, and then collecting the midstream urine in the specimen cup.[5]
-
The sample should be transported to the laboratory for analysis, ideally on the same day.[10]
Instrumentation and Reagents:
-
Automated clinical chemistry analyzer
-
Reagents for immunoturbidimetric assay for albumin measurement
-
Reagents for Jaffe or enzymatic method for creatinine measurement
-
Calibrators and quality control materials
Procedure:
-
Urine samples are centrifuged to remove any particulate matter.
-
The supernatant is used for analysis.
-
Urine albumin concentration is determined using an immunoturbidimetric method. In this assay, antibodies specific to human albumin are added to the urine sample. The resulting antigen-antibody complexes cause turbidity, which is measured photometrically. The degree of turbidity is proportional to the albumin concentration.
-
Urine creatinine concentration is measured using either the Jaffe reaction or an enzymatic method. The Jaffe method involves the reaction of creatinine with picric acid in an alkaline solution to form a colored complex. The enzymatic method utilizes a series of enzymatic reactions that lead to a measurable change in absorbance.
-
The UACR is calculated as follows: UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)] x 100
Quality Control:
-
Run quality control samples with known concentrations at the beginning and end of each batch of samples.
-
Results of quality control samples must fall within established acceptable ranges.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of Dapagliflozin.
Caption: Mechanism of action of AZD9977.
Caption: MIRO-CKD Clinical Trial Workflow.
References
- 1. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
- 2. researchgate.net [researchgate.net]
- 3. Fixed-dose balcinrenone–dapagliflozin combo works in high-risk CKD | Multidisciplinary | MIMS Indonesia [prdmspapp.mimsdev.com]
- 4. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, Safety and Tolerability of Balcinrenone/Dapagliflozin Compared to Dapagliflozin in Adults with Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 15. uACR Urine Test for Albuminuria: How to Get Tested and Understand Your Results | National Kidney Foundation [kidney.org]
- 16. Urine Albumin-Creatinine Ratio (uACR) | National Kidney Foundation [kidney.org]
Application Notes and Protocols for the Evaluation of AZD9977 in a Uni-nephrectomized Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZD9977, also known as Balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is under investigation for its potential therapeutic benefits in heart failure and chronic kidney disease (CKD).[1][3] Preclinical studies have demonstrated that AZD9977 offers organ protection similar to existing MR antagonists like eplerenone (B1671536), but with a potentially reduced risk of hyperkalemia, a common side effect that limits the use of current MRAs.[2][4][5][6] This is attributed to its unique partial antagonist activity at the mineralocorticoid receptor, which appears to separate its organ-protective effects from its influence on urinary electrolyte excretion.[2][4][6]
The uni-nephrectomized (UNx) rat model is a well-established preclinical model used to study the progression of chronic kidney disease and to evaluate the efficacy of potential new therapies.[7][8] The removal of one kidney induces compensatory hyperfiltration and hypertension in the remaining kidney, leading to progressive renal damage, including glomerulosclerosis and tubulointerstitial fibrosis, mimicking key aspects of human CKD.[7][9] To accelerate and exacerbate the renal injury in this model for therapeutic evaluation, rats are often administered aldosterone (B195564) and a high-salt diet.[4]
This document provides detailed application notes and protocols for the use of the uni-nephrectomized rat model in the evaluation of AZD9977.
Data Presentation
Table 1: Effects of AZD9977 and Eplerenone on Renal Injury in Uni-nephrectomized Rats
| Treatment Group | Dose (mg/kg/day) | Urine Albumin-to-Creatinine Ratio (UACR) | Renal Pathology Score (Fibrosis and Glomerular Nephritis) |
| Vehicle | - | Baseline (Pre-treatment) | High |
| AZD9977 | 30 | Reduced | Reduced |
| AZD9977 | 100 | Dose-dependently reduced | Reduced |
| Eplerenone | 10 | Dose-dependently reduced | Reduced |
| Eplerenone | 30 | Dose-dependently reduced | Reduced |
Note: This table summarizes the dose-dependent reduction in UACR and improvement in renal pathology observed with AZD9977 and eplerenone treatment in a UNx rat model with aldosterone and high-salt diet challenge. Specific quantitative values for UACR and pathology scores were not provided in the source documents, but the qualitative dose-dependent effects were clearly stated.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of mineralocorticoid receptor activation and the mechanism of action of AZD9977.
Caption: AZD9977 Mechanism of Action.
Experimental Workflow
The diagram below outlines the key steps for evaluating AZD9977 in the uni-nephrectomized rat model.
Caption: Experimental workflow for AZD9977 evaluation.
Experimental Protocols
1. Uni-nephrectomy (UNx) Surgery
-
Animals: Male Sprague Dawley rats are suitable for this model.[4][10] Animals should be allowed an acclimation period of at least one week before any procedures.[10]
-
Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[11]
-
Surgical Procedure:
-
Place the anesthetized rat on a heated surgical pad to maintain body temperature.[10]
-
Shave the left flank and sterilize the area with an antiseptic solution (e.g., povidone-iodine).[10]
-
Make a small incision through the skin and underlying muscle layers to expose the left kidney.[10]
-
Gently exteriorize the kidney.
-
Ligate the renal artery, renal vein, and ureter together with a non-absorbable suture.[10]
-
Excise the kidney distal to the ligature.[10]
-
Close the muscle and skin layers with appropriate sutures or wound clips.[12]
-
-
Post-operative Care:
-
Administer analgesics as required for post-operative pain management.[10]
-
House the rats individually and monitor them for recovery.
-
Allow a recovery period of approximately one to two weeks before initiating the next phase of the experiment.
-
2. Induction of Renal Injury
-
Aldosterone Administration: Following the recovery period from UNx surgery, implant osmotic minipumps subcutaneously for the continuous infusion of aldosterone.[4]
-
High-Salt Diet: Concurrently, switch the rats to a high-salt diet to potentiate the effects of aldosterone and accelerate renal injury.[4]
3. AZD9977 Administration
-
Dosing: AZD9977 can be administered as a food admixture.[4] Doses of 30 and 100 mg/kg/day have been shown to be effective.[4] A vehicle control group and a positive control group (e.g., eplerenone at 10 and 30 mg/kg/day) should be included.[4]
-
Duration: A treatment period of four weeks is typically sufficient to observe significant effects on renal protection.[4]
4. Assessment of Renal Function and Injury
-
Urine Albumin-to-Creatinine Ratio (UACR):
-
At the end of the treatment period (e.g., day 28), place the rats in metabolic cages for a 24-hour urine collection.[4]
-
Measure the concentration of albumin and creatinine (B1669602) in the collected urine samples using commercially available assay kits.
-
Calculate the UACR by dividing the albumin concentration by the creatinine concentration.
-
-
Renal Histopathology:
-
At the end of the study, euthanize the rats and perfuse the kidneys with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Embed the fixed kidney tissue in paraffin (B1166041) and prepare thin sections (e.g., 4-5 µm).
-
Stain the sections with appropriate stains to visualize fibrosis (e.g., Masson's trichrome or Sirius red) and glomerular injury (e.g., Periodic acid-Schiff).[13]
-
Score the degree of renal fibrosis and glomerular nephritis in a blinded manner using a semi-quantitative scoring system.[4][14]
-
5. Glomerular Filtration Rate (GFR) Measurement (Optional but Recommended)
-
While not explicitly detailed in the AZD9977 studies reviewed, GFR is a critical measure of kidney function.
-
Methodology: GFR can be assessed by measuring the clearance of an exogenous filtration marker such as inulin (B196767) or FITC-sinistrin.[15][16]
-
Procedure (using FITC-sinistrin):
-
A device can be used to transcutaneously measure the elimination kinetics of FITC-sinistrin after intravenous injection, allowing for GFR determination in conscious, freely moving rats.[15] This method avoids the confounding effects of anesthesia on renal function.[15]
-
Alternatively, traditional methods involving blood sampling after a bolus injection of the marker can be used to calculate clearance.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unilateral Nephrectomized SHR/NDmcr-cp Rat Shows a Progressive Decline of Glomerular Filtration With Tubular Interstitial Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney disease models: tools to identify mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasonographic Evaluation of the Kidney in 5/6 Nephrectomized Rats: Correlation with Biochemical and Histopathological Findings | In Vivo [iv.iiarjournals.org]
- 10. Uninephrectomy in rats on a fixed food intake results in adipose tissue lipolysis implicating spleen cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The creation of unilateral intermittent and unintermittent renal ischemia-reperfusion models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcutaneous assessment of renal function in conscious rats with a device for measuring FITC-sinistrin disappearance curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of renal function in unrestrained conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for AZD9977 in Diabetic Nephropathy Studies Using db/db Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the db/db mouse model in the study of diabetic nephropathy, with a specific focus on evaluating the therapeutic potential of AZD9977, a novel mineralocorticoid receptor (MR) modulator.
Introduction to db/db Mice and Diabetic Nephropathy
The C57BLKS/J-Leprdb/Leprdb (db/db) mouse is a widely used model of type 2 diabetes that develops key features of human diabetic nephropathy.[1][2][3] These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and insulin (B600854) resistance.[1] Consequently, they exhibit progressive hyperglycemia, albuminuria, mesangial matrix expansion, and glomerular hypertrophy, making them a suitable model for investigating the pathophysiology of diabetic kidney disease and for testing novel therapeutic agents.[2][3][4][5]
AZD9977: A Selective Mineralocorticoid Receptor Modulator
AZD9977 is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[6][7] Unlike traditional MR antagonists such as eplerenone, AZD9977 acts as a partial MR antagonist.[6][7] This unique mechanism of action allows it to provide cardio-renal protection with a reduced risk of hyperkalemia, a common side effect of full MR antagonists that limits their clinical use.[6][7][8] Preclinical studies have demonstrated that AZD9977 effectively reduces albuminuria and improves kidney histopathology in rodent models of diabetic nephropathy.[6][7][8][9]
Data Presentation: Efficacy of AZD9977 in db/db Mice
The following tables summarize the quantitative data from a key preclinical study evaluating AZD9977 in a uninephrectomized db/db mouse model of accelerated diabetic nephropathy.[6][10] In this model, one kidney is surgically removed to exacerbate the diabetic kidney injury.
Table 1: Effect of AZD9977 on Urinary Albumin Excretion (UAE)
| Treatment Group (at 22 weeks of age) | Dose | Mean 24-hour Urinary Albumin (µg) ± SEM | % Reduction vs. Vehicle |
| Lean Control | - | ~100 | - |
| db/db Vehicle (at 18 weeks) | - | ~1500 | - |
| db/db Vehicle (at 22 weeks) | - | ~3000 | 0% |
| AZD9977 | 100 mg/kg/day | ~1500 | ~50% |
| Eplerenone | 100 mg/kg/day | ~1600 | ~47% |
| Enalapril | 10 mg/kg/day | ~1400 | ~53% |
| AZD9977 + Enalapril | 100 + 10 mg/kg/day | ~1000 | ~67% |
| Eplerenone + Enalapril | 100 + 10 mg/kg/day | ~1100 | ~63% |
Data adapted from studies by Bamberg et al. (2018).[6][10]
Table 2: Effect of AZD9977 on Glomerular Extracellular Matrix (ECM) Accumulation
| Treatment Group (at 22 weeks of age) | Dose | Mean Glomerular ECM Score (% of tuft) ± SEM | % Reduction vs. Vehicle |
| Lean Control | - | ~5% | - |
| db/db Vehicle (at 18 weeks) | - | ~15% | - |
| db/db Vehicle (at 22 weeks) | - | ~25% | 0% |
| AZD9977 | 100 mg/kg/day | ~15% | ~40% |
| Eplerenone | 100 mg/kg/day | ~16% | ~36% |
| Enalapril | 10 mg/kg/day | ~17% | ~32% |
| AZD9977 + Enalapril | 100 + 10 mg/kg/day | ~10% | ~60% |
| Eplerenone + Enalapril | 100 + 10 mg/kg/day | ~12% | ~52% |
Data adapted from studies by Bamberg et al. (2018).[6][10]
Experimental Protocols
Animal Model and Study Design
A robust model for accelerated diabetic nephropathy involves uninephrectomy in db/db mice.[6]
-
Animals : Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean db/m littermates are used.
-
Uninephrectomy : At 8 weeks of age, perform a left uninephrectomy on all db/db mice to accelerate diabetic kidney injury.
-
Acclimatization : Allow the mice to recover and age to 18 weeks, by which time robust diabetic nephropathy is established.
-
Treatment Groups :
-
Vehicle control (db/db mice)
-
AZD9977 (e.g., 100 mg/kg/day administered in the diet)
-
Positive controls such as Eplerenone (e.g., 100 mg/kg/day) and/or Enalapril (e.g., 10 mg/kg/day)
-
Combination therapy groups (e.g., AZD9977 + Enalapril)
-
-
Treatment Period : Treat the animals for 4 weeks (from 18 to 22 weeks of age).[6][10]
-
Monitoring : Monitor body weight, food and water intake, and blood glucose levels throughout the study.
Urine and Blood Collection and Analysis
-
Urine Collection : At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.
-
Albuminuria Measurement : Centrifuge urine samples to remove debris and store the supernatant at -80°C. Determine urinary albumin concentration using a mouse albumin-specific ELISA kit.
-
Blood Collection : At the study endpoint, collect blood via cardiac puncture under anesthesia.
-
Biochemical Analysis : Measure plasma levels of creatinine, urea, and electrolytes (Na+, K+).
Histopathological Analysis
-
Tissue Harvest : Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Tissue Processing : Excise the kidneys, weigh them, and fix them in 4% paraformaldehyde for 24 hours. Process the tissues and embed them in paraffin.
-
Staining : Cut 3-4 µm sections and stain with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.
-
Glomerular ECM Scoring :
-
Capture digital images of at least 20-30 glomeruli per kidney section at high magnification (e.g., 400x).
-
Use image analysis software to quantify the PAS-positive area within the glomerular tuft.
-
Express the glomerular ECM score as the percentage of the glomerular tuft area that is PAS-positive.[6][10]
-
Visualizations
Signaling Pathway of AZD9977 in Diabetic Nephropathy
Caption: Mechanism of action of AZD9977 in mitigating diabetic nephropathy.
Experimental Workflow for AZD9977 Studies in db/db Mice
Caption: Experimental workflow for evaluating AZD9977 in uninephrectomized db/db mice.
References
- 1. urosphere.com [urosphere.com]
- 2. Diabetic kidney disease in the db/db mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of AZD9977 Bound to the Mineralocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structural elucidation of the novel mineralocorticoid receptor (MR) modulator, AZD9977, in complex with the MR ligand-binding domain (LBD). The included protocols are detailed to facilitate the replication of the crystallographic studies, aiding in the structure-based design of new therapeutic agents targeting the mineralocorticoid receptor.
Introduction
The mineralocorticoid receptor (MR) is a crucial nuclear receptor involved in regulating electrolyte balance and blood pressure. Its activation is implicated in various cardiovascular and renal diseases.[1][2] AZD9977 is a non-steroidal, selective MR modulator that has shown promise in preclinical studies by separating organ-protective effects from the adverse effects on electrolyte excretion typically associated with MR antagonists, thus predicting a reduced risk of hyperkalemia.[2][3] Understanding the molecular basis of AZD9977's unique interaction with the MR is critical for the development of next-generation MR modulators. X-ray crystallography provides a high-resolution snapshot of the ligand-receptor interaction, revealing the key binding determinants and the conformational changes induced upon ligand binding.[2][4]
Data Presentation
In Vitro Pharmacology of AZD9977
| Parameter | Species | Value | Reference |
| IC50 (MR Antagonism) | Human | 0.28 µM | [5] |
| Human (LBD) | 0.37 µM | [5] | |
| Mouse (LBD) | 0.08 µM | [5] | |
| Rat (LBD) | 0.08 µM | [5] | |
| pKi (Binding Affinity) | Human MR | 7.5 | [5] |
| Human GR | 5.4 | [5] | |
| Human PR | 4.6 | [5] |
IC50: Half-maximal inhibitory concentration. pKi: Negative logarithm of the inhibitory constant.
Crystallographic Data for AZD9977-MR LBD Complex
| Parameter | Value | Reference |
| PDB ID | 5MWP | [2] |
| Resolution | 1.82 Å | [2] |
| Space Group | P 21 21 21 | [2] |
| Unit Cell Dimensions (Å) | a=48.6, b=78.1, c=79.1 | [2] |
| Unit Cell Angles ( °) | α=90, β=90, γ=90 | [2] |
| R-work / R-free | 0.210 / 0.242 | [2] |
Signaling Pathway
The mineralocorticoid receptor, upon binding its ligand (e.g., aldosterone (B195564) or AZD9977), undergoes a conformational change, translocates to the nucleus, and binds to hormone response elements (HREs) on DNA to regulate gene transcription.
Experimental Workflow
The overall workflow for determining the crystal structure of the AZD9977-MR complex involves several key stages, from protein expression to structure determination.
Experimental Protocols
Expression and Purification of the MR Ligand-Binding Domain (LBD)
This protocol is adapted from established methods for nuclear receptor LBD expression and purification.
a. Expression Vector and Host:
-
The human MR LBD (amino acids 735-984) with mutations C808S and C910S to improve expression is cloned into a suitable expression vector (e.g., pET vector) containing an N-terminal, TEV-cleavable 6xHis-tag.[2]
-
The expression construct is transformed into E. coli BL21(DE3) cells.
b. Protein Expression:
-
Inoculate a 50 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 4 L of Terrific Broth (TB) medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches ~0.8.
-
Cool the culture to 18°C and induce protein expression by adding 0.5 mM IPTG.
-
Simultaneously, add 10 µM of AZD9977 to the culture to stabilize the expressed protein.
-
Continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
c. Purification:
-
Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 35,000 x g for 1 hour at 4°C.
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 5% glycerol, 1 mM TCEP).
-
-
TEV Protease Cleavage:
-
Dialyze the eluted protein against Dialysis Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) overnight at 4°C in the presence of TEV protease to cleave the His-tag.
-
-
Reverse Affinity Chromatography:
-
Pass the dialyzed protein through a Ni-NTA column to remove the cleaved His-tag and TEV protease. The flow-through contains the purified MR LBD.
-
-
Size Exclusion Chromatography:
-
Concentrate the protein and load it onto a size exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect the fractions corresponding to the monomeric MR LBD.
-
-
Concentrate the purified protein to 5-10 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Crystallization of the AZD9977-MR LBD Complex
a. Method:
-
Sitting drop vapor diffusion is used for crystallization.[2]
b. Crystallization Conditions:
-
The purified MR LBD is complexed with a 3-fold molar excess of AZD9977.
-
The crystallization drops are set up by mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
The specific crystallization condition is:
-
Reservoir Solution: 0.9 M (NH4)2SO4, 0.1 M CHES pH 9.5, supplemented with 10% (v/v) of Morpheus Screen condition E5.[2]
-
Morpheus Screen Condition E5 Composition: 10% w/v PEG 20000, 20% v/v PEG MME 550, 0.03 M of each of the following: ethylene (B1197577) glycol, D-glucose, D-galactose, L-fucose, D-xylose, N-acetyl-D-glucosamine, in 0.1 M MOPS/HEPES-Na pH 7.5.
-
-
The crystallization plates are incubated at 20°C.
X-ray Diffraction Data Collection and Processing
-
Crystals are cryo-protected by briefly soaking them in the reservoir solution supplemented with 18% ethylene glycol before being flash-frozen in liquid nitrogen.[2]
-
X-ray diffraction data are collected from a single crystal at 100K at a synchrotron source.[2]
-
The collected data are integrated and processed using software such as XDS and programs from the CCP4 suite.[2]
-
The structure is solved by molecular replacement using a previously determined MR LBD structure as a search model.
-
The model is refined using software like BUSTER and manually rebuilt using Coot.[2]
Conclusion
The detailed structural and quantitative data presented, along with the comprehensive protocols, provide a valuable resource for researchers in the field of nuclear receptor pharmacology and structure-based drug design. The elucidation of the AZD9977 binding mode to the mineralocorticoid receptor offers a molecular rationale for its unique pharmacological profile and serves as a foundation for the development of safer and more effective treatments for cardiovascular and renal diseases.
References
- 1. Crystal Structure of the Mineralocorticoid Receptor DNA Binding Domain in Complex with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. A two-in-one expression construct for biophysical and structural studies of the human pregnane X receptor ligand-binding domain, a pharmaceutical and environmental target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Application Notes and Protocols for Assessing Off-Target Effects of AZD9977
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for evaluating the off-target effects of AZD9977, a selective mineralocorticoid receptor (MR) modulator. The protocols detailed herein are designed to guide researchers in the systematic assessment of off-target interactions, a critical step in the preclinical safety evaluation of novel drug candidates.
Introduction to AZD9977 and Off-Target Assessment
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It is under development for conditions such as heart failure and chronic kidney disease.[3] Preclinical studies have indicated that AZD9977 provides organ-protective effects comparable to MR antagonists like eplerenone, but with a potentially lower risk of hyperkalemia due to its distinct, partial antagonist activity on the MR.[1][2]
While AZD9977 is designed for high selectivity to the MR, a thorough assessment of its potential interactions with other cellular targets is imperative to ensure its safety and to understand any observed secondary pharmacology. Off-target effects can lead to adverse drug reactions and complicate clinical development. Therefore, a multi-faceted approach employing a range of in vitro and cellular assays is essential to build a comprehensive safety profile.
In Vitro Safety Pharmacology Profiling
Application Note:
In vitro safety pharmacology panels are a foundational component of preclinical safety assessment.[4][5][6] These panels consist of a broad range of binding and functional assays for targets known to be implicated in adverse drug reactions.[4][5] By screening AZD9977 against such a panel, researchers can identify potential off-target interactions early in development, allowing for mitigation strategies and a more informed risk assessment.[4] Commercial services offer standardized panels, such as the InVEST44™ Panel, which covers 44 well-established safety targets.[4][6]
Data Presentation:
Table 1: Illustrative In Vitro Safety Pharmacology Profile for AZD9977
| Target Class | Target | Assay Type | AZD9977 Activity (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1A | Radioligand Binding | < 20% |
| Dopamine D2 | Radioligand Binding | < 15% | |
| Serotonin 5-HT2A | Radioligand Binding | < 10% | |
| Muscarinic M1 | Radioligand Binding | < 5% | |
| Ion Channels | hERG (KCNH2) | Electrophysiology | < 5% Inhibition |
| Nav1.5 | Electrophysiology | < 10% Inhibition | |
| Cav1.2 | Electrophysiology | < 15% Inhibition | |
| Enzymes | COX-1 | Enzyme Activity | < 5% Inhibition |
| COX-2 | Enzyme Activity | < 5% Inhibition | |
| PDE3A | Enzyme Activity | < 20% Inhibition | |
| Transporters | Dopamine Transporter (DAT) | Radioligand Binding | < 10% |
| Serotonin Transporter (SERT) | Radioligand Binding | < 15% | |
| Nuclear Receptors | Glucocorticoid Receptor (GR) | Radioligand Binding | 25% |
| Progesterone Receptor (PR) | Radioligand Binding | 30% |
Note: The data presented in this table is illustrative and intended to demonstrate the format of results from a safety pharmacology screen. Actual values for AZD9977 would need to be determined experimentally.
Experimental Protocol: Radioligand Binding Assay for Off-Target Assessment
This protocol provides a general framework for a competitive radioligand binding assay to assess the interaction of AZD9977 with a specific off-target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-labeled).
-
AZD9977 stock solution.
-
Assay buffer.
-
Unlabeled competing ligand (for non-specific binding determination).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
A dilution series of AZD9977.
-
For total binding wells, add vehicle instead of AZD9977.
-
For non-specific binding wells, add a high concentration of the unlabeled competing ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of AZD9977.
-
Determine the IC50 value (the concentration of AZD9977 that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualization:
Caption: Workflow for in vitro safety pharmacology profiling of AZD9977.
Kinome Profiling
Application Note:
As many small molecule drugs interact with kinases, kinome profiling is a crucial tool for identifying off-target kinase interactions.[7] The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantitatively measure the interaction of a compound with a large panel of kinases.[8][9] This approach can reveal unexpected off-target binding, which can be further investigated for functional consequences. For a compound like AZD9977, which is not designed as a kinase inhibitor, kinome profiling serves as a comprehensive screen to rule out significant interactions with this important class of enzymes.
Data Presentation:
Table 2: Illustrative Kinome Scan Data for AZD9977
| Kinase Target | % Control @ 10 µM | Dissociation Constant (Kd) |
| ABL1 | 95 | > 10,000 nM |
| EGFR | 98 | > 10,000 nM |
| PIK3CA | 92 | > 10,000 nM |
| SRC | 96 | > 10,000 nM |
| Hypothetical Hit | 25 | 850 nM |
Note: This table presents hypothetical data to illustrate the output of a kinome scan. A lower "% Control" value indicates stronger binding.
Experimental Protocol: KINOMEscan™ Profiling (Conceptual Overview)
The KINOMEscan™ assay is a proprietary technology, but the general principle is as follows:
-
Assay Principle: The assay measures the ability of a test compound (AZD9977) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
A panel of DNA-tagged kinases is used.
-
Each kinase is incubated with the immobilized ligand and AZD9977.
-
If AZD9977 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Interpretation: The results are typically reported as "% of Control," where a lower percentage indicates a stronger interaction between AZD9977 and the kinase. Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified hits.
Visualization:
Caption: Principle of the KINOMEscan competition binding assay.
Cellular Thermal Shift Assay (CETSA®)
Application Note:
CETSA® is a powerful method for assessing target engagement in a cellular context.[10][11] The principle is that a protein's thermal stability changes upon ligand binding.[10][11] This technique can be used to confirm that AZD9977 binds to its intended target, the MR, within intact cells. Furthermore, a proteome-wide CETSA approach coupled with mass spectrometry can be employed to identify off-target proteins that are stabilized or destabilized by AZD9977, providing an unbiased view of its cellular interactions.
Data Presentation:
Table 3: Illustrative CETSA Data for AZD9977
| Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| MR (On-Target) | Vehicle | 48.5°C | - |
| AZD9977 (1 µM) | 52.3°C | +3.8°C | |
| GR (Off-Target) | Vehicle | 50.2°C | - |
| AZD9977 (1 µM) | 50.5°C | +0.3°C | |
| Hypothetical Off-Target | Vehicle | 55.1°C | - |
| AZD9977 (1 µM) | 51.9°C | -3.2°C |
Note: This table shows hypothetical data. A positive ΔTm indicates stabilization upon binding, while a negative ΔTm suggests destabilization.
Experimental Protocol: CETSA Melt Curve for a Specific Target
Materials:
-
Cultured cells expressing the target protein.
-
AZD9977 stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody specific for the target protein.
Procedure:
-
Cell Treatment: Treat cultured cells with either AZD9977 at the desired concentration or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in each sample by Western blotting.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity against the temperature to generate a melt curve.
-
Determine the melting temperature (Tm) for both the vehicle- and AZD9977-treated samples.
-
Calculate the thermal shift (ΔTm).
-
Visualization:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Proteomic and Transcriptomic Profiling
Application Note:
Unbiased "omics" approaches can provide a global view of the cellular effects of a drug, revealing potential off-target pathways.
-
Proteomic Profiling: Techniques like chemical proteomics can identify direct binding partners of a drug, while expression proteomics can quantify changes in protein abundance following treatment.[12] This can uncover off-target proteins and downstream signaling alterations.
-
Transcriptomic Profiling: Analyzing changes in gene expression (e.g., via RNA-seq) after AZD9977 treatment can identify modulated pathways.[13][14] While these changes are often downstream of the primary target, they can also point towards unexpected off-target effects.[13]
Data Presentation:
Table 4: Illustrative Proteomic/Transcriptomic Data for AZD9977
| Gene/Protein | Fold Change (AZD9977 vs. Vehicle) | p-value | Associated Pathway |
| Known MR Target Gene 1 | -2.5 | < 0.01 | Mineralocorticoid Signaling |
| Known MR Target Gene 2 | -3.1 | < 0.01 | Mineralocorticoid Signaling |
| Hypothetical Off-Target 1 | +2.8 | < 0.05 | Steroid Biosynthesis |
| Hypothetical Off-Target 2 | -2.2 | < 0.05 | Inflammatory Response |
Note: This table illustrates how data from 'omics' experiments can be presented to highlight significant changes in gene or protein expression.
Experimental Protocol: Transcriptomic Analysis via RNA-Sequencing (Conceptual Overview)
-
Cell Culture and Treatment: Treat a relevant cell line with AZD9977 or vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the AZD9977-treated samples compared to the controls.
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways that are enriched for the differentially expressed genes.
-
Visualization:
Caption: Integrated 'omics' workflow for off-target pathway identification.
Conclusion
A thorough evaluation of off-target effects is a cornerstone of modern drug development. For AZD9977, a comprehensive strategy should involve a tiered approach, beginning with broad in vitro safety panels and kinome screens to identify potential liabilities. Any identified interactions should then be further investigated using cellular assays like CETSA to confirm target engagement and functional relevance. Finally, unbiased 'omics' approaches can provide a holistic view of the cellular response to AZD9977, potentially uncovering novel off-target mechanisms. By employing these techniques, researchers can build a robust safety profile for AZD9977, facilitating its progression through clinical development.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9977 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and in vitro applications of AZD9977 (also known as balcinrenone), a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. The provided protocols are intended as a guide for researchers to develop and perform in vitro assays.
Introduction to AZD9977
AZD9977 is a potent and selective modulator of the mineralocorticoid receptor.[1][2] Unlike classical MR antagonists such as eplerenone, AZD9977 acts as a partial antagonist.[3][4] This distinct mechanism of action is attributed to its unique interaction with the MR, leading to a differential recruitment of co-factor peptides.[3][4] Preclinical studies have demonstrated that AZD9977 offers cardio-renal protection similar to full antagonists but with a reduced risk of hyperkalemia, as it does not significantly affect urinary sodium/potassium ratios.[3][4]
Solubility and Stability of AZD9977
Proper handling and storage of AZD9977 are crucial for maintaining its integrity and ensuring reproducible experimental results.
Solubility
AZD9977 exhibits solubility in various organic solvents and mixed aqueous solutions. It is recommended to use sonication to aid dissolution.[1]
| Solvent/System | Solubility | Concentration (Molar) | Notes |
| DMSO | 27.5 mg/mL | 68.86 mM | Sonication is recommended for complete dissolution.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 5.21 mM | Clear solution. Suitable for in vivo studies.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 5.21 mM | Clear solution. Suitable for in vivo studies.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 5.21 mM | Clear solution. Suitable for in vivo studies.[2] |
Note: When preparing aqueous solutions from a DMSO stock, it is crucial to be aware of potential precipitation, especially for compounds with low aqueous solubility. It is advisable to perform preliminary tests to determine the optimal final concentration of DMSO in the assay medium that does not affect cell viability or the experimental outcome. Generally, the final DMSO concentration in cell-based assays should be kept low (e.g., <0.5%).
Stability and Storage
Proper storage is essential to prevent degradation of AZD9977.
| Form | Storage Condition | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
In Vitro Experimental Protocols
AZD9977 has been characterized using a variety of in vitro assays to determine its potency and mechanism of action at the mineralocorticoid receptor.
Mineralocorticoid Receptor (MR) Reporter Gene Assay
This assay is used to determine the functional activity of AZD9977 as an MR antagonist.
Principle: A human cell line (e.g., U2-OS) is engineered to co-express the full-length human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter. Activation of the MR by an agonist (e.g., aldosterone) induces the expression of the reporter gene. The ability of AZD9977 to inhibit this induction is quantified.
Materials:
-
U2-OS cell line stably co-expressing human MR and a luciferase reporter construct
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and appropriate antibiotics
-
AZD9977
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed U2-OS cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of AZD9977 in assay medium. Also, prepare a solution of aldosterone at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Treatment:
-
For antagonist mode: Add the serially diluted AZD9977 to the cells, followed by the addition of aldosterone.
-
For agonist mode (control): Add only the serially diluted AZD9977 to assess for any agonist activity.
-
Include appropriate controls: vehicle control, aldosterone alone, and a known MR antagonist (e.g., eplerenone).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of the aldosterone-induced luciferase activity for each concentration of AZD9977. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Mineralocorticoid Receptor (MR) Binding Assay
This assay determines the affinity of AZD9977 for the mineralocorticoid receptor.
Principle: A competitive binding assay is performed using a source of MR (e.g., cell lysates or purified receptor) and a radiolabeled ligand (e.g., [³H]-aldosterone). The ability of increasing concentrations of AZD9977 to displace the radiolabeled ligand from the receptor is measured.
Materials:
-
Source of human MR (e.g., cell lysates from cells overexpressing the receptor)
-
Radiolabeled MR ligand (e.g., [³H]-aldosterone)
-
AZD9977
-
Assay buffer
-
Scintillation fluid and counter
-
Filter plates and vacuum manifold
Protocol:
-
Reaction Setup: In a 96-well plate, combine the MR preparation, a fixed concentration of [³H]-aldosterone, and serially diluted AZD9977 in the assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of AZD9977. Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression analysis of the competition binding curve.
Signaling Pathway and Experimental Workflow Diagrams
AZD9977 Mechanism of Action on the Mineralocorticoid Receptor Signaling Pathway
Caption: AZD9977's partial antagonism of the MR signaling pathway.
Experimental Workflow for an In Vitro Reporter Gene Assay
Caption: Workflow for an MR reporter gene assay.
References
- 1. AZD9977 | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for AZD9977 Administration in Animal Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] It exhibits a distinct pharmacological profile compared to traditional MR antagonists (MRAs) like eplerenone (B1671536) and spironolactone (B1682167).[3][4] Preclinical studies have demonstrated its potential for providing organ protection, particularly in the context of chronic kidney disease (CKD) and heart failure, with a potentially lower risk of hyperkalemia, a common side effect of full MRAs.[3][5] AZD9977 acts as a partial MR antagonist, a characteristic attributed to its unique interaction with the MR and subsequent differential recruitment of co-factor peptides.[3][5] These application notes provide a summary of best practices for the administration of AZD9977 in animal models based on available preclinical data.
Data Presentation
In Vitro Potency of AZD9977
| Species | IC50 (µM) in Reporter Gene Assay |
| Human | 0.37[1] |
| Mouse | 0.08[1] |
| Rat | 0.08[1] |
In Vivo Efficacy of AZD9977 in a Rat Model of Aldosterone-Induced Renal Injury
Model: Uninephrectomized male Sprague Dawley rats administered aldosterone (B195564) via osmotic minipumps and fed a high-salt diet.[3]
| Treatment Group | Dose (mg/kg/day, via food admixture) | Duration | Key Findings |
| Vehicle | - | 4 weeks | - |
| AZD9977 | 10 - 100[1] | 4 weeks | Dose-dependent reduction in Urinary Albumin-to-Creatinine Ratio (UACR).[1][3] |
| Eplerenone | Not specified | 4 weeks | Dose-dependent reduction in UACR.[3] |
Effects on Urinary Electrolytes in Rats
Model: Rats treated with single doses of AZD9977 or eplerenone.
| Agonist | Treatment | Dose (mg/kg, oral gavage) | Effect on Urinary Na+/K+ Ratio |
| Aldosterone | AZD9977 | 2, 16, 54, 120 | No significant effect.[6] |
| Aldosterone | Eplerenone | 1, 3, 10, 30, 100 | Dose-dependent increase.[6] |
| Fludrocortisone (B194907) | AZD9977 | Not specified | Dose-dependent increase.[6] |
| Fludrocortisone | Eplerenone | Not specified | Dose-dependent increase.[6] |
Experimental Protocols
Aldosterone-Induced Renal Injury Model in Rats
This protocol is designed to assess the organ-protective effects of AZD9977.
1. Animal Model:
-
Species: Male Sprague Dawley rats.[3]
-
Initial Procedure: Unilateral nephrectomy (uni-nephrectomy).[3]
2. Aldosterone Administration:
-
Method: Subcutaneous implantation of osmotic minipumps (e.g., Alzet osmotic pumps).[3]
-
Dose: Delivers a constant rate of aldosterone.[3]
3. Diet:
-
Type: High-salt diet.[3]
4. AZD9977 Administration:
5. Outcome Measures:
-
Primary: 24-hour urinary albumin-to-creatinine ratio (UACR) measured at the end of the study.[7]
-
Secondary: Renal histopathology, including assessment of renal fibrosis and glomerular nephritis.[7]
Acute Urinary Electrolyte Excretion Study in Rats
This protocol evaluates the acute effects of AZD9977 on electrolyte handling.
1. Animal Model:
-
Species: Rats.[6]
2. Pre-treatment:
-
Animals may be placed on a low-salt diet to amplify the effects of mineralocorticoid receptor modulation.[4]
3. Agonist Administration:
-
Option A (Aldosterone): Administer a single subcutaneous dose of aldosterone (e.g., 3 µg/kg).[6]
-
Option B (Fludrocortisone): Administer fludrocortisone.[6]
4. AZD9977 Administration:
-
Method: Oral gavage.[6]
-
Vehicle: A solution containing 2.7% NaCl has been used.[6]
-
Dosage Range: 2 to 120 mg/kg.[6]
-
Timing: Administer within 15 minutes of the agonist.[6]
5. Sample Collection:
-
Place rats in metabolic cages for urine collection.[6]
-
Collect urine for a specified period (e.g., 5 hours) after administration.[6]
6. Outcome Measures:
-
Analyze urine for sodium (Na+) and potassium (K+) content to determine the Na+/K+ ratio.[6]
Mandatory Visualization
Caption: AZD9977 Signaling Pathway.
Caption: Workflow for Aldosterone-Induced Renal Injury Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
Application Notes and Protocols for Monitoring Serum Potassium in AZD9977 Clinical Trials
For: Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] It is under investigation for its potential therapeutic benefits in conditions such as heart failure and chronic kidney disease.[1][2] Unlike traditional mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) and eplerenone, which act as full antagonists, AZD9977 is a partial MR antagonist.[3][4] This unique mechanism of action is predicted to retain the organ-protective effects of MR antagonism while minimizing the risk of hyperkalemia (elevated serum potassium), a common and potentially serious side effect of full MRAs.[3][5]
These application notes provide a comprehensive overview of the considerations and protocols for monitoring serum potassium in clinical trials involving AZD9977. Adherence to standardized monitoring procedures is critical to ensure participant safety and to accurately characterize the potassium-sparing profile of AZD9977.
Data Presentation: Serum Potassium Changes in AZD9977 Clinical Trials
The following table summarizes the quantitative data on serum potassium levels from a key clinical trial comparing AZD9977 with spironolactone.
| Parameter | AZD9977 | Spironolactone | Time Point | Study Population |
| Mean Change from Baseline in sK+ (%) | 5.7% | 4.2% | Day 28 | Patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment[6] |
| Mean Change from Baseline in sK+ (%) | 1.5% | 4.2% | Day 14 | Patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment[6] |
| Relative Change in sK+ (AZD9977 vs. Spironolactone) | -0.3% (95% CI: -5.3% to 4.4%) | - | Day 28 | Patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment[6] |
| Median Fractional Excretion of K+ (%) | 12.9% | 10.1% | Day 28 | Patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment[6] |
| Effect on Serum Potassium | No significant changes observed | Not Applicable | 8 days (multiple ascending doses) | Healthy male volunteers[7][8] |
Experimental Protocols
Protocol for Serum Potassium Measurement
This protocol outlines the standardized procedure for the collection, processing, and analysis of serum samples for the determination of potassium concentration.
1.1. Sample Collection (Phlebotomy)
-
Patient Preparation: No fasting is required for serum potassium measurement.
-
Site Selection: Select a suitable vein, typically in the antecubital fossa.
-
Tourniquet Application: Apply a tourniquet with minimal pressure and for the shortest duration possible. Prolonged application can lead to falsely elevated potassium levels.
-
Fist Clenching: Instruct the patient to avoid vigorous hand exercise (fist clenching) during blood collection, as this can cause a temporary increase in serum potassium.[9]
-
Blood Draw: Collect blood into a serum separator tube (SST).
-
Order of Draw: If multiple tubes are being collected, follow the correct order of draw to prevent cross-contamination of additives.
1.2. Sample Handling and Processing
-
Mixing: Gently invert the SST 5-10 times to ensure proper mixing of the clot activator. Do not shake vigorously, as this can cause hemolysis.
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours.
-
Centrifugation: Centrifuge the SST at the manufacturer's recommended speed and duration (typically 1000-1300 x g for 10-15 minutes) to separate the serum from the blood cells.
-
Serum Separation: Serum should be physically separated from cells as soon as possible to prevent potassium leakage from red blood cells.[10]
1.3. Sample Analysis
-
Instrumentation: Use a validated and calibrated ion-selective electrode (ISE) or flame photometer for analysis.[9]
-
Quality Control: Run at least two levels of quality control material (normal and abnormal) with each batch of patient samples to ensure the accuracy and precision of the assay.
-
Rejection Criteria: Samples that are visibly hemolyzed should be rejected, and a new sample should be requested. Hemolysis releases intracellular potassium, leading to falsely elevated results.[1]
Protocol for Management of Hyperkalemia
This protocol provides a guideline for managing elevated serum potassium levels in clinical trial participants receiving AZD9977. All decisions regarding dose modification or discontinuation should be made by the principal investigator or a qualified physician.
2.1. Monitoring Frequency
-
Baseline: Serum potassium should be measured at screening and baseline visits.
-
Post-Initiation: Frequent monitoring is recommended after initiation or dose escalation of AZD9977. A typical schedule includes checks at 3 days, 1 week, and then monthly for the first 3 months, with subsequent monitoring as clinically indicated.[11]
2.2. Actionable Thresholds and Management
| Serum Potassium (sK+) Level (mmol/L) | Action | Follow-up |
| > 5.0 to 5.5 | Report as an adverse event of special interest. Review concomitant medications and reinforce low-potassium diet. | Re-measure serum potassium within 1 week. |
| > 5.5 to 5.9 | Hold AZD9977. Consider dietary intervention and review of concomitant medications. | Re-measure serum potassium within 24-72 hours. If sK+ returns to ≤ 5.5 mmol/L, consider resuming AZD9977 at the same or a reduced dose. |
| ≥ 6.0 | Permanently discontinue AZD9977. Initiate immediate medical management of hyperkalemia as per institutional guidelines. This may include intravenous calcium, insulin (B600854) with glucose, and potassium-binding resins.[10] | Monitor serum potassium closely until resolution. |
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway.
References
- 1. acb.org.uk [acb.org.uk]
- 2. Serum potassium measurement | Allina Health [account.allinahealth.org]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 7. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Serum Potassium - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. ukkidney.org [ukkidney.org]
Troubleshooting & Optimization
Troubleshooting AZD9977 reporter gene assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AZD9977 compound in reporter gene assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your AZD9977 reporter gene assay experiments, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the luminescence readings between my replicate wells treated with AZD9977. What could be causing this and how can I minimize it?
Answer: High variability is a common issue in reporter gene assays and can stem from several factors. Given that AZD9977 is a partial antagonist, inconsistent results can also arise from subtle differences in assay conditions.
Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Create a master mix of your reagents (e.g., transfection mix, cell suspension, AZD9977 dilutions) to be distributed across replicate wells. Use calibrated multichannel pipettes to minimize well-to-well volume differences.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a short period to ensure even cell distribution before transferring to the incubator.[2][3] |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of the plate, fill the perimeter wells with sterile PBS or media without cells. |
| Variable Transfection Efficiency | Optimize the transfection protocol by testing different ratios of transfection reagent to DNA. Ensure high-quality plasmid DNA is used.[1][2] |
| Luminometer Injector Issues | If using a luminometer with injectors, ensure they are properly primed and dispensing consistently. For manual addition of luciferase substrate, be as consistent as possible with the timing and technique for each well.[4] |
| Partial Agonist/Antagonist Nature of AZD9977 | The partial activity of AZD9977 can be sensitive to the concentration of the agonist (e.g., aldosterone) used. Ensure precise and consistent agonist concentration across all relevant wells. |
Issue 2: Lower than Expected or No Signal
Question: My experimental wells, including those treated with the agonist and AZD9977, are showing very low or no luminescence signal. What are the possible reasons for this?
Answer: A weak or absent signal can be due to a variety of factors, from reagent quality to issues with the cellular components of the assay.
Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Verify the transfection efficiency using a positive control vector (e.g., a constitutively expressing luciferase plasmid). Optimize the transfection reagent-to-DNA ratio and the total amount of DNA used.[1] Ensure cells are healthy and at an optimal confluency (typically 70-90%) at the time of transfection.[5] |
| Poor Cell Health | Use cells with a low passage number and ensure they are free from contamination. Do not allow cells to become over-confluent before seeding for the assay. |
| Inactive Luciferase Reagents | Prepare fresh luciferase substrate solution for each experiment. Ensure proper storage of all kit components as per the manufacturer's instructions. |
| Sub-optimal Agonist Concentration | Titrate the agonist (e.g., aldosterone) to determine the EC50 and use a concentration that gives a robust signal (e.g., EC80) for antagonist experiments. |
| Incorrect Reporter Construct | Verify that the reporter plasmid contains the correct hormone response elements for the mineralocorticoid receptor. |
Issue 3: High Background Signal
Question: My negative control and mock-transfected wells are exhibiting a high luminescence signal, which is compromising my assay window. How can I reduce this background?
Answer: High background can obscure the specific signal and is often related to the assay components or the plate itself.
Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Choice of Microplate | Use opaque, white-walled microplates designed for luminescence assays to prevent well-to-well crosstalk. Black plates can also be used for a better signal-to-noise ratio, though the overall signal will be lower.[6] |
| Reagent or Sample Contamination | Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination. Prepare fresh reagents if contamination is suspected.[6] |
| Phenol (B47542) Red in Culture Medium | If possible, use a culture medium without phenol red, as it can contribute to the background signal. |
| Autoluminescence of Substrate | Prepare fresh luciferase substrate before each experiment, as it can degrade and auto-luminesce over time. |
Data Presentation: Quantitative Assay Parameters
The following tables provide a summary of key quantitative parameters that should be optimized for a successful AZD9977 reporter gene assay.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Recommended Seeding Density (cells/well) | Notes |
| U2-OS | 2 x 10⁴ - 4 x 10⁴ | A common cell line for nuclear receptor assays. Aim for 70-90% confluency at the time of transfection. |
| HEK293 | 4 x 10⁴ - 6 x 10⁴ | Another widely used cell line for transfection-based assays. |
| CHO-K1 | 2 x 10⁴ - 4 x 10⁴ | Suitable for stable or transient transfections. |
Table 2: Transfection Reagent to DNA Ratio Optimization
| Parameter | Starting Recommendation | Optimization Range |
| Reagent:DNA Ratio (µL:µg) | 3:1 | 1:1 to 5:1 |
| Total DNA per well (96-well plate) | 100 ng | 50 - 200 ng |
Note: The optimal ratio is highly dependent on the cell line and the specific transfection reagent used. It is crucial to perform a titration experiment to determine the best conditions for your system.[7][8]
Table 3: AZD9977 In Vitro Activity
| Parameter | Value | Cell Line | Conditions |
| IC50 (antagonist mode) | 0.28 µM | U2-OS | In the presence of 0.1 nM aldosterone |
| Partial Agonism | 31% | U2-OS | In the absence of aldosterone |
| Maximal Antagonism | 69% | U2-OS | In the presence of 0.1 nM aldosterone |
This data is derived from preclinical studies of AZD9977.
Experimental Protocols
Detailed Methodology for a Dual-Luciferase Reporter Gene Assay
This protocol provides a general framework for assessing the effect of AZD9977 on mineralocorticoid receptor (MR) activity using a dual-luciferase reporter system in a 96-well format.
Day 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Culture U2-OS cells in the recommended growth medium.
-
On the day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 3 x 10⁴ cells/well).[5]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare the DNA mixture: In a sterile tube, dilute the MR expression plasmid, the MRE-luciferase reporter plasmid (firefly luciferase), and a control plasmid (e.g., Renilla luciferase) in serum-free medium. A common ratio for the reporter to the control plasmid is 10:1.[5]
-
Prepare the transfection reagent mixture: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for the recommended time (typically 15-30 minutes) to allow for complex formation.
-
Carefully add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, gently remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate overnight.
-
Day 2: Compound Treatment
-
Prepare Compound Dilutions:
-
Prepare a stock solution of AZD9977 in DMSO.
-
Perform serial dilutions of AZD9977 in the appropriate cell culture medium to achieve the desired final concentrations.
-
Prepare solutions of your agonist (e.g., aldosterone) and any other controls. For antagonist assays, the agonist should be at a concentration that elicits a robust response (e.g., EC80).
-
-
Cell Treatment:
-
Remove the medium from the cells.
-
Add the medium containing the different concentrations of AZD9977, agonist, and controls to the respective wells.
-
Incubate for 18-24 hours at 37°C.
-
Day 3: Luciferase Assay
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add the passive lysis buffer provided with the dual-luciferase assay kit to each well.
-
Incubate on a plate shaker for 15 minutes at room temperature to ensure complete cell lysis.[5]
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of AZD9977 to generate dose-response curves.
-
Mandatory Visualizations
Caption: Mineralocorticoid receptor signaling pathway and the action of AZD9977.
Caption: Experimental workflow for the AZD9977 dual-luciferase reporter gene assay.
Caption: Troubleshooting decision tree for common reporter gene assay issues.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
AZD9977 Technical Support Center: In Vivo Study Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo use of AZD9977, a selective mineralocorticoid receptor (MR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9977?
A1: AZD9977 is a non-steroidal, selective mineralocorticoid receptor (MR) modulator. It acts as a partial antagonist at the MR. This distinct mechanism allows it to provide organ protection, particularly in the kidneys and heart, by blocking the detrimental effects of excessive MR activation.[1][2][3] A key feature of AZD9977 is its ability to separate these organ-protective effects from significant acute effects on urinary electrolyte excretion, which is anticipated to reduce the risk of hyperkalemia often associated with full MR antagonists.[1][4]
Q2: What is the recommended starting dose for AZD9977 in rodent models of kidney disease?
A2: Based on preclinical studies in rodent models of diabetic nephropathy and aldosterone-induced renal injury, effective oral doses of AZD9977 range from 10 mg/kg/day to 100 mg/kg/day.[5] A dose-dependent reduction in urinary albumin-to-creatinine ratio (UACR) and improvement in kidney histopathology have been observed within this range.[1][3][5] For initial studies, a dose of 30 mg/kg/day is a reasonable starting point, with subsequent dose adjustments based on efficacy and tolerability.
Q3: How can I confirm that AZD9977 is engaging the mineralocorticoid receptor in my in vivo study?
A3: An increase in plasma aldosterone (B195564) levels is a reliable biomarker for MR target engagement by AZD9977. Blockade of the MR by AZD9977 disrupts the negative feedback loop, leading to a compensatory rise in aldosterone. This indicates that the compound is binding to its intended target.
Q4: What is the pharmacokinetic profile of AZD9977 in rodents?
A4: AZD9977 is rapidly absorbed following oral administration in rats, with the maximum plasma concentration (Cmax) typically reached between 10 minutes and one hour post-dose.[6]
Troubleshooting Guide
Issue 1: Unexpected effects on urinary electrolytes (Na+/K+ ratio) are observed.
-
Possible Cause: The synthetic mineralocorticoid fludrocortisone (B194907) is being used as an agonist in the experimental model. Preclinical and clinical studies have shown that while AZD9977 has minimal impact on urinary electrolytes in the presence of the endogenous agonist aldosterone, it can increase the urinary Na+/K+ ratio when co-administered with fludrocortisone.[6][7]
-
Recommended Solution: To accurately assess the electrolyte-sparing properties of AZD9977, it is crucial to use an aldosterone-driven model of MR activation. This can be achieved by administering exogenous aldosterone or using a model with endogenously elevated aldosterone levels.[6]
Issue 2: Suboptimal efficacy or high variability in response is observed.
-
Possible Cause 1: Inadequate Drug Exposure. This could be due to issues with the vehicle formulation, leading to poor solubility or stability, or incorrect administration.
-
Recommended Solution 1: Ensure the use of an appropriate vehicle for oral administration. A commonly used formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] For administration via food admixture, ensure homogenous mixing and accurate calculation of the dose based on daily food intake. It is also advisable to perform pharmacokinetic analysis to confirm that the desired plasma concentrations are being achieved.
-
Possible Cause 2: Animal Model Selection. The pathophysiology of the chosen animal model may not be fully driven by MR activation.
-
Recommended Solution 2: Select a well-validated animal model of MR-dependent disease, such as uni-nephrectomized rats or db/db mice on a high-salt diet with aldosterone infusion.[1][3][5] These models have been shown to be responsive to AZD9977 treatment.
Issue 3: Difficulty in dissolving AZD9977 for formulation.
-
Possible Cause: AZD9977 has limited solubility in aqueous solutions.
-
Recommended Solution: AZD9977 is soluble in DMSO.[8] For in vivo preparations, first, dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles like PEG300, Tween-80, and saline. Sonication may aid in dissolution.[8]
Data Presentation
Table 1: In Vitro Potency of AZD9977
| Assay Type | Species | IC50 |
| MR Reporter Gene Assay | Human | 0.28 µM |
| MR Reporter Gene Assay | Rat | 0.08 µM |
| MR Reporter Gene Assay | Mouse | 0.08 µM |
Data compiled from preclinical pharmacology studies.[2]
Table 2: Summary of In Vivo Efficacy of AZD9977 in a Rat Model of Aldosterone-Induced Renal Injury
| Treatment Group (Oral Dose) | Duration | Key Efficacy Endpoint | Result |
| Vehicle | 4 weeks | Urinary Albumin-to-Creatinine Ratio (UACR) | No significant change |
| AZD9977 (10 mg/kg/day) | 4 weeks | UACR | Dose-dependent reduction |
| AZD9977 (30 mg/kg/day) | 4 weeks | UACR | Significant reduction |
| AZD9977 (100 mg/kg/day) | 4 weeks | UACR | Marked reduction |
| Eplerenone (30 mg/kg/day) | 4 weeks | UACR | Significant reduction |
This table summarizes findings from a study in uni-nephrectomized rats with aldosterone infusion on a high-salt diet.[5]
Experimental Protocols
Protocol 1: Oral Gavage Administration of AZD9977 in Rats
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
-
-
AZD9977 Formulation:
-
Calculate the required amount of AZD9977 based on the desired dose and the number of animals.
-
Weigh the AZD9977 powder and dissolve it in the appropriate volume of the prepared vehicle to achieve the final desired concentration. Use of a sonicator can aid dissolution.
-
-
Administration:
-
Administer the AZD9977 formulation to rats via oral gavage at a volume of 10 mL/kg body weight.
-
For chronic studies, administer daily at the same time each day.
-
Protocol 2: Assessment of Target Engagement
-
Sample Collection:
-
Collect blood samples from animals at baseline (before the first dose) and at selected time points after AZD9977 administration (e.g., at Cmax and at the end of the study).
-
Collect plasma by centrifuging the blood samples.
-
-
Aldosterone Measurement:
-
Measure plasma aldosterone concentrations using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the post-dose aldosterone levels to the baseline levels for each animal. A significant increase in plasma aldosterone indicates successful target engagement.
-
Mandatory Visualizations
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Point of AZD9977 Intervention.
Caption: General Experimental Workflow for an In Vivo AZD9977 Study.
Caption: Troubleshooting Logic for Suboptimal Efficacy in AZD9977 In Vivo Studies.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers [rodentmda.ch]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
AZD9977 Technical Support Center: Investigating Unexpected Effects on Urinary Electrolytes
Welcome to the AZD9977 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific questions and troubleshooting scenarios related to the unexpected effects of AZD9977 on urinary electrolytes observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of AZD9977 on urinary electrolytes based on its mechanism of action?
A1: AZD9977 is a selective mineralocorticoid receptor (MR) modulator.[1][2] Unlike full MR antagonists such as eplerenone (B1671536) and spironolactone (B1682167), AZD9977 acts as a partial MR antagonist.[1][3] This is due to its unique interaction with the MR, leading to a different recruitment of co-factor peptides compared to traditional MR antagonists.[1][3] Based on preclinical studies using aldosterone (B195564), the primary physiological MR ligand, AZD9977 was expected to have minimal to no effect on urinary electrolyte excretion, specifically the sodium-to-potassium (Na+/K+) ratio.[1][4] This profile suggested a lower risk of hyperkalemia, a common side effect of full MR antagonists.[1][4][5]
Q2: We observed a significant increase in the urinary Na+/K+ ratio after administering AZD9977 in our human study. Is this an expected finding?
A2: This finding, while seemingly contradictory to initial preclinical data, has been observed in clinical trials where a synthetic mineralocorticoid, fludrocortisone (B194907), was used to challenge the MR system.[4][6] When tested in the presence of fludrocortisone, AZD9977 demonstrated an effect on the urinary Na+/K+ ratio similar to that of eplerenone.[4][6] Therefore, the observed effect is likely dependent on the specific MR agonist used in your experimental model.
Q3: Why does the effect of AZD9977 on urinary electrolytes differ when tested against aldosterone versus fludrocortisone?
A3: The differential effect is attributed to the distinct interactions between AZD9977, the MR, and the specific agonist (aldosterone or fludrocortisone).[4] Preclinical studies in rats demonstrated that AZD9977 dose-dependently increased the urinary Na+/K+ ratio when co-administered with fludrocortisone, but not with aldosterone.[4] This suggests that the conformational change induced in the MR by fludrocortisone may alter the binding or functional effect of AZD9977, leading to a more pronounced antagonist-like effect on electrolyte excretion.
Q4: What are the implications of these findings for the risk of hyperkalemia in clinical settings?
A4: The potential for hyperkalemia with AZD9977 is a key area of investigation. While the fludrocortisone challenge studies indicate a potential for electrolyte effects, Phase I studies in healthy male volunteers showed no change in serum potassium levels or urinary electrolyte excretion at various doses of AZD9977.[5] Furthermore, a Phase Ib study in patients with heart failure and renal impairment showed that the mean change in serum potassium with AZD9977 was comparable to that of spironolactone.[7][8] These findings suggest that while the risk of hyperkalemia may be lower than initially predicted by preclinical aldosterone models, it is still a potential side effect that requires careful monitoring, especially in patient populations at higher risk.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in urinary Na+/K+ ratio in a human study. | The study protocol utilizes fludrocortisone as an MR agonist. | This effect has been documented.[4][6] Analyze your data in the context of a fludrocortisone challenge. Consider the experimental design and whether it aligns with the intended research question. |
| Discrepancy between preclinical (rodent) and clinical (human) data on urinary electrolytes. | The preclinical model used aldosterone, while the clinical study used fludrocortisone. | This is a known phenomenon with AZD9977.[4] It is crucial to consider the specific MR agonist used when interpreting and comparing results across different models. Future preclinical studies could incorporate fludrocortisone to better predict clinical outcomes related to electrolytes. |
| Elevated serum potassium levels in study participants. | This is a potential, though predicted to be low, risk associated with MR modulation. | Monitor serum potassium levels closely, especially in patients with pre-existing renal impairment or those on concomitant medications that can affect potassium levels. Refer to the study protocol for guidelines on managing hyperkalemia. |
Data Presentation
Table 1: Summary of AZD9977 Effects on Urinary Na+/K+ Ratio in Different Models
| Model | MR Agonist | AZD9977 Effect on Urinary Na+/K+ Ratio | Reference |
| Preclinical (Rats) | Aldosterone | No significant effect | [4] |
| Preclinical (Rats) | Fludrocortisone | Dose-dependent increase | [4] |
| Clinical (Humans) | Fludrocortisone | Similar increase to eplerenone | [6] |
Table 2: Summary of Serum Potassium Changes in Clinical Studies
| Study Phase | Population | Comparator | Key Finding on Serum Potassium | Reference |
| Phase I | Healthy Volunteers | Placebo | No change from baseline | [5] |
| Phase Ib | Heart Failure & Renal Impairment | Spironolactone | Mean increase of 5.7% from baseline (vs. 4.2% for spironolactone) | [7][8] |
Experimental Protocols
Protocol: Acute Urinary Electrolyte Excretion Study in Rats
This protocol is based on the methodology described in studies investigating the differential effects of AZD9977.[4]
-
Animal Model: Male Sprague Dawley rats.
-
Diet: Low-salt diet for a specified period to stimulate the renin-angiotensin-aldosterone system.
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Drug Administration:
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Administer single oral doses of AZD9977, eplerenone (as a comparator), or vehicle.
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Concurrently, administer either aldosterone or fludrocortisone to stimulate the mineralocorticoid receptor.
-
-
Urine Collection:
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House rats in metabolic cages immediately after drug administration.
-
Collect urine for a period of 5-6 hours.
-
-
Analysis:
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Measure the total volume of urine excreted.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples.
-
Calculate the urinary Na+/K+ ratio.
-
Mandatory Visualizations
Caption: Interaction of MR ligands and modulators with the Mineralocorticoid Receptor and downstream effects.
Caption: Workflow for assessing the acute effects of AZD9977 on urinary electrolytes in rats.
Caption: Logical relationship of AZD9977's effect on urinary electrolytes based on the MR agonist.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD9977 vs. Fludrocortisone in Experimental Design
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for researchers utilizing AZD9977 and fludrocortisone (B194907) in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing inconsistent results in our in vivo hypertension model with fludrocortisone acetate (B1210297). What are the common causes?
A1: Inconsistent results with fludrocortisone-induced hypertension can stem from several factors:
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Vehicle and Drug Stability: Fludrocortisone acetate is often prepared in a suspension, such as sesame oil. Ensure the suspension is homogenous before each administration to guarantee consistent dosing.[1]
-
Administration Route: The method of administration (subcutaneous injection vs. osmotic minipump) can affect the consistency of drug delivery and, consequently, the hypertensive response. Osmotic minipumps generally provide more stable plasma concentrations.[2]
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Dietary Salt Content: The level of sodium in the animals' diet is a critical factor. A high-salt diet is typically required to potentiate the hypertensive effects of fludrocortisone.[1] Ensure your standard chow has a consistent and appropriate sodium level, or consider a custom high-salt diet.
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Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to mineralocorticoid-induced hypertension. Be consistent with the strain and sex of the animals throughout your study.
Q2: In our cell-based reporter assay, the response to fludrocortisone is lower than expected. What could be the issue?
A2: A lower-than-expected response in a reporter assay could be due to:
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Cell Line and Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of the mineralocorticoid receptor (MR).
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Ligand Concentration and Purity: Verify the concentration and purity of your fludrocortisone stock solution.
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Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with steroid hormone signaling. Consider using charcoal-stripped FBS to remove endogenous steroids.
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Incubation Time: Ensure you are using an optimal incubation time for receptor activation and reporter gene expression.
Q3: We are using AZD9977 to study its effects on kidney fibrosis, but we are not seeing a significant reduction in our fibrosis markers. Why might this be?
A3: If AZD9977 is not producing the expected anti-fibrotic effect, consider the following:
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Dose and Route of Administration: Ensure the dose of AZD9977 is appropriate for your animal model and that the route of administration (e.g., admixed in diet) results in adequate drug exposure.[3]
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Disease Model Severity: The severity of the induced kidney fibrosis in your model may be too advanced for the therapeutic window of AZD9977. Consider initiating treatment at an earlier stage of disease progression.
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Agonist Used in the Model: The choice of agonist to induce the disease state is crucial. AZD9977's mechanism of action shows differential effects when tested against aldosterone (B195564) versus fludrocortisone.[4] If your model relies on endogenous aldosterone, ensure that the renin-angiotensin-aldosterone system (RAAS) is sufficiently activated.
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Pharmacokinetics: Check for any factors that might alter the pharmacokinetics of AZD9977 in your specific animal model, such as diet or co-administered drugs.
Q4: Can we use fludrocortisone as the agonist in a study designed to evaluate the electrolyte-sparing effects of AZD9977?
A4: This is a critical experimental design consideration. Preclinical studies have shown that AZD9977's effect on urinary sodium and potassium excretion is different when tested against fludrocortisone compared to aldosterone.[4] Specifically, AZD9977 increases the urinary Na+/K+ ratio in the presence of fludrocortisone, an effect not observed with aldosterone.[4] Therefore, using fludrocortisone as the agonist may not accurately reflect the electrolyte-sparing potential of AZD9977 in a physiological setting where aldosterone is the endogenous ligand. It is recommended to use an aldosterone-driven model to assess this specific property of AZD9977.[4]
Data Presentation
Table 1: In Vitro Potency of AZD9977
| Parameter | Species | Value | Reference |
| IC50 (MR) | Human | 0.37 µM | [3] |
| IC50 (MR) | Mouse | 0.08 µM | [3] |
| IC50 (MR) | Rat | 0.08 µM | [3] |
Table 2: In Vivo Effects of AZD9977 on Urinary Albumin to Creatinine (B1669602) Ratio (UACR) in a Rat Model of Aldosterone-Induced Renal Injury
| Treatment Group | Dose | Mean Reduction in UACR | Reference |
| AZD9977 | 30 mg/kg/day | Dose-dependent reduction | [3] |
| AZD9977 | 100 mg/kg/day | Dose-dependent reduction | [3] |
Table 3: Effects of Fludrocortisone on Systolic Blood Pressure (SBP) in Rodent Models
| Animal Model | Dose and Administration | SBP Increase | Reference |
| Rat | 10 mg/kg/day (SC injection) with high-salt diet | 30-50 mmHg | [2] |
| Mouse | 12 mg/kg/day (osmotic minipump) | Significant increase from baseline | [5] |
Experimental Protocols
Protocol 1: Fludrocortisone Acetate-Induced Hypertension in Rats
Objective: To induce a state of mineralocorticoid-dependent hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Fludrocortisone acetate
-
Sesame oil (vehicle)
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High-salt diet (e.g., 1% NaCl in drinking water or chow)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility and handling for at least one week.
-
Baseline Measurements: Record baseline body weight and systolic blood pressure for each animal.
-
Diet: Switch the animals to a high-salt diet.
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Drug Preparation: Prepare a homogenous suspension of fludrocortisone acetate in sesame oil at the desired concentration (e.g., for a 10 mg/kg/day dose).
-
Administration: Administer fludrocortisone acetate via subcutaneous injection daily for the duration of the study (typically 3-5 weeks). The control group should receive vehicle injections.
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Monitoring: Monitor body weight and blood pressure 2-3 times per week.
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Endpoint: Once a stable hypertensive state is achieved (e.g., a consistent SBP increase of 30-50 mmHg), the animals can be used for further experimental interventions.[2]
Protocol 2: Evaluation of AZD9977 on Albuminuria in a Diabetic Kidney Disease Mouse Model
Objective: To assess the efficacy of AZD9977 in reducing albuminuria in a mouse model of diabetic nephropathy.
Materials:
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db/db mice (genetically diabetic)
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AZD9977
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Powdered mouse chow
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Metabolic cages for urine collection
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Albumin and creatinine assay kits
Procedure:
-
Model Induction: Use db/db mice, which spontaneously develop diabetic kidney disease. A uninephrectomy can be performed to accelerate and exacerbate renal injury.[3]
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Treatment Groups: Divide mice into a vehicle control group and one or more AZD9977 treatment groups.
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Drug Preparation and Administration: Homogenously mix AZD9977 into the powdered chow at a concentration calculated to achieve the desired daily dose (e.g., 100 mg/kg/day).[3]
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Treatment Period: Administer the medicated or vehicle chow for a specified period (e.g., 4 weeks).[3]
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Urine Collection: At baseline and at the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.
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Biochemical Analysis: Measure urinary albumin and creatinine concentrations using appropriate assay kits.
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Data Analysis: Calculate the urinary albumin to creatinine ratio (UACR). Compare the change in UACR from baseline to endpoint between the treatment and control groups.
Mandatory Visualizations
Caption: Genomic signaling pathway of the mineralocorticoid receptor.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fludrocortisone Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming AZD9977 solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with AZD9977 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is AZD9977?
AZD9977, also known as Balcinrenone, is a potent, selective, and orally active nonsteroidal mineralocorticoid receptor (MR) modulator.[1][2] It is investigated for its potential therapeutic effects in conditions like heart failure and chronic kidney disease.[1][3][4] Unlike full MR antagonists, AZD9977 is a partial antagonist, which may offer organ protection with a reduced risk of hyperkalemia (elevated potassium levels).[3][4]
Q2: What are the basic physicochemical properties of AZD9977?
Understanding the fundamental properties of AZD9977 is the first step in addressing solubility issues. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈FN₃O₅ | [1][5] |
| Molecular Weight | 399.37 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1850385-64-6 | [1] |
Q3: What is the recommended solvent for preparing a primary stock solution of AZD9977?
Due to its low aqueous solubility, AZD9977 powder should not be dissolved directly in aqueous buffers. The recommended method is to first prepare a high-concentration primary stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective for this purpose.
-
Solubility in DMSO: ≥ 250 mg/mL (625.99 mM)[1]
For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q4: My AZD9977 precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What causes this?
This is a common issue for hydrophobic compounds like AZD9977 and is known as solvent-shifting precipitation. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in the organic solvent, may no longer be soluble in the final, predominantly aqueous, solution, causing it to precipitate out. Clinical studies have also suggested that AZD9977 absorption can be solubility-limited, confirming its challenging aqueous solubility.[6]
Troubleshooting Guide: Overcoming Precipitation
If you observe cloudiness, particulates, or precipitation after diluting your AZD9977 stock solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for AZD9977 solubility issues.
Advanced Solubility Strategies & Formulations
For experiments requiring higher concentrations of AZD9977, particularly for in vivo studies, a simple DMSO-based solution may not be sufficient. The use of co-solvents and excipients is necessary to create a stable formulation.
Solubility in Experimental Vehicles
The following table provides established formulations that can be used to prepare AZD9977 for administration. It is crucial to add and mix each solvent sequentially as described in the protocols.
| Formulation Composition | Achieved Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.21 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.21 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.21 mM) | Clear Solution |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for creating a primary stock solution of AZD9977.
Caption: Workflow for preparing a primary DMSO stock solution.
Methodology:
-
Calculate Mass: Based on the molecular weight (399.37 g/mol ), calculate the mass of AZD9977 required for your desired stock concentration and volume.
-
Example: For 1 mL of a 10 mM stock, weigh out 3.99 mg of AZD9977.
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the AZD9977 powder.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If particulates remain, use a sonicator bath for 5-10 minutes or gently warm the solution at 37°C until it becomes completely clear.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use
This protocol details the preparation of a 1 mg/mL AZD9977 solution using a common co-solvent vehicle.
Materials:
-
AZD9977 powder
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DMSO
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PEG300 (Polyethylene glycol 300)
-
Tween-80
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Sterile Saline (0.9% NaCl)
Methodology:
-
Prepare Primary Stock: Dissolve AZD9977 in DMSO to create a 10 mg/mL stock solution. For example, dissolve 10 mg of AZD9977 in 1 mL of DMSO. Ensure it is fully dissolved.
-
Add Co-solvents Sequentially: To prepare a final volume of 10 mL (at 1 mg/mL), follow these steps in order: a. Take 1 mL of your 10 mg/mL AZD9977 DMSO stock. b. Add 4 mL of PEG300. Mix thoroughly by vortexing until the solution is homogeneous. c. Add 0.5 mL of Tween-80. Mix thoroughly again. d. Add 4.5 mL of sterile saline. Mix thoroughly until a clear, final solution is achieved.
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Final Checks: The final concentration of AZD9977 will be 1 mg/mL. The vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should be prepared fresh before use.
AZD9977 Mechanism of Action
AZD9977 functions by modulating the Mineralocorticoid Receptor (MR). Understanding this pathway can provide context for experimental design.
Caption: Simplified signaling pathway of the Mineralocorticoid Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azd-9977 | C20H18FN3O5 | CID 118599727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Preclinical Data for AZD9977
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals interpret conflicting preclinical data for the selective mineralocorticoid receptor (MR) modulator, AZD9977.
Frequently Asked Questions (FAQs)
Q1: Why do some preclinical studies show AZD9977 has no effect on urinary electrolyte excretion, while clinical data and other preclinical experiments show an effect similar to eplerenone (B1671536)?
A1: This is a key point of confusion that arises from the different experimental conditions used in various studies. The discrepancy is primarily due to the type of mineralocorticoid receptor agonist used in the experiment: the natural ligand, aldosterone (B195564), or the synthetic agonist, fludrocortisone (B194907).[1][2][3]
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Studies with Aldosterone: In preclinical studies where aldosterone was used to activate the mineralocorticoid receptor in rats, AZD9977 did not increase the urinary sodium-to-potassium (Na+/K+) ratio.[1][2][4] This is in contrast to the traditional MR antagonist eplerenone, which consistently increases this ratio.[1][2][4] This lack of effect on electrolyte excretion in the presence of aldosterone is what initially suggested AZD9977 might have a lower risk of causing hyperkalemia (high potassium levels).[2][5][6][7]
-
Studies with Fludrocortisone: However, a human clinical trial that used fludrocortisone to challenge the MR system found that AZD9977 did increase the urinary Na+/K+ ratio to a similar extent as eplerenone.[1][2][3] To investigate this, a follow-up preclinical study was conducted in rats, which confirmed that when fludrocortisone is used as the agonist, AZD9977 dose-dependently increases the urinary Na+/K+ ratio.[1][2]
Q2: How can AZD9977 provide organ protection similar to eplerenone if it has a different effect on urinary electrolytes in some models?
A2: AZD9977 is a selective MR modulator, meaning it has a different mode of action compared to full antagonists like eplerenone.[4][5] It is considered a partial MR antagonist.[4][6][8] This unique interaction with the MR leads to a distinct pattern of cofactor recruitment, which is thought to separate its organ-protective effects from its effects on electrolyte excretion in certain contexts.[4][6]
Preclinical studies in models of chronic kidney disease (uni-nephrectomised db/db mice and uni-nephrectomised rats treated with aldosterone and high salt) have shown that AZD9977 reduces albuminuria and improves kidney histopathology to a similar degree as eplerenone.[4][5][6] These organ-protective effects are believed to be mediated by blocking the detrimental actions of MR activation in non-epithelial tissues like the heart and kidneys, which contribute to inflammation and fibrosis.[9]
The current hypothesis is that AZD9977's partial antagonist activity is sufficient to block the pathological signaling pathways in these tissues, while having a more nuanced, agonist-dependent effect on the MR in the epithelial cells of the kidney that regulate electrolyte balance.
Troubleshooting Guide
Issue: My in vivo experiment with AZD9977 shows unexpected results regarding electrolyte excretion.
-
Identify the MR Agonist: The first step in troubleshooting is to identify the primary MR agonist in your experimental model.
-
Endogenous Aldosterone: If your model relies on endogenous aldosterone (e.g., high-salt diet), you might observe minimal effects on urinary Na+/K+ ratio, consistent with initial preclinical findings.[4]
-
Exogenous Aldosterone: If you are administering exogenous aldosterone, the effect on electrolytes is expected to be minimal.[1][2]
-
Exogenous Fludrocortisone: If you are using fludrocortisone, you should expect to see an increase in the urinary Na+/K+ ratio, similar to what is observed with eplerenone.[1][2][3]
-
-
Review the Experimental Model: The animal model and disease state can influence the results. The initial organ protection studies were conducted in uni-nephrectomised diabetic mice and rats on a high-salt diet, which are models of chronic kidney disease.[4][5][6] The acute electrolyte excretion studies were performed in rats on a low-salt diet.[4] Ensure your experimental design is appropriate for the endpoints you are measuring.
-
Consider the Dose: The dose of AZD9977 and the agonist can impact the outcome. Refer to the dose-response data in the published literature to ensure you are using an appropriate concentration.
Data Summary
Table 1: Effect of AZD9977 and Eplerenone on Urinary Na+/K+ Ratio in the Presence of Different MR Agonists in Rats
| Treatment Group | MR Agonist | Change in Urinary Na+/K+ Ratio | Reference |
| AZD9977 | Aldosterone | No significant increase | [1][2][3] |
| Eplerenone | Aldosterone | Dose-dependent increase | [1][2][3] |
| AZD9977 | Fludrocortisone | Dose-dependent increase | [1][2][3] |
| Eplerenone | Fludrocortisone | Dose-dependent increase | [1][2][3] |
Experimental Protocols
1. Organ Protection in Uni-nephrectomised Rats
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Model: Male uni-nephrectomised rats.
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Induction of Injury: Administration of aldosterone and a high-salt diet.
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Treatment: Animals are treated with vehicle, AZD9977, or eplerenone at various doses.
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Duration: Typically several weeks.
-
Key Endpoints:
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Urinary albumin excretion (measured periodically).
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Kidney histopathology (e.g., glomerulosclerosis, interstitial fibrosis) at the end of the study.
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2. Acute Urinary Electrolyte Excretion in Rats
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Model: Male rats on a low-salt diet to stimulate the renin-angiotensin-aldosterone system.
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Acclimation: Animals are housed in metabolic cages for urine collection.
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Treatment: Single oral doses of vehicle, AZD9977, or eplerenone are administered. In some studies, this is combined with a single dose of either aldosterone or fludrocortisone.[1][2]
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Urine Collection: Urine is collected for a defined period (e.g., 5-6 hours) after treatment.[2][3]
-
Key Endpoints:
-
Total urinary sodium and potassium excretion.
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Calculation of the urinary Na+/K+ ratio.
-
Visualizations
Caption: Proposed differential mechanism of AZD9977 based on the MR agonist.
Caption: Workflow of key preclinical experiments for AZD9977.
References
- 1. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone | Semantic Scholar [semanticscholar.org]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 7. The effect of severe renal impairment on the pharmacokinetics, safety and tolerability of balcinrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study to assess the safety, tolerability and pharmacokinetics of AZD9977 in Japanese healthy participants with single and multiple ascending dose administration [astrazenecaclinicaltrials.com]
- 9. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal models treated with AZD9977
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD9977 in animal models. Variability in experimental outcomes can arise from several factors, and this resource aims to help identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is AZD9977 and how does it work?
A1: AZD9977, also known as balcinrenone, is a selective mineralocorticoid receptor (MR) modulator.[1] Unlike traditional MR antagonists such as eplerenone (B1671536) and spironolactone, which are full antagonists, AZD9977 is a partial MR antagonist.[2][3] This means it binds to the MR and elicits a partial response, which gives it a distinct pharmacological profile.[2][3] Its unique interaction with the MR is thought to separate its organ-protective effects from the effects on electrolyte excretion, potentially reducing the risk of hyperkalemia (elevated potassium levels).[2][4][5]
Q2: Why am I observing high variability in the urinary Na+/K+ ratio in my animal model treated with AZD9977?
A2: A significant source of variability in the effect of AZD9977 on urinary electrolytes stems from the choice of mineralocorticoid agonist used in the experimental model.[4] Preclinical studies have shown that AZD9977's effect on the urinary sodium-to-potassium (Na+/K+) ratio is dependent on whether aldosterone (B195564) or fludrocortisone (B194907) is used to stimulate the mineralocorticoid receptor.[4]
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With Fludrocortisone: AZD9977 dose-dependently increases the urinary Na+/K+ ratio in rats.[4]
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With Aldosterone: AZD9977 does not significantly affect the urinary Na+/K+ ratio in rats.[4]
This differential effect is a key characteristic of AZD9977 and should be a primary consideration in your experimental design.[4]
Q3: What are the expected pharmacokinetic properties of AZD9977 in animal models?
A3: In preclinical studies, AZD9977 has demonstrated pharmacokinetic properties suitable for in vivo research. In a study with uni-nephrectomised rats, satellite pharmacokinetic animals were used to assess drug exposure.[2] While specific parameters can vary between species and experimental conditions, it's important to ensure consistent drug exposure to minimize variability. In humans, AZD9977 is rapidly absorbed, with dose-proportional pharmacokinetics observed within a certain range.[6][7] However, at higher doses, solubility-limited absorption has been noted.[6]
Q4: Can I co-administer AZD9977 with other MR antagonists like eplerenone?
A4: Yes, co-administration studies have been performed. Interestingly, when AZD9977 was co-administered with eplerenone in rats, it attenuated the increase in urinary Na+ excretion caused by eplerenone.[2] This suggests a competitive interaction at the mineralocorticoid receptor.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in renal function parameters (e.g., albuminuria).
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Possible Cause 1: Animal Model Selection and Health Status.
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Recommendation: Ensure the chosen animal model is appropriate for studying the desired endpoint. For chronic kidney disease studies, models like uni-nephrectomized rats on a high-salt diet with aldosterone infusion or db/db uni-nephrectomized mice have been used.[2][3][5] The baseline health and age of the animals should be consistent across all experimental groups.
-
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Possible Cause 2: Variability in Drug Administration and Diet.
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Recommendation: AZD9977 has been administered as a food admixture in chronic studies.[8] Ensure homogenous mixing of the compound in the feed to provide consistent dosing. Monitor food intake to confirm that all animals receive the intended dose. The salt content of the diet is also a critical factor that can influence outcomes.[2]
-
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Possible Cause 3: Inconsistent Aldosterone/Fludrocortisone Administration.
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Recommendation: If using an aldosterone infusion model, ensure that osmotic minipumps are implanted correctly and are delivering a consistent dose of aldosterone throughout the study period.[2]
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Issue: Lack of effect on urinary electrolytes.
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Possible Cause: Use of Aldosterone as the MR Agonist.
Data Presentation
Table 1: In Vitro Potency of AZD9977
| Parameter | Species | Value | Reference |
| IC50 (Aldosterone-activated MR) | Human | 0.28 µM | [1] |
| IC50 (MR LBD) | Human | 0.37 µM | [1] |
| IC50 (MR LBD) | Mouse | 0.08 µM | [1] |
| IC50 (MR LBD) | Rat | 0.08 µM | [1] |
| pKi (MR binding) | - | 7.5 | [1] |
Table 2: Pharmacodynamic Effects of AZD9977 in Animal Models
| Animal Model | Treatment | Endpoint | Result | Reference |
| Uni-nephrectomised rats with aldosterone and high-salt diet | AZD9977 (10-100 mg/kg/day) | Urinary Albumin-to-Creatinine Ratio (UACR) | Dose-dependent reduction | [1] |
| db/db uni-nephrectomised mice | AZD9977 | Albuminuria and Kidney Histopathology | Improvement similar to eplerenone | [2][5] |
| Salt-deprived rats | AZD9977 | Urinary Na+/K+ Ratio | No significant change | [2][8] |
| Salt-deprived rats | Eplerenone | Urinary Na+/K+ Ratio | Dose-dependent increase | [2][8] |
| Salt-deprived rats | AZD9977 (100 mg/kg) + Eplerenone (10 or 30 mg/kg) | Urinary Na+ Excretion | Attenuation of eplerenone-induced increase | [2] |
Experimental Protocols
Aldosterone-Induced Renal Injury Model in Uni-nephrectomized Rats
This protocol is a synthesis of methodologies described in preclinical studies of AZD9977.[2][8]
1. Animal Preparation:
- Use male Sprague Dawley rats.
- Perform a uni-nephrectomy (surgical removal of one kidney). Allow for a recovery period.
2. Aldosterone Infusion:
- Implant osmotic minipumps subcutaneously for continuous infusion of aldosterone.
3. Diet and Treatment:
- Provide a high-salt diet.
- Prepare the animal feed with the desired concentration of AZD9977 or vehicle control. Ensure homogenous mixing.
- Administer the respective diets for a period of four weeks.
4. Sample Collection and Analysis:
- Collect urine at specified time points to measure the urinary albumin-to-creatinine ratio (UACR).
- At the end of the study, collect blood samples for pharmacokinetic analysis if required.
- Euthanize the animals and collect kidney tissue for histopathological analysis.
5. Data Analysis:
- Perform statistical analysis to compare the UACR and histopathology scores between the treatment and vehicle groups.
- If pharmacokinetic data is available, a pharmacokinetic-pharmacodynamic (PK/PD) analysis can be conducted to correlate drug exposure with the observed effects.[8]
Visualizations
Caption: Mechanism of action of AZD9977 as a partial MR antagonist.
Caption: General experimental workflow for AZD9977 in vivo studies.
Caption: Troubleshooting decision tree for variability in AZD9977 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
How to control for off-target effects of AZD9977
Of course, here is a technical support center with troubleshooting guides and FAQs on how to control for the off-target effects of AZD9977.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AZD9977, a selective mineralocorticoid receptor (MR) modulator. The information below will help you design experiments that control for potential off-target effects and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is AZD9977 and its mechanism of action?
AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] Unlike full antagonists such as eplerenone, AZD9977 is a partial MR antagonist.[2][3] Its unique binding pattern to the MR results in a distinct recruitment of co-factor peptides.[2][4] This mechanism is responsible for its organ-protective effects, which are similar to those of traditional MR antagonists, but with a potentially lower risk of hyperkalemia (elevated potassium levels).[2][3][5]
Q2: What are the known off-target effects of AZD9977?
AZD9977 is a selective MR modulator. However, like many small molecules, it can interact with other proteins, especially at higher concentrations. The primary off-targets of concern for MR modulators are other steroid receptors due to structural similarities in their ligand-binding domains. Binding assays have shown that AZD9977 has a significantly higher affinity for the mineralocorticoid receptor compared to the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR).[1]
Q3: How can I be confident that the effects observed in my experiments are due to MR modulation and not off-target effects?
Confirming that an observed phenotype is due to the intended on-target effect is crucial. A multi-pronged approach is recommended:
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Use appropriate controls: Include a known MR antagonist (e.g., eplerenone) as a positive control and a vehicle-only as a negative control.
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Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the mineralocorticoid receptor. The effects of AZD9977 should be diminished or absent in these models.
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Dose-response relationship: Demonstrate that the observed effect is dependent on the concentration of AZD9977.
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Orthogonal approaches: Use a structurally unrelated MR modulator to see if it recapitulates the same phenotype.
Q4: What is the recommended concentration range for in vitro experiments with AZD9977?
The concentration of AZD9977 should be chosen based on its in vitro potency for the mineralocorticoid receptor. It is recommended to use the lowest concentration that elicits the desired effect to minimize the risk of off-target interactions. The reported IC50 of AZD9977 for aldosterone-activated MR is in the micromolar range.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of AZD9977 for the human mineralocorticoid receptor and other related steroid receptors.
| Target | Assay Type | Value | Reference |
| Mineralocorticoid Receptor (MR) | Binding Assay (pKi) | 7.5 | [1] |
| Glucocorticoid Receptor (GR) | Binding Assay (pKi) | 5.4 | [1] |
| Progesterone Receptor (PR) | Binding Assay (pKi) | 4.6 | [1] |
| Aldosterone-activated MR | Reporter Gene Assay (IC50) | 0.28 µM | [1] |
| Human MR | Reporter Gene Assay (IC50) | 0.37 µM | [1] |
| Mouse MR | Reporter Gene Assay (IC50) | 0.08 µM | [1] |
| Rat MR | Reporter Gene Assay (IC50) | 0.08 µM | [1] |
Troubleshooting Guides
Problem: My experimental results with AZD9977 are not as expected.
If your results are unexpected, it could be due to a variety of factors, including off-target effects. The following decision tree can help you troubleshoot the issue.
Problem: I am observing a phenotype that is inconsistent with the known function of the mineralocorticoid receptor.
This is a strong indication of a potential off-target effect. Here are the steps to investigate:
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Confirm Target Engagement: First, ensure that AZD9977 is binding to the mineralocorticoid receptor in your experimental system. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
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Genetic Validation: Use siRNA or CRISPR to knockdown or knockout the mineralocorticoid receptor. If the inconsistent phenotype persists in the absence of the intended target, it is likely an off-target effect.
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Use a Structurally Different MR Modulator: Treat your system with another MR modulator that has a different chemical structure. If this compound does not produce the same phenotype, it further suggests an off-target effect of AZD9977.
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Identify the Off-Target: If an off-target effect is suspected, techniques such as chemical proteomics can be used to identify the unintended binding partners of AZD9977.
Experimental Protocols
Protocol 1: Validating On-Target Effects Using siRNA
This protocol describes how to use siRNA to confirm that the observed effects of AZD9977 are mediated by the mineralocorticoid receptor.
Methodology:
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Cell Seeding: Plate your cells of interest in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).
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Transfection: Transfect the cells with either an siRNA targeting the mineralocorticoid receptor or a non-targeting control siRNA using a suitable transfection reagent.
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Treatment: After 24-48 hours (depending on the cell line and knockdown efficiency), treat the cells with AZD9977 at the desired concentration or with a vehicle control.
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Analysis: After the desired treatment duration, analyze the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation). In parallel, confirm the knockdown of the mineralocorticoid receptor by qPCR or Western blotting.
Expected Outcome: The effect of AZD9977 should be significantly reduced in cells treated with the MR siRNA compared to the non-targeting control.
Signaling Pathway
The diagram below illustrates a simplified view of the mineralocorticoid receptor signaling pathway. AZD9977 acts by modulating the activity of the MR.
This guide provides a starting point for controlling for off-target effects when working with AZD9977. For further assistance, please consult the relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD9977 in Preclinical Heart Failure Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD9977 in preclinical heart failure models.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| General | |
| What is AZD9977 and what is its primary mechanism of action? | AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] Unlike traditional MR antagonists (MRAs) such as eplerenone, AZD9977 acts as a partial antagonist.[1][2] This is due to a unique interaction with the MR, leading to a different recruitment of co-factor peptides compared to full antagonists.[1][2] |
| What is the key advantage of AZD9977 over traditional MRAs like spironolactone (B1682167) and eplerenone? | Preclinical studies suggest that AZD9977 provides organ protection, similar to eplerenone, but with a reduced risk of causing hyperkalemia (elevated potassium levels).[1][2][3] In rodent models, AZD9977 did not acutely affect the urinary sodium-to-potassium (Na+/K+) ratio, a hallmark of traditional MRAs that contributes to hyperkalemia.[1][2][4] |
| Dosing and Administration | |
| What are the recommended starting doses for AZD9977 in rodent models of heart failure? | Based on preclinical studies in models of chronic kidney disease with cardiovascular implications, a dose of 100 mg/kg/day administered as a food admixture has been shown to be effective in uni-nephrectomized db/db mice.[4] In uni-nephrectomized rats on a high-salt diet with aldosterone (B195564) infusion, various doses were tested, and dose-dependent effects were observed.[2][4] Researchers should refer to the detailed experimental protocols and dose-response data to select the most appropriate dose for their specific model. |
| What is the recommended method of administration? | In chronic studies, AZD9977 has been successfully administered as a food admixture .[2][4] This method ensures consistent drug exposure over the treatment period. For acute studies on electrolyte excretion, oral gavage has been used.[5] |
| Experimental Observations & Troubleshooting | |
| Issue: I am not observing the expected organ-protective effects of AZD9977 in my heart failure model. | Possible Causes & Solutions: 1. Suboptimal Dosage: The dose of AZD9977 may be too low for your specific animal model. Consider performing a dose-response study to determine the optimal therapeutic dose.2. Inadequate Treatment Duration: The duration of treatment may not be sufficient to induce significant organ protection. Chronic studies showing efficacy have typically lasted for at least four weeks.[2][4]3. Model-Specific Differences: The pathophysiology of your heart failure model may not be primarily driven by MR activation. Ensure that your chosen model is appropriate for evaluating MR modulators.4. Drug Stability and Formulation: Verify the stability of AZD9977 in your chosen administration vehicle (e.g., food admixture). Ensure proper mixing and consistent consumption by the animals. |
| Issue: I am observing an increase in the urinary Na+/K+ ratio with AZD9977 treatment, which is contrary to published findings. | Possible Cause & Explanation: This is an important and nuanced observation. Preclinical studies have shown that AZD9977 does not increase the urinary Na+/K+ ratio when tested against endogenous aldosterone.[5][6] However, when tested against the synthetic mineralocorticoid fludrocortisone (B194907) , AZD9977 does cause a dose-dependent increase in the urinary Na+/K+ ratio.[5][6] Therefore, the choice of mineralocorticoid agonist in your experimental setup is critical. If your model involves the administration of a synthetic MR agonist like fludrocortisone, this effect is expected. |
| Issue: My animals are developing hyperkalemia despite using AZD9977. | Possible Causes & Solutions: 1. Underlying Model Pathology: While AZD9977 has a reduced propensity for causing hyperkalemia compared to traditional MRAs, the underlying pathology of your animal model (e.g., severe renal impairment) might still predispose the animals to this condition.2. Concomitant Medications: If other drugs that can affect potassium levels are being administered, this could contribute to hyperkalemia.3. Dietary Potassium Content: Ensure that the animal diet has a standard and controlled potassium content. |
Quantitative Data Summary
Table 1: In Vitro Potency of AZD9977 and Eplerenone
| Species | AZD9977 IC50 (nM) | Eplerenone IC50 (nM) |
| Human | 25 | 26 |
| Mouse | 24 | 24 |
| Rat | 54 | 24 |
| Data from reporter gene assays.[2] |
Table 2: Preclinical Dosing of AZD9977 in Rodent Models
| Animal Model | Species | AZD9977 Dose | Administration Route | Duration | Key Findings | Reference |
| Uni-nephrectomized db/db mice | Mouse | 100 mg/kg/day | Food Admixture | 4 weeks | Reduced albuminuria and improved kidney histopathology | [4] |
| Uni-nephrectomized rats with aldosterone infusion and high-salt diet | Rat | Dose-dependent | Food Admixture | 4 weeks | Dose-dependently reduced urinary albumin to creatinine (B1669602) ratio (UACR) | [2][4] |
Experimental Protocols
Chronic Administration of AZD9977 in a Rat Model of Aldosterone-Induced Renal and Cardiac Injury
This protocol is based on methodologies described in preclinical studies of AZD9977.[2][4]
-
Animal Model:
-
Male Sprague Dawley rats.
-
Perform unilateral nephrectomy (uni-nephrectomy).
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Implant osmotic minipumps for continuous aldosterone infusion.
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Provide a high-salt diet.
-
-
Drug Preparation and Administration:
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Prepare a food admixture containing the desired concentration of AZD9977.
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House animals individually to monitor food intake and calculate the daily dose of AZD9977 (in mg/kg/day).
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A vehicle-only food admixture should be given to the control group.
-
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Treatment Period:
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Administer the AZD9977-containing or vehicle diet for a period of 4 weeks.
-
-
Endpoint Analysis:
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Urine Analysis: Collect urine over a 24-hour period at baseline and at the end of the treatment period to measure the urinary albumin to creatinine ratio (UACR).
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Histopathology: At the end of the study, euthanize the animals and collect heart and kidney tissues for histopathological analysis to assess fibrosis and glomerular injury.
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Blood Chemistry: Collect blood samples to measure serum potassium and other relevant biomarkers.
-
Visualizations
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD9977 Efficacy Assessment in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of AZD9977 efficacy, particularly in combination therapy settings.
Frequently Asked Questions (FAQs)
Q1: What is AZD9977 and what is its primary mechanism of action?
AZD9977, also known as balcinrenone, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) modulator.[1] Its primary mechanism of action is to antagonize the MR, a nuclear receptor that plays a key role in regulating electrolyte balance and blood pressure, and is implicated in inflammation, fibrosis, and organ damage in cardiovascular and renal diseases.[2][3] Unlike traditional full MR antagonists like eplerenone, AZD9977 is a partial antagonist. This is due to a unique interaction with the MR, leading to a distinct pattern of co-factor recruitment compared to full antagonists.[2][3]
Q2: What is the rationale for using AZD9977 in combination therapy?
The primary rationale for using AZD9977 in combination therapy is to enhance therapeutic efficacy while maintaining a favorable safety profile. For instance, in preclinical studies, the combination of AZD9977 with an ACE inhibitor (enalapril) showed an additive effect in reducing urinary albumin excretion (UAE).[1][4] A phase 2b clinical trial (MIRACLE) is evaluating the efficacy and safety of AZD9977 in combination with dapagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor, in patients with heart failure and chronic kidney disease.[5][6] The goal is to achieve superior organ protection by targeting different pathological pathways.
Q3: What are the key efficacy endpoints for AZD9977 in clinical trials?
In clinical trials for chronic kidney disease (CKD) and heart failure, a key efficacy endpoint for AZD9977 is the change from baseline in the urinary albumin-to-creatinine ratio (UACR).[5][6] UACR is a sensitive marker of kidney damage. Other endpoints may include changes in estimated glomerular filtration rate (eGFR), blood pressure, and biomarkers of cardiac function.
Q4: What is the most significant challenge observed when translating preclinical findings of AZD9977 to clinical studies?
A significant challenge has been the discrepancy in the effect of AZD9977 on urinary electrolyte excretion between preclinical and clinical studies. In preclinical rat models using the endogenous MR agonist aldosterone (B195564), AZD9977 demonstrated organ protection with minimal impact on the urinary sodium-to-potassium (Na+/K+) ratio, suggesting a lower risk of hyperkalemia.[7] However, in a human study using the synthetic MR agonist fludrocortisone (B194907), AZD9977 showed effects on the urinary Na+/K+ ratio similar to eplerenone.[7][8][9] This highlights the critical role of the specific MR agonist used in assessing the pharmacological profile of AZD9977.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro partial antagonism and in vivo efficacy.
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Problem: My in vitro reporter gene assays show AZD9977 as a partial MR antagonist, but in vivo studies show efficacy comparable to full antagonists in organ protection.
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Possible Cause: This is an expected characteristic of AZD9977. Its unique interaction with the MR and differential co-factor recruitment likely lead to cell- and tissue-specific effects.[2][3] The partial antagonism observed in simplified in vitro systems may not fully reflect the complex biological response in a whole organism, where it effectively blocks the pathological effects of MR activation in non-epithelial tissues responsible for organ damage.[10]
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Recommendation: Focus on in vivo functional readouts of organ protection (e.g., albuminuria, fibrosis markers) as the primary measure of efficacy, rather than relying solely on the degree of antagonism from in vitro assays.
Issue 2: Unexpected effects on urinary electrolytes in my preclinical model.
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Problem: I am observing significant changes in urinary Na+/K+ ratio with AZD9977 in my animal model, which contradicts some published preclinical data.
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Possible Cause: The choice of MR agonist in your model is crucial. Preclinical studies showing minimal electrolyte effects with AZD9977 were conducted in the presence of aldosterone.[7] If you are using a synthetic agonist like fludrocortisone, you are more likely to observe an effect on urinary electrolytes, mirroring the findings in human studies with fludrocortisone challenge.[7][8]
-
Recommendation:
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If your research goal is to model the aldosterone-driven pathophysiology, ensure your model utilizes aldosterone infusion.
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If using fludrocortisone, be aware that the results may not directly translate to the expected effects in the presence of endogenous aldosterone.
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Carefully document the MR agonist used when reporting your findings, as this is a critical experimental detail.
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Issue 3: Difficulty in establishing a clear dose-response relationship for efficacy in combination therapy.
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Problem: I am struggling to see a clear dose-dependent improvement in efficacy when combining AZD9977 with another agent.
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Possible Causes:
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Ceiling Effect: The other drug in the combination might already be providing a near-maximal therapeutic effect for the chosen endpoint, making it difficult to observe an additional dose-dependent effect from AZD9977.
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Complex Pharmacokinetics/Pharmacodynamics (PK/PD): The combination may have complex PK/PD interactions that are not straightforwardly dose-dependent.
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Narrow Therapeutic Window: The optimal dose for the combination might be within a narrow range.
-
-
Recommendation:
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Conduct a thorough literature review of the partner drug to understand its dose-response curve for the endpoint of interest.
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Consider a matrix study design with varying doses of both AZD9977 and the combination partner to explore the dose-response surface.
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Measure relevant biomarkers to confirm target engagement of both drugs at the doses tested.
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Quantitative Data Summary
Table 1: Preclinical Efficacy of AZD9977 in a Rat Model of Aldosterone-Induced Renal Injury
| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin to Creatinine Ratio (UACR) vs. Vehicle |
| Vehicle | - | - |
| AZD9977 | 10 | ↓ |
| AZD9977 | 30 | ↓↓ |
| AZD9977 | 100 | ↓↓↓ |
| Eplerenone | 100 | ↓↓↓ |
Data adapted from preclinical studies.[3][4] The number of arrows indicates the relative magnitude of the reduction.
Table 2: Clinical Trial Data on Serum Potassium Levels
| Treatment Group | Duration | Mean Change in Serum Potassium from Baseline |
| AZD9977 (100-200 mg/day) | 28 days | +5.7% |
| Spironolactone (25-50 mg/day) | 28 days | +4.2% |
Data from a Phase Ib study in patients with heart failure and renal impairment.[11]
Experimental Protocols
1. Mineralocorticoid Receptor (MR) Reporter Gene Assay
-
Principle: To quantify the ability of AZD9977 to antagonize aldosterone-induced MR activation in a cell-based assay.
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or U2-OS) stably co-transfected with an expression vector for the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.[6][11]
-
Assay Setup:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Prepare a serial dilution of AZD9977.
-
Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., EC80) and the varying concentrations of AZD9977.[6] Include controls for vehicle and aldosterone alone.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the concentration of AZD9977 to determine the IC50 value.
-
2. Uninephrectomized db/db Mouse Model of Diabetic Kidney Disease
-
Principle: To evaluate the in vivo efficacy of AZD9977 in a model of progressive diabetic nephropathy.
-
Methodology:
-
Animal Model: Use male db/db mice, which are a model of type 2 diabetes.
-
Uninephrectomy: At 8-10 weeks of age, perform a left uninephrectomy to accelerate the progression of diabetic kidney disease.[5][12]
-
Treatment: At an appropriate age (e.g., 18 weeks), randomize the mice into treatment groups: vehicle, AZD9977, combination therapy (e.g., AZD9977 + dapagliflozin), and positive control (e.g., eplerenone). Administer the compounds daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Efficacy Assessment:
-
Urine Albumin: Collect 24-hour urine samples at baseline and at the end of the study to measure the urinary albumin-to-creatinine ratio (UACR).
-
Histopathology: At the end of the study, perfuse and harvest the kidneys. Fix the tissues in formalin, embed in paraffin, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.
-
-
Data Analysis: Compare the changes in UACR and histopathological scores between the treatment groups.
-
Visualizations
Caption: Proposed differential mechanism of AZD9977 vs. traditional MR antagonists.
Caption: Preclinical experimental workflow for assessing AZD9977 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone/salt induces renal inflammation and fibrosis in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput analysis of nuclear receptor-cofactor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiological Analysis of Uninephrectomized db/db Mice as a Model of Severe Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Renal transcriptome analysis of uninephrectomized db/db mice identified a mechanism for the transition to severe diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
Improving the reproducibility of AZD9977 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of AZD9977 binding assays.
Introduction to AZD9977
AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2][3] It functions as a partial antagonist, exhibiting a distinct mode of action compared to traditional MR antagonists like eplerenone.[1][4] Understanding its binding characteristics is crucial for research and development. This guide focuses on troubleshooting common issues encountered during in vitro binding assays for AZD9977 to the mineralocorticoid receptor.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[5] A common format for nuclear receptors like the MR is a filtration-based competition assay.
Q1: Why is my non-specific binding (NSB) signal so high?
High non-specific binding can significantly reduce the assay window and obscure the specific binding signal.
-
Potential Cause 1: Radioligand Issues. Hydrophobic radioligands tend to have higher non-specific binding.
-
Solution: Ensure the radioligand (e.g., [³H]-aldosterone) is of high purity. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce hydrophobic interactions.[6]
-
-
Potential Cause 2: Insufficient Blocking. The radioligand may be binding to surfaces other than the receptor.
-
Potential Cause 3: Inadequate Washing. Unbound radioligand may not be sufficiently removed.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer after filtration.[6] Ensure the vacuum is applied effectively to remove all unbound ligand.
-
Q2: I am observing a very low or no specific binding signal. What could be the issue?
A weak or absent specific signal can be due to several factors related to the receptor or assay conditions.
-
Potential Cause 1: Receptor Inactivity. The mineralocorticoid receptor may be degraded or improperly folded.
-
Solution: Ensure proper storage and handling of the receptor preparation (e.g., cell membranes or purified protein). Avoid repeated freeze-thaw cycles. Confirm receptor integrity and concentration using methods like a BCA protein assay or Western blot.[6]
-
-
Potential Cause 2: Suboptimal Assay Conditions. The binding reaction may not have reached equilibrium.
-
Solution: Optimize the incubation time and temperature. While incubation is often performed at 30°C for 60 minutes, these parameters may need to be adjusted for your specific receptor preparation and radioligand concentration.[7]
-
-
Potential Cause 3: Incorrect Radioligand Concentration. The concentration of the radioligand may be too high or too low.
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a homogeneous assay format suitable for high-throughput screening of receptor-ligand binding.
Q1: The change in millipolarization (mP) units (assay window) is too small. How can I improve it?
A small assay window limits the sensitivity and robustness of the assay.
-
Potential Cause 1: Inefficient Fluorescent Tracer. The fluorescently labeled ligand (tracer) may not be optimal.
-
Solution: Ensure the tracer has a high binding affinity for the mineralocorticoid receptor. The purity of the tracer is also critical; impurities can lead to a high background signal.
-
-
Potential Cause 2: Suboptimal Concentrations of Receptor or Tracer.
-
Solution: Titrate both the MR protein and the fluorescent tracer to find the optimal concentrations that yield the largest signal window. The tracer concentration should ideally be at or below its Kd.
-
-
Potential Cause 3: Environmental Factors. Temperature fluctuations and high background fluorescence from the buffer or microplate can affect the signal.
-
Solution: Maintain a constant temperature during the assay. Use black, non-binding surface microplates to minimize background fluorescence and non-specific binding of the tracer to the plate.
-
Q2: My Z'-factor is consistently below 0.5, indicating poor assay quality. What should I do?
A low Z'-factor suggests high variability in the assay.
-
Potential Cause 1: Pipetting Inaccuracies. Small volume variations can have a large impact on the results.
-
Solution: Ensure all pipettes are properly calibrated. Use automated liquid handling systems for high-throughput screening to improve precision.
-
-
Potential Cause 2: Compound Interference. The test compounds may be fluorescent or may quench the fluorescence of the tracer.
-
Solution: Screen for compound auto-fluorescence by measuring the fluorescence of wells containing only the compound and buffer. If a compound is fluorescent, consider using a different assay format.
-
-
Potential Cause 3: Reagent Instability. The receptor or tracer may be degrading over the course of the experiment.
-
Solution: Prepare fresh reagents for each experiment and keep them on ice. Assess the stability of the reagents under the assay conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of AZD9977 for the mineralocorticoid receptor?
AZD9977 displaces tritiated aldosterone (B195564) from the recombinantly expressed MR in competition binding experiments. The reported pKi for AZD9977 is approximately 7.5.[1]
Q2: Is AZD9977 a full or partial antagonist of the mineralocorticoid receptor?
AZD9977 is a partial MR antagonist.[1][4] This is due to its unique interaction with the receptor, which results in a distinct recruitment of co-factor peptides compared to full antagonists like eplerenone.[1]
Q3: Can I use whole cells for my AZD9977 binding assay?
Yes, both cell membrane preparations and whole cells can be used for radioligand binding assays.[9] However, using whole cells can introduce more complexity, such as cellular uptake and metabolism of the ligand, which may need to be considered in the experimental design and data interpretation.
Q4: What are some key differences between radioligand binding assays and fluorescence polarization assays for AZD9977?
| Feature | Radioligand Binding Assay | Fluorescence Polarization Assay |
| Principle | Measures the displacement of a radiolabeled ligand by a test compound.[5] | Measures the change in the rotation of a fluorescently labeled ligand upon binding to a larger protein. |
| Format | Heterogeneous (requires separation of bound and free ligand, often by filtration).[5] | Homogeneous (no separation steps required). |
| Throughput | Lower to medium. | High-throughput compatible. |
| Sensitivity | Very high. | High, but can be affected by compound fluorescence. |
| Safety | Requires handling of radioactive materials. | Non-radioactive. |
Q5: How can I minimize lot-to-lot variability in my AZD9977 binding assays?
-
Standardize Reagent Preparation: Prepare large batches of critical reagents like buffers and receptor preparations, and aliquot them for single use to avoid repeated freeze-thaw cycles.
-
Quality Control of Reagents: Perform quality control checks on each new batch of receptor and ligand to ensure consistent performance.
-
Consistent Assay Conditions: Strictly adhere to the optimized protocol, including incubation times, temperatures, and reagent concentrations.
-
Instrument Calibration: Regularly calibrate all equipment, including pipettes and plate readers.
Experimental Protocols
Detailed Methodology: Radioligand Filtration Competition Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Receptor Preparation:
-
Homogenize cells or tissues expressing the mineralocorticoid receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[7]
-
-
Assay Setup:
-
In a 96-well filter plate pre-treated with 0.3% PEI, add the following in order:
-
Assay buffer
-
A range of concentrations of unlabeled AZD9977 or other competing compounds.
-
A fixed concentration of radiolabeled aldosterone (e.g., [³H]-aldosterone) at or below its Kd.
-
The membrane preparation containing the mineralocorticoid receptor.
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known MR antagonist).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[7]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a suitable model to determine the IC50 and subsequently the Ki of AZD9977.
-
Detailed Methodology: Fluorescence Polarization Competition Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a solution of purified mineralocorticoid receptor protein in an appropriate assay buffer.
-
Prepare a solution of a fluorescently labeled MR ligand (tracer) in the same buffer.
-
Prepare serial dilutions of AZD9977 and control compounds.
-
-
Assay Setup:
-
In a black, low-volume, non-binding surface 384-well plate, add the following:
-
Assay buffer
-
A range of concentrations of AZD9977 or other test compounds.
-
A fixed concentration of the MR protein.
-
-
Incubate briefly to allow for any interaction between the compound and the receptor.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Include controls for the free tracer (no receptor) and the bound tracer (no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) values.
-
Plot the mP values against the concentration of AZD9977 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for AZD9977 binding assays.
Caption: Mineralocorticoid Receptor (MR) signaling pathway.
Caption: A troubleshooting decision tree for AZD9977 binding assays.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Mitigating potential confounders in AZD9977 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with AZD9977, a novel selective mineralocorticoid receptor (MR) modulator. The focus is on mitigating potential confounders to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD9977?
A1: AZD9977 is a non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] Unlike traditional MR antagonists such as eplerenone (B1671536) and spironolactone (B1682167), AZD9977 acts as a partial antagonist.[1][2] Its unique interaction with the MR results in a distinct pattern of co-factor recruitment, which is believed to separate its organ-protective effects from significant impacts on urinary electrolyte excretion, thereby reducing the risk of hyperkalemia.[1][3][4]
Q2: What is the most critical potential confounder in preclinical AZD9977 research?
A2: The choice of mineralocorticoid receptor agonist is a critical experimental variable. Preclinical studies have shown that AZD9977 does not significantly affect the urinary Na+/K+ ratio when the endogenous MR ligand, aldosterone (B195564), is used.[5][6] However, when the synthetic agonist fludrocortisone (B194907) is used, AZD9977 demonstrates effects on urinary electrolytes similar to traditional MR antagonists like eplerenone.[5][6] This discrepancy is crucial when translating preclinical findings to clinical study designs, where fludrocortisone is often used.[5]
Q3: How does dietary salt intake influence the effects of AZD9977?
A3: Dietary salt intake can significantly impact the renin-angiotensin-aldosterone system (RAAS) and mineralocorticoid receptor signaling.[7][8] High salt intake can suppress aldosterone levels, which may alter the baseline conditions for studying an MR modulator.[7] Conversely, a low-salt diet can lead to elevated aldosterone levels.[8] Therefore, it is crucial to control and report dietary salt content in experimental animal models to ensure consistency and proper interpretation of results. In some models of renal injury, a high-salt diet is used in conjunction with aldosterone administration to induce pathology.[1][4]
Q4: What are the key differences in experimental outcomes between AZD9977 and eplerenone?
A4: The primary difference lies in their effects on urinary electrolyte excretion. In preclinical models using aldosterone, eplerenone consistently increases the urinary Na+/K+ ratio, indicating a higher risk of hyperkalemia.[1][3] In contrast, AZD9977 shows minimal to no effect on this ratio under the same conditions.[1][3] However, both agents have demonstrated comparable organ-protective effects, such as reducing albuminuria and improving kidney histopathology in models of renal disease.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent results in urinary electrolyte measurements.
-
Question: Why am I observing variable effects of AZD9977 on urinary Na+/K+ ratio in my rat model?
-
Answer:
-
Check your MR Agonist: As highlighted in the FAQs, the choice between aldosterone and fludrocortisone is critical. Ensure you are using aldosterone if you aim to replicate the differentiated profile of AZD9977. If you are using fludrocortisone, you should expect to see an increase in the Na+/K+ ratio.[5][6]
-
Verify Salt Intake: The salt content of the animal diet can significantly influence the RAAS. Ensure a consistent and controlled diet across all experimental groups.[7][10]
-
Animal Acclimatization: Ensure that animals are properly acclimatized to metabolic cages to minimize stress, which can influence urine output and electrolyte balance.
-
Urine Collection Period: Standardize the urine collection period to ensure comparability between experiments. An 8-hour collection period has been used in previous studies.[1]
-
Issue 2: Lack of a significant organ-protective effect of AZD9977.
-
Question: I am not observing the expected reduction in albuminuria or improvement in kidney histology with AZD9977 treatment. What could be the reason?
-
Answer:
-
Disease Model Induction: Ensure that the disease model is robustly induced. For example, in the uni-nephrectomized rat model, adequate levels of aldosterone and a high-salt diet are necessary to induce significant renal injury.[1][4]
-
Drug Exposure and Dose: Verify the dose and administration route of AZD9977. Pharmacokinetic analysis can confirm adequate drug exposure in the animals. It has been noted that a three-times higher dose of AZD9977 may be needed to achieve the same receptor occupancy as eplerenone in rats due to differences in pharmacokinetics and in vitro potency on the rat MR.[5]
-
Treatment Duration: Organ protection is often observed after chronic treatment. Ensure the treatment duration is sufficient to induce measurable changes. Four-week treatment periods have been shown to be effective in preclinical models.[1][9]
-
Data Presentation
Table 1: Comparison of In Vitro Potency of AZD9977 and Eplerenone
| Species | Receptor | AZD9977 IC50 (µM) | Eplerenone IC50 (µM) |
| Human | MR | 0.37 | Not specified |
| Mouse | MR | 0.08 | Not specified |
| Rat | MR | 0.08 | Not specified |
Data extracted from preclinical studies.[10]
Table 2: Effect of AZD9977 and Eplerenone on Urinary Na+/K+ Ratio in Rats
| Treatment Group | MR Agonist | Change in Urinary Na+/K+ Ratio |
| Vehicle | Aldosterone | No significant change |
| AZD9977 | Aldosterone | No significant change |
| Eplerenone | Aldosterone | Dose-dependent increase |
| Vehicle | Fludrocortisone | Decrease |
| AZD9977 | Fludrocortisone | Dose-dependent increase |
| Eplerenone | Fludrocortisone | Dose-dependent increase |
Summary of findings from comparative studies.[5][6]
Experimental Protocols
Protocol 1: In Vivo Assessment of Organ Protection in a Rat Model of Aldosterone-Induced Renal Injury
-
Animal Model: Male Sprague-Dawley rats, uni-nephrectomized.
-
Disease Induction:
-
Surgically implant osmotic minipumps for continuous aldosterone infusion.
-
Provide a high-salt diet (e.g., 8% NaCl).[11]
-
-
Treatment Groups:
-
Vehicle control.
-
AZD9977 (e.g., 10, 30, 100 mg/kg/day administered in the diet).
-
Eplerenone (positive control, e.g., 10, 30 mg/kg/day administered in the diet).
-
-
Treatment Duration: 4 weeks.[1]
-
Endpoint Analysis:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Collect 24-hour urine samples at baseline and at the end of the treatment period.
-
Histopathology: At the end of the study, perfuse and collect kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) to assess fibrosis and glomerular injury.
-
Pharmacokinetics: Collect blood samples to determine plasma drug concentrations.
-
Protocol 2: In Vivo Assessment of Acute Effects on Urinary Electrolyte Excretion in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Pre-treatment: Place rats on a low-salt diet for a period before the experiment to elevate endogenous aldosterone.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween80, 5% Solutol HS15).[1]
-
AZD9977 (single oral gavage at various doses).
-
Eplerenone (positive control, single oral gavage at various doses).
-
-
Experimental Procedure:
-
Administer the assigned treatment by oral gavage.
-
Immediately place rats in metabolic cages with free access to water but no food.[1]
-
-
Urine Collection and Analysis:
-
Collect urine for 8 hours.[1]
-
Analyze urine for sodium (Na+) and potassium (K+) concentrations to calculate the Na+/K+ ratio.
-
Mandatory Visualization
Caption: AZD9977 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mineralocorticoid Receptor in Salt-Sensitive Hypertension and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary salt restriction activates mineralocorticoid receptor signaling in volume-overloaded heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of sodium intake on the cardiovascular and renal effects of brain mineralocorticoid receptor blockade in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting AZD9977 protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AZD9977 in various cell lines. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), and generalized experimental protocols to facilitate your research.
Mechanism of Action
AZD9977, also known as Balcinrenone, is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator.[1][2] Unlike traditional MR antagonists, AZD9977 acts as a partial antagonist, meaning it has a distinct molecular mode of action.[1] This unique interaction with the MR results in a differential recruitment of co-factor peptides compared to full antagonists like eplerenone.[1]
The primary advantage of this mechanism is the separation of organ-protective effects from the acute effects on urinary electrolyte excretion, potentially reducing the risk of hyperkalemia (elevated potassium levels) that is often associated with full MR antagonists.[1][3][4] In preclinical studies, AZD9977 has demonstrated cardio-renal protective effects comparable to eplerenone.[1][5] It antagonizes aldosterone-activated MR with an IC50 of 0.28 μM in U2-OS cells.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving AZD9977?
A1: For in vitro studies, AZD9977 can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should AZD9977 be stored?
A2: Solid AZD9977 should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: Based on the reported in vitro potency, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines.[2] However, the optimal concentration will be cell-line specific and should be determined empirically using a dose-response experiment.
Q4: How long should I incubate cells with AZD9977?
A4: The incubation time will depend on the specific assay and the biological question being addressed. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For cell viability or gene expression assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Q5: Is AZD9977 expected to be cytotoxic?
A5: As a selective modulator, AZD9977 is not designed to be a cytotoxic agent. However, at very high concentrations, off-target effects or compound precipitation could lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
General Experimental Workflow
The following diagram outlines a typical workflow for treating cell lines with AZD9977.
Cell Viability Assay (e.g., MTT/XTT) for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of AZD9977 in a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
AZD9977
-
DMSO
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AZD9977 in DMSO.
-
Perform serial dilutions of the AZD9977 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of AZD9977 to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the AZD9977 concentration and use a non-linear regression model to calculate the IC50 value.
-
Data Presentation Table:
| Cell Line | Seeding Density (cells/well) | Incubation Time (h) | AZD9977 IC50 (µM) |
| Example: U2-OS | 5,000 | 72 | 0.28[2] |
| Cell Line A | Determine empirically | 48 | To be determined |
| Cell Line A | Determine empirically | 72 | To be determined |
| Cell Line B | Determine empirically | 48 | To be determined |
| Cell Line B | Determine empirically | 72 | To be determined |
Troubleshooting Guide
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell confluence: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
-
Compound stability: Avoid repeated freeze-thaw cycles of the AZD9977 stock solution. Aliquot the stock solution after the initial preparation.
-
Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.
Q: I am observing significant cell death even at low concentrations of AZD9977. What should I do?
A:
-
Check DMSO concentration: Ensure the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Cell line sensitivity: Your cell line may be particularly sensitive to MR modulation or have off-target sensitivities. Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify the non-toxic concentration range.
-
Compound precipitation: Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or reduce the highest concentration tested.
Q: I am not observing any effect of AZD9977 on my cell line. What could be the reason?
A:
-
MR expression: Confirm that your cell line of interest expresses the mineralocorticoid receptor (MR). You can check this by Western blot, qPCR, or by consulting the literature. AZD9977's primary target is MR, and its effects will be minimal in cells lacking this receptor.
-
Compound activity: To ensure the compound is active, use a positive control cell line known to respond to MR modulation if available.
-
Assay sensitivity: The downstream assay you are using may not be sensitive enough to detect the effects of AZD9977. Consider using a more sensitive readout or a different assay that measures a more direct downstream effect of MR modulation.
-
Incubation time: The chosen incubation time may be too short for the desired biological effect to manifest. Try extending the incubation period.
Signaling Pathway
AZD9977 modulates the mineralocorticoid receptor (MR) signaling pathway. In the presence of an agonist like aldosterone (B195564), MR translocates to the nucleus and binds to mineralocorticoid response elements (MREs) on the DNA, leading to the transcription of target genes. AZD9977, as a partial antagonist, interferes with this process, leading to a modified transcriptional output compared to a full agonist or a full antagonist.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD9977 Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term stability of AZD9977 in solution. The information is intended to help users troubleshoot common issues and design robust experiments. As specific, publicly available long-term stability data for AZD9977 is limited, the following recommendations are based on general principles for small molecule stability, the known chemical properties of AZD9977, and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving AZD9977?
Q2: How should I prepare a stock solution of AZD9977?
A2: To prepare a stock solution, it is recommended to use anhydrous DMSO. The solution should be vortexed or sonicated to ensure complete dissolution. For long-term storage, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
Q3: What are the recommended storage conditions for AZD9977 stock solutions?
A3: For optimal stability of small molecule stock solutions in DMSO, the following storage conditions are recommended:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.
Always protect solutions from light by using amber vials or by wrapping the vials in foil. It is critical to use tightly sealed vials to prevent the absorption of water by DMSO, which can lead to compound precipitation.
Q4: My AZD9977 solution has precipitated. What should I do?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit, absorption of water by the solvent, or temperature changes. To redissolve the compound, you can gently warm the solution (e.g., in a 37°C water bath) and sonicate. Ensure the precipitate is fully dissolved before use. To prevent future precipitation, consider preparing a more dilute stock solution and always use anhydrous solvent.
Q5: What are the potential degradation pathways for AZD9977 in solution?
A5: Based on its chemical structure, which includes two benzoxazine (B1645224) rings and an amide linkage, AZD9977 may be susceptible to the following degradation pathways:
-
Hydrolysis: The benzoxazine rings and the amide bond could be susceptible to hydrolysis, particularly under acidic or basic conditions in aqueous solutions.
-
Oxidation: The benzoxazine moiety could also be prone to oxidation. To minimize this, consider using degassed solvents and purging the headspace of the vial with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound activity over time in an experiment. | Compound degradation in the experimental medium (e.g., cell culture media). | Prepare fresh working solutions for each experiment. Assess the stability of AZD9977 in your specific experimental buffer or medium at the relevant temperature and time points using an analytical method like HPLC. |
| Adsorption to plasticware. | Use low-binding microplates and tubes. | |
| Inconsistent results between experimental replicates. | Variability in stock solution concentration due to solvent evaporation or water absorption. | Use tightly sealed vials for storage. Prepare fresh aliquots from a concentrated stock solution for each experiment. |
| Degradation of the compound in the stock solution. | Perform a quality control check of the stock solution before use, for example, by HPLC, to confirm its concentration and purity. | |
| Precipitate forms when diluting DMSO stock solution into an aqueous buffer. | The final concentration of AZD9977 exceeds its solubility in the aqueous buffer. | Decrease the final concentration of the compound. |
| The percentage of DMSO in the final solution is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can be toxic to cells. |
Experimental Protocols
General Protocol for Assessing AZD9977 Stability in Solution
This protocol outlines a general method for evaluating the stability of AZD9977 in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
AZD9977 powder
-
High-purity solvent (e.g., anhydrous DMSO)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Low-binding vials
2. Procedure:
-
Prepare a stock solution of AZD9977 in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution to the desired final concentration in the solvent or buffer to be tested.
-
Time-point sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.
-
Store the remaining working solution under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and weekly for longer-term studies), take another aliquot for analysis.
-
-
HPLC analysis:
-
Inject the aliquots from each time point onto the HPLC system.
-
Monitor the peak area of AZD9977 at a suitable wavelength.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
-
Data analysis:
-
Calculate the percentage of AZD9977 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of AZD9977 remaining versus time to determine the stability profile.
-
Visualizations
Mineralocorticoid Receptor (MR) Signaling Pathway
AZD9977 is a modulator of the mineralocorticoid receptor. The following diagram illustrates the general signaling pathway of the MR.
Caption: Mineralocorticoid Receptor (MR) signaling pathway modulated by AZD9977.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of AZD9977 in solution.
AZD9977 Technical Support Center: Navigating Your Experiments with Confidence
Welcome to the AZD9977 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving AZD9977, a novel, selective mineralocorticoid receptor (MR) modulator. Here, you will find answers to frequently asked questions, solutions to common experimental pitfalls, and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD9977?
AZD9977 is a non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2] Unlike full antagonists such as eplerenone (B1671536) and spironolactone, AZD9977 acts as a partial antagonist of the MR.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the natural agonist, aldosterone (B195564). Its unique interaction with the MR results in a distinct pattern of co-factor recruitment compared to full MR antagonists.[1]
Q2: What is the key difference between using aldosterone and fludrocortisone (B194907) as an agonist in studies with AZD9977?
Preclinical studies have shown that the choice of agonist is critical when evaluating the effects of AZD9977. In rat models, AZD9977 did not significantly affect the urinary Na+/K+ ratio when tested against the endogenous mineralocorticoid, aldosterone.[3] However, when the synthetic agonist fludrocortisone was used, AZD9977 demonstrated a dose-dependent increase in the urinary Na+/K+ ratio, similar to the effect of eplerenone.[3] This suggests that the pharmacological profile of AZD9977 is dependent on the MR agonist used. Therefore, for studies aiming to investigate the differentiated effects of AZD9977 on electrolyte excretion, aldosterone is the more appropriate agonist.[3]
Q3: What are the recommended in vitro assays to characterize the activity of AZD9977?
Several in vitro assays are crucial for characterizing the activity of AZD9977:
-
Reporter Gene Assays: These assays are used to determine the functional activity of AZD9977 as a partial MR antagonist.[1] Cells expressing the full-length MR and a luciferase reporter gene under the control of an MR-responsive promoter are utilized.[4][5]
-
Binding Assays: These assays determine the binding affinity of AZD9977 to the MR and its selectivity over other steroid receptors like the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR).[1][6]
-
Co-factor Recruitment Assays: These assays are important to demonstrate the differential effect of AZD9977 on the recruitment of co-activator and co-repressor peptides to the MR compared to full antagonists.[1]
Q4: What are the key considerations for in vivo studies with AZD9977?
For in vivo studies, particularly those investigating organ protection, uni-nephrectomized rats or mice administered aldosterone and a high-salt diet are relevant models.[1] It is important to monitor parameters such as urinary albumin-to-creatinine ratio (UACR) and kidney histopathology to assess efficacy.[1] When studying effects on electrolyte balance, acute administration in rats on a low-salt diet can be employed to differentiate AZD9977 from traditional MR antagonists.[1]
Q5: How should I prepare AZD9977 for in vitro and in vivo experiments?
For in vitro experiments, AZD9977 can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies in rodents, AZD9977 can be administered as a food admixture.[1] It is crucial to ensure proper formulation and dose calculations based on the specific experimental design and animal model.
Troubleshooting Guides
In Vitro Assay Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in reporter gene assays | 1. Cell viability issues. 2. Variation in transfection efficiency. 3. Instability of AZD9977 in culture media. 4. Incorrect agonist concentration. | 1. Check cell health and passage number. 2. Normalize results to a co-transfected control plasmid (e.g., Renilla luciferase). 3. Prepare fresh dilutions of AZD9977 for each experiment. 4. Use an appropriate concentration of aldosterone (typically in the low nanomolar range) to stimulate a submaximal response, allowing for the detection of partial antagonism. |
| Low signal in binding assays | 1. Inactive radioligand. 2. Insufficient receptor concentration. 3. Suboptimal incubation conditions. | 1. Check the age and storage of the radioligand. 2. Optimize the amount of cell lysate or purified receptor. 3. Ensure appropriate incubation time and temperature to reach equilibrium. |
| Difficulty interpreting co-factor recruitment data | 1. Non-specific binding of peptides. 2. Inappropriate peptide concentrations. 3. Low signal-to-noise ratio. | 1. Include appropriate negative controls (e.g., scrambled peptides). 2. Perform concentration-response curves for each peptide. 3. Optimize assay conditions, including buffer composition and incubation times. |
In Vivo Study Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| No significant effect on UACR in organ protection models | 1. Insufficient dose of AZD9977. 2. Inadequate disease induction. 3. High variability between animals. | 1. Perform dose-response studies to determine the optimal dose. 2. Ensure consistent administration of aldosterone and high-salt diet. 3. Increase the number of animals per group to achieve sufficient statistical power. |
| Unexpected effects on electrolyte excretion | 1. Incorrect choice of agonist for the study's aim. 2. Dehydration or other confounding factors in the animals. | 1. Use aldosterone to study the differentiated effect of AZD9977 on electrolytes. Use fludrocortisone if mimicking clinical trial conditions where it was used as a challenger.[3] 2. Ensure animals have free access to water and monitor their overall health status. |
| Variability in drug exposure | 1. Inconsistent food intake (for admixture administration). 2. Issues with the formulation. | 1. Monitor food consumption regularly. 2. Ensure the homogeneity of the AZD9977-food mixture. Consider alternative administration routes if necessary. |
Experimental Protocols
Mineralocorticoid Receptor (MR) Luciferase Reporter Gene Assay
Objective: To determine the functional antagonist activity of AZD9977 on the human mineralocorticoid receptor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Human MR expression vector
-
MMTV-luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum
-
Transfection reagent
-
Aldosterone
-
AZD9977
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the human MR expression vector, MMTV-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed, submaximal concentration of aldosterone (e.g., 1 nM) and varying concentrations of AZD9977 or vehicle (DMSO). Also include a control with aldosterone alone and a vehicle-only control.
-
Incubation: Incubate the cells for another 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of AZD9977 to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of MR and Co-factors
Objective: To investigate the effect of AZD9977 on the interaction between the MR and specific co-activator or co-repressor proteins.
Materials:
-
Cells expressing tagged-MR (e.g., FLAG-MR)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the tag (e.g., anti-FLAG antibody)
-
Antibody against the co-factor of interest
-
Protein A/G magnetic beads
-
Aldosterone
-
AZD9977
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat cells expressing tagged-MR with vehicle, aldosterone, or aldosterone in combination with AZD9977 for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-tag antibody overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the tag (to confirm MR immunoprecipitation) and the co-factor of interest.
Visualizations
Caption: Simplified signaling pathway of AZD9977 as a partial MR antagonist.
Caption: General experimental workflow for the evaluation of AZD9977.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hyperkalemia Risk: AZD9977 vs. Eplerenone
A detailed guide for researchers and drug development professionals on the comparative risk of hyperkalemia associated with the novel mineralocorticoid receptor modulator AZD9977 and the established mineralocorticoid receptor antagonist (MRA) eplerenone (B1671536).
The clinical utility of mineralocorticoid receptor antagonists (MRAs) like eplerenone in treating heart failure and chronic kidney disease (CKD) is often curtailed by the significant risk of hyperkalemia. AZD9977, a novel, non-steroidal MR modulator, has been developed with the objective of providing organ protection while minimizing this risk. This guide provides a comprehensive comparison of AZD9977 and eplerenone, focusing on the mechanistic differences and available experimental data concerning their impact on potassium homeostasis.
Differentiated Mechanisms of Action
Eplerenone acts as a competitive antagonist of the mineralocorticoid receptor (MR). By blocking aldosterone (B195564) from binding, it prevents the transcription of key genes involved in sodium and potassium transport in the kidney's collecting duct, such as the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). This action leads to decreased sodium reabsorption and, consequently, reduced potassium excretion, which is the primary driver of hyperkalemia.[1]
In contrast, AZD9977 is classified as a selective MR modulator.[1][2] Preclinical evidence indicates that due to a unique interaction pattern with the MR, AZD9977 functions as a partial antagonist.[1][2] This results in a distinct recruitment of co-factor proteins compared to full antagonists like eplerenone.[1][2] This molecular distinction is hypothesized to separate the beneficial organ-protective effects from the adverse effects on urinary electrolyte excretion, thereby predicting a lower intrinsic risk of hyperkalemia.[1][2]
Preclinical Experimental Data
Direct comparative studies in animal models provide the clearest evidence for the differential effects of AZD9977 and eplerenone on electrolyte balance. Preclinical pharmacology studies have shown that while both compounds can effectively reduce albuminuria and improve kidney histopathology, their effects on urinary electrolytes diverge significantly.[1][2]
| Parameter | AZD9977 | Eplerenone | Animal Model | Study Reference |
| Urinary Na+/K+ Ratio | No significant effect | Dose-dependent increase | Salt-deprived rats | Bamberg K, et al. PLoS One. 2018.[1][2] |
| Kidney Protection | Dose-dependent reduction in albuminuria & pathology | Dose-dependent reduction in albuminuria & pathology | Uni-nephrectomised rats on high salt + aldosterone | Bamberg K, et al. PLoS One. 2018.[2] |
These preclinical findings suggest that AZD9977 retains the organ-protective benefits of MR antagonism without the acute effects on urinary potassium excretion that are characteristic of eplerenone, predicting a lower risk of hyperkalemia.[1][2]
Clinical Evidence on Hyperkalemia Risk
While no head-to-head clinical trial directly comparing the hyperkalemia risk of AZD9977 and eplerenone has been published, data from separate clinical studies allow for an indirect comparison.
AZD9977 Clinical Data
A Phase Ib study (NCT03682497) evaluated AZD9977 against spironolactone (B1682167), another MRA, in patients with heart failure and renal impairment—a population at high risk for hyperkalemia.[3][4][5] The results showed numerically small and statistically non-significant differences in serum potassium changes between the two groups.[3][4][5] Importantly, no discontinuations due to hyperkalemia occurred with AZD9977 treatment.[4][5]
| Trial (NCT ID) | Comparator | Patient Population | AZD9977 Dose | Key Finding on Serum Potassium (sK+) |
| Phase Ib (NCT03682497) | Spironolactone | Heart Failure (EF ≥40%) & Renal Impairment (eGFR 40-70) | 100-200 mg once daily | Mean sK+ change from baseline at Day 28: +5.7% (AZD9977) vs. +4.2% (spironolactone); difference not statistically significant.[4][5] |
Eplerenone Clinical Data
The hyperkalemia risk associated with eplerenone is well-documented in large-scale clinical trials. The EMPHASIS-HF trial, which studied eplerenone in patients with systolic heart failure and mild symptoms, provides robust data on this adverse effect.
| Trial | Comparator | Patient Population | Eplerenone Dose | Incidence of Hyperkalemia (>5.5 mmol/L) |
| EMPHASIS-HF | Placebo | Systolic Heart Failure (NYHA Class II) | 25-50 mg once daily | 11.8% with eplerenone vs. 7.2% with placebo.[6] |
| EMPHASIS-HF (CKD Subgroup) | Placebo | Patients with eGFR <60 ml/min/1.73 m² | 25-50 mg once daily | 16.6% with eplerenone vs. 9.3% with placebo.[7] |
The data clearly show that eplerenone significantly increases the incidence of hyperkalemia compared to placebo, particularly in patients with pre-existing chronic kidney disease.[6][7]
Experimental Protocols
Preclinical Rat Model (Urinary Electrolyte Excretion)
-
Objective: To assess the acute effects of single doses of AZD9977 and eplerenone on urinary electrolyte excretion.
-
Model: Male Sprague-Dawley rats placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system.
-
Protocol: Animals were administered either vehicle, AZD9977, or eplerenone at various doses. Urine was collected for a period of 8 hours post-administration.
-
Key Measurements: Urinary volume, sodium (Na+) concentration, and potassium (K+) concentration were measured to calculate the urinary Na+/K+ ratio.
-
Reference: Bamberg K, et al. PLoS One. 2018.[2]
Clinical Trial: AZD9977 vs. Spironolactone (NCT03682497)
-
Objective: To compare the effect of AZD9977 and spironolactone on serum potassium in patients with heart failure and renal impairment.
-
Design: A Phase Ib, open-label, randomized, parallel-group, multicenter study.[8][9]
-
Participants: 68 patients with heart failure (ejection fraction ≥40%) and an estimated glomerular filtration rate (eGFR) between 40 and 70 mL/min/1.73m².[4][5][8]
-
Protocol: Patients were randomized to receive either AZD9977 (100 mg daily for 14 days, then 200 mg for 14 days) or spironolactone (25 mg daily for 14 days, then 50 mg for 14 days).[5]
-
Primary Endpoint: The relative change (%) in serum potassium from baseline to day 28.[5] Serum potassium was measured at baseline and on days 1, 7, 14, 21, and 28.[8]
Conclusion
Preclinical data strongly support the hypothesis that AZD9977 has a lower propensity to cause hyperkalemia than eplerenone by separating organ-protective effects from effects on renal electrolyte handling.[1][2] While direct comparative clinical evidence is not yet available, the initial clinical trial of AZD9977 in a high-risk population demonstrated a favorable safety profile with no discontinuations due to hyperkalemia.[4][5] In contrast, the risk of hyperkalemia with eplerenone is a well-established and significant clinical concern, as demonstrated in large outcome trials.[6][10] These findings suggest that AZD9977 holds promise as a therapeutic alternative that may mitigate the hyperkalemia risk associated with traditional MRAs, potentially allowing for more consistent and optimal dosing in patients with heart failure and CKD. Further large-scale clinical trials are required to definitively establish the comparative safety profile of AZD9977 against eplerenone.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure - American College of Cardiology [acc.org]
A Comparative Analysis of AZD9977 and Spironolactone in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AZD9977, a novel selective mineralocorticoid receptor (MR) modulator, and spironolactone (B1682167), a well-established MR antagonist, in the context of heart failure. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on key cardiac and renal parameters, and safety profiles.
Mechanism of Action
Both AZD9977 and spironolactone target the mineralocorticoid receptor, a key player in the pathophysiology of heart failure. However, their modes of interaction with the receptor differ significantly.
Spironolactone is a non-selective, steroidal MR antagonist. It acts as a competitive antagonist of aldosterone (B195564) at the MR in the distal convoluted renal tubules. This blockade prevents the reabsorption of sodium and water, leading to diuretic effects and potassium retention.[1][2] In heart failure, spironolactone's benefits are also attributed to its ability to prevent aldosterone-mediated myocardial and vascular fibrosis, inflammation, and adverse cardiac remodeling.[3][4]
AZD9977 is a novel, non-steroidal, selective MR modulator. It is described as a partial MR antagonist.[5][6] Preclinical studies suggest that AZD9977 has a unique interaction with the MR, leading to a distinct recruitment of co-factor peptides compared to traditional MR antagonists like eplerenone.[6] This differential interaction is hypothesized to separate the beneficial organ-protective effects from the effects on electrolyte excretion, potentially reducing the risk of hyperkalemia.[7][8]
Signaling Pathway of Mineralocorticoid Receptor Activation and Blockade in Heart Failure
Caption: Aldosterone's signaling and points of intervention for AZD9977 and spironolactone.
Preclinical and Clinical Data
Preclinical Evidence
Direct preclinical comparisons between AZD9977 and spironolactone in heart failure models are limited. Much of the preclinical data for AZD9977 is in comparison to eplerenone.
| Feature | AZD9977 | Spironolactone/Eplerenone |
| Organ Protection | Dose-dependently reduced albuminuria and improved kidney histopathology in rodent models of kidney disease.[3][5] | Known to reduce myocardial and vascular fibrosis.[9] |
| Electrolyte Effects | Did not affect the urinary Na+/K+ ratio in acute testing in rats, suggesting a lower propensity for hyperkalemia.[10] | Increases the urinary Na+/K+ ratio, leading to potassium retention.[10] |
| Receptor Interaction | Partial MR antagonist with a distinct recruitment of co-factor peptides.[5][6] | Full MR antagonist.[6] |
Clinical Evidence
A Phase Ib, open-label, randomized trial directly compared the effects of AZD9977 and spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and renal impairment.[5]
Table 1: Key Findings from the Phase Ib Head-to-Head Trial
| Parameter | AZD9977 | Spironolactone | p-value |
| Mean Change in Serum K+ from Baseline to Day 28 | +5.7% | +4.2% | 0.888 (for relative change) |
| Median Increase in Plasma Aldosterone from Baseline to Day 28 | 89.8 pmol/L | 67.4 pmol/L | 0.507 (for relative change) |
| Median Fractional Excretion of K+ | 12.9% | 10.1% | Not reported |
| Discontinuations due to Hyperkalemia | 0 | 0 | N/A |
| Data sourced from the published results of the Phase Ib trial.[5][11] |
The study concluded that AZD9977 was well-tolerated and demonstrated good target engagement, with a safety profile supportive of further evaluation.[5][11]
For spironolactone, numerous clinical trials have established its efficacy in heart failure:
-
Heart Failure with Reduced Ejection Fraction (HFrEF): The RALES trial demonstrated that spironolactone significantly reduces morbidity and mortality in patients with severe HFrEF.[3]
-
Heart Failure with Preserved Ejection Fraction (HFpEF): The TOPCAT trial showed that spironolactone reduced hospitalizations for heart failure in a sub-group of patients.[12][13] Meta-analyses of several trials in HFpEF suggest that spironolactone improves cardiac structure and function, including reducing left atrial volume index and left ventricular mass index, and improving diastolic function.[14][15]
-
Biomarkers: Spironolactone has been shown to reduce levels of natriuretic peptides (BNP and NT-proBNP), which are markers of cardiac stress and have prognostic significance in heart failure.[2][11]
Currently, there is a lack of direct comparative clinical data on the efficacy of AZD9977 versus spironolactone on heart failure outcomes such as cardiac remodeling, functional capacity, and hospitalization rates. The MIRACLE Phase IIb trial is evaluating AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease, which will provide more data on its efficacy in this patient population.[16][17]
Experimental Protocols
Phase Ib Trial of AZD9977 vs. Spironolactone (NCT03682497)
-
Study Design: A Phase I, open-label, randomized, parallel-group, multicenter study.[18]
-
Patient Population: Patients with HFpEF or HFmrEF (LVEF ≥40%) and an estimated glomerular filtration rate (eGFR) between 40 and 70 mL/min/1.73m2.[5]
-
Intervention:
-
Primary Endpoint: Relative change in serum potassium from baseline to day 28 for AZD9977 versus spironolactone.[5]
-
Secondary Endpoints: Included assessments of serum and urinary electrolytes, fractional excretion of sodium and potassium, plasma aldosterone, cortisol, and renin, and safety.[5]
Experimental Workflow of the Phase Ib Trial
Caption: Workflow of the Phase Ib trial comparing AZD9977 and spironolactone.
Summary and Future Directions
Spironolactone is a cornerstone therapy in heart failure, with proven benefits on morbidity and mortality, particularly in HFrEF. Its mechanism of action involves broad MR antagonism, which, while effective, carries a risk of hyperkalemia.
AZD9977 represents a novel approach to MR modulation. Its unique interaction with the receptor as a partial antagonist holds the promise of retaining the organ-protective benefits of MR antagonism while potentially mitigating the risk of electrolyte disturbances. The initial head-to-head clinical data in patients with heart failure and renal impairment suggests a comparable effect on serum potassium to spironolactone and good tolerability.
The key differentiator for AZD9977 will be its ability to demonstrate comparable or superior efficacy on hard clinical endpoints in heart failure, such as reducing hospitalizations and improving cardiac function, without a significant risk of hyperkalemia. The results from ongoing and future clinical trials will be crucial in defining the therapeutic role of AZD9977 in the management of heart failure. For now, spironolactone remains the established MR antagonist with a wealth of clinical evidence supporting its use.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escardio.org [escardio.org]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of spironolactone on plasma brain natriuretic peptide and left ventricular remodeling in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Spironolactone for the Treatment of Heart Failure With Preserved Ejection Fraction: Efficacy and Clinical Implications in Light of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of spironolactone in the treatment of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spironolactone effect on cardiac structure and function of patients with heart failure and preserved ejection fraction: a pooled analysis of three randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spironolactone effect on cardiac structure and function of patients with heart failure and preserved ejection fraction: a pooled analysis of three randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [ctv.veeva.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
A Comparative Guide to the Efficacy of AZD9977 and Other Nonsteroidal Mineralocorticoid Receptor Antagonists
This guide provides a detailed comparison of the nonsteroidal mineralocorticoid receptor antagonist (MRA) AZD9977 with other agents in its class, focusing on preclinical and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Nonsteroidal MRAs
Nonsteroidal mineralocorticoid receptor antagonists (MRAs) represent a newer class of drugs designed to block the deleterious effects of excessive mineralocorticoid receptor (MR) activation, a key driver of cardiorenal disease.[1][2] Unlike their steroidal predecessors, such as spironolactone (B1682167) and eplerenone, nonsteroidal MRAs exhibit a distinct pharmacological profile, potentially offering an improved benefit-risk ratio, particularly concerning hyperkalemia and hormonal side effects.[3][4][5] This guide focuses on AZD9977 and its comparison with other prominent nonsteroidal MRAs like finerenone (B607456) and esaxerenone (B1671244).
Mechanism of Action: A Differentiated Approach
AZD9977 is a selective MR modulator, exhibiting a unique mode of action compared to full antagonists.[6][7][8] Preclinical studies have shown that while AZD9977 has a similar in vitro potency to the steroidal MRA eplerenone, it acts as a partial antagonist.[2][6][8] This is attributed to its distinct interaction with the MR, leading to a different pattern of co-factor recruitment.[2][6][8] This partial antagonism is hypothesized to separate the desired organ-protective effects from the adverse effects on electrolyte excretion, potentially reducing the risk of hyperkalemia.[6][7][8]
In contrast, finerenone is also a nonsteroidal MRA but is considered a full antagonist with a mixed mechanism that impairs several steps in the MR signaling pathway.[9][10] Esaxerenone also functions as a full antagonist, binding to the MR's ligand-binding domain in a unique manner.[9][10]
Below is a diagram illustrating the generalized signaling pathway of the mineralocorticoid receptor and the point of intervention for nonsteroidal MRAs.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of AZD9977 with other nonsteroidal MRAs are limited. Most comparative data for AZD9977 comes from preclinical studies and early-phase clinical trials against the steroidal MRA eplerenone. The efficacy of other nonsteroidal MRAs, such as finerenone and esaxerenone, has been established in large Phase 3 clinical trials. The following tables summarize available data from various studies to provide an indirect comparison.
Preclinical Efficacy Comparison
| Parameter | AZD9977 | Eplerenone (Steroidal MRA) | Finerenone |
| Model | Uninephrectomized db/db mice | Uninephrectomized db/db mice | Rat model of cardiorenal disease |
| Effect on Albuminuria | Dose-dependent reduction, similar to eplerenone[6][8] | Dose-dependent reduction[6][8] | Greater reduction than eplerenone[11] |
| Effect on Kidney Histopathology | Improvement similar to eplerenone[6][8] | Improvement[6][8] | Attenuation of kidney damage markers[11] |
| Effect on Urinary Na+/K+ Ratio | No significant effect[6][8] | Dose-dependent increase[6][8] | Not reported in this context |
Clinical Efficacy Comparison (Indirect)
The following table presents data from different clinical trials and meta-analyses. It is important to note that these are not direct head-to-head comparisons and trial populations and designs may vary.
| Efficacy Outcome | AZD9977 | Finerenone | Esaxerenone | Apararenone |
| Change in UACR | In combination with dapagliflozin (B1669812), did not show a significant reduction compared to dapagliflozin alone in the MIRACLE trial.[12] | Significant reduction vs. placebo.[13][14] In a meta-analysis, showed similar UACR reduction to esaxerenone.[15][16] | Significant reduction vs. placebo.[11] In a meta-analysis, showed similar UACR reduction to finerenone.[15][16] | Showed a greater reduction in UACR compared to finerenone in an indirect comparison.[15] |
| Change in eGFR | Reduced eGFR in the highest dose group in the MIRACLE trial.[12] | Slowed the rate of eGFR decline vs. placebo in long-term studies.[14][17][18] | Showed a greater initial reduction in eGFR compared to placebo in a meta-analysis.[15] | Not extensively reported in meta-analyses. |
| Blood Pressure Reduction | Not a primary endpoint in reported studies. | Modest blood pressure-lowering effects.[1][11] | Potent antihypertensive efficacy.[1][11][15][16] | Showed greater decreases in SBP compared to finerenone in an indirect comparison.[15][16] |
| Risk of Hyperkalemia | Preclinical data suggests a lower risk.[6][8] Clinical trials in healthy volunteers showed no change in serum potassium.[13][19] A study in HF patients showed a similar increase in serum potassium compared to spironolactone.[10] | Lower incidence of hyperkalemia compared to spironolactone, and similar to eplerenone.[3] A meta-analysis showed a higher incidence vs. placebo.[17][18] | A meta-analysis showed a higher risk of hyperkalemia.[7] | Not extensively reported in meta-analyses. |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of the protocols for key preclinical and clinical studies.
AZD9977: Preclinical Organ Protection Model[6][8]
-
Animal Model: Uninephrectomized db/db mice and uninephrectomized rats administered aldosterone and a high-salt diet.
-
Treatment: Oral administration of AZD9977 or eplerenone.
-
Efficacy Endpoints:
-
Urinary albumin-to-creatinine ratio (UACR) to assess albuminuria.
-
Histopathological analysis of kidney tissue to evaluate organ damage.
-
-
Safety Endpoint: Urinary Na+/K+ ratio in a separate acute study in rats on a low-salt diet.
Finerenone: FIDELIO-DKD Phase 3 Trial[1][13][14][20][21]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, event-driven trial.
-
Patient Population: Adults with type 2 diabetes and chronic kidney disease.
-
Intervention: Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care including an ACE inhibitor or ARB.
-
Primary Outcome: Composite of time to first occurrence of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or renal death.
-
Key Secondary Outcome: Composite of time to cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
Esaxerenone: ESAX-DN Phase 3 Trial[11][22][23]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with type 2 diabetes and microalbuminuria (UACR 45 to <300 mg/g) already treated with a renin-angiotensin system inhibitor.
-
Intervention: Esaxerenone (started at 1.25 mg/day and titrated to 2.5 mg/day) or placebo for 52 weeks.
-
Primary Endpoint: Proportion of patients achieving UACR remission (<30 mg/g and ≥30% reduction from baseline on two consecutive occasions).
-
Secondary Endpoints: Time to first UACR remission and time to first transition to macroalbuminuria (UACR ≥300 mg/g).
The workflow for a typical clinical trial evaluating a nonsteroidal MRA is depicted below.
Conclusion
AZD9977 is a novel nonsteroidal MR modulator with a distinct preclinical profile suggesting organ protection with a potentially lower risk of hyperkalemia compared to steroidal MRAs.[6][8] However, clinical data directly comparing its efficacy against other nonsteroidal MRAs like finerenone and esaxerenone is currently lacking. Finerenone has demonstrated significant cardiorenal benefits in large-scale clinical trials in patients with diabetic kidney disease.[1][14] Esaxerenone has shown potent antihypertensive and albuminuria-reducing effects.[1][11]
The available data suggests that different nonsteroidal MRAs may have varying profiles regarding their effects on albuminuria, blood pressure, and eGFR.[15][16] Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of AZD9977 against other nonsteroidal MRAs to guide clinical decision-making. Researchers should consider the distinct mechanisms and clinical data profiles of each agent when designing future studies in the field of cardiorenal protection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Efficacy and Safety of Esaxerenone (CS-3150) for the Treatment of Type 2 Diabetes with Microalbuminuria: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Network meta-analysis of mineralocorticoid receptor antagonists for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 10. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Esaxerenone (CS-3150) in Patients with Type 2 Diabetes and Microalbuminuria (ESAX-DN): Phase 3 Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Finerenone in Patients With Chronic Kidney Disease and Type 2 Diabetes According to Baseline HbA1c and Insulin Use: An Analysis From the FIDELIO-DKD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 15. Frontiers | Efficacy and Safety of Non-Steroidal Mineralocorticoid Receptor Antagonists in Patients With Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review Incorporating an Indirect Comparisons Meta-Analysis [frontiersin.org]
- 16. Efficacy and Safety of Non-Steroidal Mineralocorticoid Receptor Antagonists in Patients With Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review Incorporating an Indirect Comparisons Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Efficacy and safety of nonsteroidal mineralocorticoid receptor antagonists for renal and cardiovascular outcomes in patients with chronic kidney disease: a meta-analysis of randomized clinical trials [frontiersin.org]
- 19. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Organ-Protective Effects of AZD9977
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mineralocorticoid receptor (MR) modulator, AZD9977, with established MR antagonists, focusing on their organ-protective effects. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and drug development professionals in the field of cardiovascular and renal disease.
Mechanism of Action: A Tale of Two MR Ligands
AZD9977 is a first-in-class, non-steroidal, selective MR modulator.[1] Unlike traditional MR antagonists such as eplerenone (B1671536) and spironolactone (B1682167), which act as full antagonists, AZD9977 is a partial MR antagonist.[2] This unique interaction with the MR results in a distinct recruitment of co-factor peptides compared to full antagonists.[2] This differential co-factor recruitment is believed to be the basis for AZD9977's ability to separate its organ-protective effects from the effects on electrolyte excretion, a significant advantage over existing therapies.[1]
In contrast, eplerenone and spironolactone are steroidal MR antagonists that directly compete with aldosterone (B195564) for binding to the MR, leading to a complete blockade of aldosterone-mediated signaling.[3][4] While effective in reducing the detrimental effects of MR overactivation, this complete blockade also affects the MR's role in maintaining electrolyte balance, often leading to hyperkalemia (elevated potassium levels).[1]
Below is a diagram illustrating the distinct signaling pathways of a full MR antagonist (e.g., Eplerenone) and a selective MR modulator (AZD9977).
References
- 1. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 4. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD9977 and Traditional Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of mineralocorticoid receptor (MR) antagonism is evolving, moving beyond traditional steroidal agents to novel, non-steroidal modulators. This guide provides a detailed comparative analysis of AZD9977, a selective MR modulator, and traditional mineralocorticoid receptor antagonists (MRAs) such as spironolactone (B1682167), eplerenone (B1671536), and finerenone (B607456). This comparison is supported by preclinical and clinical experimental data to aid in research and development decisions.
Executive Summary
AZD9977 is a novel, non-steroidal selective mineralocorticoid receptor modulator that has demonstrated a distinct pharmacological profile compared to traditional steroidal MRAs like spironolactone and eplerenone, and the non-steroidal MRA finerenone. Preclinical studies highlight AZD9977's ability to provide organ protection, similar to traditional MRAs, but with a potentially reduced risk of hyperkalemia due to its unique partial antagonist activity and differential effects on urinary electrolyte excretion.[1][2] This guide delves into the comparative binding affinities, preclinical efficacy in models of kidney disease, and effects on electrolyte balance, providing a comprehensive overview for the scientific community.
Comparative Receptor Binding Affinity and Selectivity
The selectivity of an MRA is crucial in minimizing off-target side effects. Traditional steroidal MRAs, particularly spironolactone, are known for their binding to other steroid receptors, leading to undesirable hormonal effects. AZD9977 and finerenone, both non-steroidal, exhibit higher selectivity for the MR.
| Compound | MR | GR | PR | AR |
| AZD9977 | pKi = 7.5 | pKi = 5.4[1] | pKi = 4.6[1] | pKi < 4.3[1] |
| Spironolactone | IC50 = 24 nM[3] | IC50 = 2400 nM | EC50 = 740 nM (agonist)[4] | IC50 = 77 nM[3] |
| Eplerenone | pKi = 7.0[1] | pKi = 4.9[1] | pKi = 4.3[1] | pKi = 5.3[1] |
| Finerenone | IC50 = 18 nM[3][5] | >500-fold selectivity vs MR[3] | >500-fold selectivity vs MR[3] | >500-fold selectivity vs MR[3] |
| Table 1: Comparative in vitro binding affinities of AZD9977 and traditional MRAs for the Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Androgen Receptor (AR). pKi is the negative logarithm of the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Higher pKi and lower IC50 values indicate higher binding affinity. |
Preclinical Efficacy in Organ Protection
A key therapeutic goal of MRA development is the protection of organs such as the kidneys and heart from the detrimental effects of excessive MR activation. Preclinical models, particularly those of diabetic nephropathy and aldosterone-induced renal damage, are instrumental in evaluating the organ-protective efficacy of these compounds.
In a preclinical model of diabetic kidney disease using uninephrectomized db/db mice, both AZD9977 and eplerenone, administered at a dose of 100 mg/kg/day, demonstrated a significant reduction in urinary albumin excretion.[1][6] Similarly, in a model of aldosterone-induced renal injury in uninephrectomized rats on a high-salt diet, both AZD9977 and eplerenone dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR).[1] Finerenone has also shown potent anti-proteinuric effects in preclinical models, with studies indicating a greater reduction in proteinuria at equinatriuretic doses compared to eplerenone.[7][8] Spironolactone has also been shown to reduce albuminuria in various preclinical and clinical settings.[9][10][11][12][13]
| Compound | Animal Model | Dose | Effect on Albuminuria |
| AZD9977 | Uninephrectomized db/db mice | 100 mg/kg/day | Significant reduction in urinary albumin excretion[1][6] |
| Uninephrectomized rats + aldosterone (B195564) | 10-100 mg/kg/day | Dose-dependent reduction in UACR[1] | |
| Eplerenone | Uninephrectomized db/db mice | 100 mg/kg/day | Significant reduction in urinary albumin excretion[1][6] |
| Uninephrectomized rats + aldosterone | 10-30 mg/kg/day | Dose-dependent reduction in UACR[1] | |
| Patients with Type 2 Diabetes | 50-100 mg/day | 41-48.4% reduction in UACR[14][15][16][17] | |
| Finerenone | MWF rats | 10 mg/kg/day | >40% reduction in albuminuria[18] |
| Patients with Diabetic Nephropathy | 7.5-20 mg/day | Dose-dependent reduction in UACR[7][19] | |
| Spironolactone | Patients with Type 2 Diabetes | 25 mg/day | 26% reduction in proteinuria[9] |
| Patients with Diabetic Nephropathy | 25 mg/day | 33% reduction in albuminuria at 8 weeks[11] | |
| Table 2: Comparative preclinical and clinical efficacy of AZD9977 and traditional MRAs on albuminuria. |
Impact on Electrolyte Excretion and Hyperkalemia Risk
A major limiting factor in the clinical use of traditional MRAs is the risk of hyperkalemia, which arises from their blockade of MR in the kidneys, leading to potassium retention. AZD9977 has been specifically designed to dissociate its organ-protective effects from its effects on urinary electrolyte excretion, thereby potentially reducing the risk of hyperkalemia.
Preclinical studies in rats on a low-salt diet to elevate endogenous aldosterone levels demonstrated that while eplerenone caused a dose-dependent increase in the urinary sodium-to-potassium (Na+/K+) ratio, AZD9977 had no significant effect at equivalent exposures.[1] This suggests a lower propensity for AZD9977 to cause hyperkalemia. However, it is noteworthy that in a clinical study using the synthetic mineralocorticoid fludrocortisone (B194907) as an MR agonist, AZD9977 exhibited similar effects on the urinary Na+/K+ ratio as eplerenone.[2] This discrepancy highlights the importance of the specific MR agonist used in evaluating the effects on electrolyte balance.
Experimental Protocols
Radioligand Binding Assay for Steroid Receptors
Objective: To determine the in vitro binding affinity of test compounds to the mineralocorticoid, glucocorticoid, progesterone, and androgen receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the human recombinant steroid receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[20][21]
-
Competitive Binding: A fixed concentration of a specific radioligand for each receptor (e.g., [3H]-aldosterone for MR, [3H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[21][22]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters are washed with cold buffer to remove non-specifically bound radioligand.[20]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[20]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[23]
Unilateral Nephrectomy and Aldosterone-Induced Renal Injury Model in Rats
Objective: To evaluate the in vivo efficacy of MRAs in a model of aldosterone-induced renal and cardiac damage.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats undergo a left unilateral nephrectomy to increase the functional load on the remaining kidney.[24][25][26]
-
Aldosterone Administration: Following a recovery period, a subcutaneously implanted osmotic minipump continuously infuses aldosterone for a period of several weeks (e.g., 4 weeks).[1]
-
Diet: The rats are maintained on a high-salt diet (e.g., 0.3-1% NaCl in drinking water or food) to exacerbate the effects of aldosterone.[1]
-
Drug Administration: The test compounds (AZD9977 or traditional MRAs) are administered daily, typically mixed in the food or via oral gavage, starting from the time of aldosterone pump implantation.[1]
-
Outcome Measures: Throughout the study, parameters such as urinary albumin excretion, blood pressure, and serum electrolytes are monitored. At the end of the study, the kidneys and heart are harvested for histological analysis to assess fibrosis and inflammation.[1]
Signaling Pathways and Experimental Workflows
Conclusion
AZD9977 emerges as a promising selective mineralocorticoid receptor modulator with a distinct preclinical profile compared to traditional MRAs. Its comparable organ-protective effects, coupled with a potentially lower risk of altering electrolyte balance, suggest a favorable therapeutic window. The higher selectivity of AZD9977 and the non-steroidal MRA finerenone over older steroidal agents like spironolactone and eplerenone represents a significant advancement in minimizing off-target hormonal side effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AZD9977 in patient populations at high risk for both cardiorenal complications and hyperkalemia. This comparative guide provides a foundational understanding for researchers and clinicians involved in the development and application of novel MRA therapies.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. natap.org [natap.org]
- 8. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spironolactone reduces albuminuria [medscape.com]
- 10. droracle.ai [droracle.ai]
- 11. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spironolactone diminishes urinary albumin excretion in patients with type 1 diabetes and microalbuminuria: a randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. researchgate.net [researchgate.net]
- 16. Eplerenone for Diabetic Proteinuria/Albuminuria & Finerenone too [natap.org]
- 17. Selective aldosterone blockade with eplerenone reduces albuminuria in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Finerenone Attenuates Endothelial Dysfunction and Albuminuria in a Chronic Kidney Disease Model by a Reduction in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Finerenone cuts albuminuria in diabetic nephropathy | MDedge [mdedge.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of two protocols of uremic rat model: partial nephrectomy and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. IGF-I inhibitors reduce compensatory hyperfiltration in the isolated rat kidney following unilateral nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Cofactor Recruitment by AZD9977 and Eplerenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AZD9977 and eplerenone (B1671536), two significant modulators of the mineralocorticoid receptor (MR). The focus is on their differential mechanisms of action, particularly concerning the recruitment of transcriptional cofactors, and the resulting downstream physiological effects. This document synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: Modulating the Mineralocorticoid Receptor
The mineralocorticoid receptor (MR) is a ligand-activated transcription factor that plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation and fibrosis.[1] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. Eplerenone, a selective MR antagonist, has been a cornerstone in treating conditions like heart failure and hypertension. However, its use can be limited by the risk of hyperkalemia. AZD9977 emerges as a novel, non-steroidal selective MR modulator (SMRM) designed to retain the organ-protective benefits of MR antagonism while minimizing the impact on electrolyte excretion, potentially offering a safer therapeutic profile.[1] This guide delves into the molecular distinctions between these two compounds, with a focus on their differential cofactor recruitment.
Mechanism of Action: Antagonist vs. Modulator
Eplerenone functions as a full antagonist of the mineralocorticoid receptor. It competitively binds to the MR, preventing the binding of the natural ligand, aldosterone (B195564). This blockade inhibits the conformational changes in the receptor necessary for the recruitment of coactivators, thereby silencing the transcriptional activation of MR target genes.[2]
In contrast, AZD9977 is a partial MR antagonist, also referred to as a selective MR modulator.[3] Its unique interaction with the MR results in a distinct conformational state of the receptor. This altered conformation leads to a differentiated pattern of cofactor recruitment compared to full antagonists like eplerenone.[3] This modulation of cofactor binding is believed to be the basis for its selective effects on gene expression, leading to organ protection with a reduced effect on electrolyte balance.
Comparative Data
The following tables summarize the key quantitative data comparing AZD9977 and eplerenone.
Table 1: In Vitro Pharmacology
| Parameter | AZD9977 | Eplerenone | Reference(s) |
| Binding Affinity (pIC50) | |||
| Human MR | 6.4 ± 0.1 | 6.4 ± 0.2 | [1] |
| Mouse MR | 7.1 ± 0.1 | 7.1 ± 0.1 | [1] |
| Rat MR | 7.1 ± 0.1 | 7.4 ± 0.1 | [1] |
| Reporter Gene Assay (IC50, µM) | |||
| Human MR (in presence of aldosterone) | 0.28 | 0.34 | [1] |
| Activity in Reporter Gene Assay | Partial Antagonist (69% suppression of MR activity) | Full Antagonist | [1] |
| Partial Agonist (31% efficacy in absence of aldosterone) | Inactive | [1] |
Table 2: Differential Cofactor Recruitment
While direct quantitative comparison of cofactor recruitment is limited in publicly available literature, preclinical studies using Surface Plasmon Resonance (SPR) have demonstrated a distinct profile for AZD9977 compared to eplerenone.[1]
| Feature | AZD9977 | Eplerenone | Reference(s) |
| General Profile | Induces a unique MR conformation leading to a differentiated pattern of cofactor peptide recruitment. | As a full antagonist, it generally prevents the recruitment of coactivators. | [3] |
| Observed Effect in SPR Assay | Shows a distinct recruitment pattern of co-factor peptides compared to eplerenone. | Shows a different recruitment pattern of co-factor peptides compared to AZD9977. | [1] |
Note: The specific cofactors that are differentially recruited and the quantitative extent of this recruitment are not detailed in the available literature.
Table 3: Preclinical and Clinical Effects
| Endpoint | AZD9977 | Eplerenone | Reference(s) |
| Organ Protection (Preclinical) | |||
| Albuminuria Reduction | Dose-dependently reduces albuminuria, similar to eplerenone. | Dose-dependently reduces albuminuria. | [1] |
| Kidney Histopathology | Improves kidney histopathology, similar to eplerenone. | Improves kidney histopathology. | [1] |
| Effect on Urinary Electrolytes (Preclinical) | |||
| Urinary Na+/K+ Ratio | Does not affect the urinary Na+/K+ ratio. | Dose-dependently increases the urinary Na+/K+ ratio. | [1] |
| Clinical Implications | |||
| Hyperkalemia Risk | Predicted to have a reduced risk of hyperkalemia. | Known risk of hyperkalemia. |
Experimental Protocols
Luciferase Reporter Gene Assay
This assay is used to determine the functional activity of compounds as agonists or antagonists of the mineralocorticoid receptor.
Objective: To measure the ability of AZD9977 and eplerenone to inhibit aldosterone-induced MR-mediated transcription of a luciferase reporter gene.
Methodology:
-
Cell Culture: Human osteosarcoma (U2-OS) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for the full-length human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with MR-responsive elements.
-
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of AZD9977 or eplerenone, either in the absence or presence of a fixed concentration of aldosterone (e.g., 0.1 nM) to assess antagonist activity.
-
Incubation: Cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration. IC50 values (for antagonists) or EC50 values (for agonists) are calculated using a suitable nonlinear regression model.[1]
Surface Plasmon Resonance (SPR) Cofactor Recruitment Assay
This assay is employed to investigate the interaction between the ligand-bound MR and various cofactor peptides in real-time.
Objective: To characterize the differential recruitment of cofactor peptides to the MR when bound to AZD9977 versus eplerenone.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is used. Biotinylated peptides corresponding to the nuclear receptor interaction domains of various cofactors (e.g., NCoA1, NCoA2, MED1, CBP) are immobilized onto the chip surface.[1]
-
Ligand-Receptor Complex Formation: The purified ligand-binding domain (LBD) of the mineralocorticoid receptor is pre-incubated with a saturating concentration of the test compound (AZD9977, eplerenone, or a control ligand like aldosterone).
-
Binding Analysis: The ligand-MR LBD complex is then injected over the sensor chip surface. The binding of the complex to the immobilized cofactor peptides is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
Regeneration: After each binding cycle, the sensor chip surface is regenerated using a suitable buffer to remove the bound receptor-ligand complex.
-
Data Analysis: The SPR sensorgrams are analyzed to determine the association and dissociation rates, and the overall binding response. The recruitment level for each cofactor peptide in the presence of different ligands can then be compared.[1]
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: SPR Cofactor Recruitment Assay Workflow.
Caption: From Binding to Physiological Outcome.
Conclusion
The distinction between AZD9977 and eplerenone lies in their fundamentally different modes of interaction with the mineralocorticoid receptor. Eplerenone acts as a traditional antagonist, effectively silencing MR signaling. In contrast, AZD9977 functions as a selective modulator, inducing a unique receptor conformation that leads to a differential recruitment of cofactors. This nuanced mechanism of action appears to translate into a desirable therapeutic profile, retaining the beneficial organ-protective effects of MR antagonism while mitigating the adverse effects on electrolyte balance. Further research into the specific cofactor interactions and downstream gene expression profiles will be crucial for fully elucidating the molecular basis of AZD9977's selective activity and for the development of next-generation SMRMs.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the determinants of eplerenone, spironolactone and aldosterone binding to the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
AZD9977 vs. Aldosterone: A Comparative Guide to Urinary Sodium Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mineralocorticoid receptor (MR) modulator, AZD9977, and the endogenous steroid hormone, aldosterone (B195564), in their regulation of urinary sodium excretion. The information presented is based on available preclinical and clinical experimental data.
Executive Summary
Aldosterone is a key regulator of sodium homeostasis, primarily acting to increase sodium reabsorption in the kidneys, thereby reducing urinary sodium excretion.[1][2] In contrast, AZD9977 is a selective MR modulator that exhibits a nuanced effect on urinary sodium.[1][3] Preclinical studies have shown that AZD9977 has minimal impact on urinary sodium excretion in the presence of aldosterone.[3][4] However, in the presence of the synthetic mineralocorticoid, fludrocortisone (B194907), AZD9977 demonstrates a significant increase in urinary sodium excretion, comparable to the effects of the MR antagonist eplerenone.[2][5][6] This differential activity suggests a distinct mechanism of action for AZD9977 compared to traditional MR antagonists and a complex interaction with the mineralocorticoid receptor.
Data Presentation: Quantitative Effects on Urinary Sodium
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of AZD9977 and aldosterone on urinary sodium and related electrolytes.
Table 1: Preclinical Data - Rodent Models
| Compound | Dose | Experimental Model | Key Findings | Reference |
| AZD9977 | Not specified | Salt-deprived rats (elevated endogenous aldosterone) | Did not affect urinary Na+/K+ ratio. | [3][4] |
| Eplerenone | Increasing doses | Salt-deprived rats (elevated endogenous aldosterone) | Dose-dependently increased urinary Na+/K+ ratio, primarily driven by increased Na+ excretion. | [3][4] |
| AZD9977 | Dose-dependent | Rats treated with fludrocortisone | Dose-dependently increased urinary Na+/K+ ratio. | [2][6] |
| Eplerenone | Dose-dependent | Rats treated with fludrocortisone | Dose-dependently increased urinary Na+/K+ ratio. | [2][6] |
| AZD9977 + Eplerenone | 100 mg/kg AZD9977 + 10 or 30 mg/kg Eplerenone | Salt-deprived rats | Attenuated the eplerenone-induced increase in urinary Na+/K+ ratio. | [3] |
Table 2: Clinical Data - Healthy Volunteers
| Compound | Dose | Experimental Condition | Key Findings | Reference |
| AZD9977 | 200 mg | With fludrocortisone | Exhibited a similar effect on urinary electrolytes as eplerenone; the combination had an additive effect on increasing the natural logarithm of the Na+/K+ ratio. | [5] |
| Eplerenone | Not specified | With fludrocortisone | Increased urinary Na+/K+ ratio. | [5] |
Signaling Pathways
The regulation of urinary sodium by aldosterone and the modulation by AZD9977 are mediated through the mineralocorticoid receptor in the renal tubules.
Aldosterone Signaling Pathway
Aldosterone, a steroid hormone, diffuses into the principal cells of the distal nephron and collecting duct. Here, it binds to the mineralocorticoid receptor (MR), which then translocates to the nucleus. This complex acts as a transcription factor, leading to the increased expression of proteins that mediate sodium reabsorption, most notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The increased number and activity of these channels and pumps result in enhanced sodium reabsorption from the tubular fluid into the blood, and potassium secretion into the urine.
Caption: Aldosterone signaling pathway in a renal principal cell.
AZD9977 Mechanism of Action
AZD9977 is a selective mineralocorticoid receptor modulator. Unlike aldosterone, which is a full agonist, AZD9977 acts as a partial antagonist.[1][3] It binds to the MR but elicits a different conformational change compared to aldosterone. This results in a distinct pattern of co-factor recruitment to the MR complex, leading to a differential regulation of gene expression.[3] In the presence of high levels of aldosterone, AZD9977's partial antagonism is not sufficient to significantly block aldosterone-induced sodium retention. However, its interaction with the MR when activated by the potent synthetic agonist fludrocortisone leads to a significant natriuretic effect.
Caption: Comparative mechanism of AZD9977 and aldosterone at the MR.
Experimental Protocols
The following outlines a general methodology for assessing the effects of compounds on urinary sodium excretion in rodent models, based on the cited literature.
Acute Urinary Electrolyte Excretion Study in Rats
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment to allow for adaptation.
2. Dietary Manipulation (to elevate endogenous aldosterone):
-
Place rats on a low-salt diet for three days prior to the study. This physiological stimulus increases endogenous aldosterone levels, creating a state of sodium retention.
3. Dosing and Administration:
-
Administer the test compound (e.g., AZD9977, eplerenone) or vehicle control via oral gavage. Doses should be selected based on prior pharmacokinetic and pharmacodynamic studies.
4. Urine Collection:
-
Immediately after dosing, place individual rats in metabolic cages designed for the separate collection of urine and feces.
-
Collect urine over a specified period, typically 8 to 24 hours.
5. Sample Processing and Analysis:
-
At the end of the collection period, measure the total volume of urine for each animal.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
Calculate the total amount of sodium and potassium excreted over the collection period.
-
Determine the urinary Na+/K+ ratio for each animal.
-
Compare the results from the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Caption: Workflow for assessing urinary electrolyte excretion in rodents.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 5. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
AZD9977 (Balcinrenone): A Comparative Analysis of Clinical Trial Outcomes
A new investigational drug, AZD9977 (also known as balcinrenone), is under development for the treatment of heart failure and chronic kidney disease. This guide provides a comparative overview of the clinical trial outcomes for AZD9977, presenting key data from different studies to offer researchers, scientists, and drug development professionals a comprehensive summary of its performance.
AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] Pathological activation of the MR by aldosterone (B195564) can lead to inflammation, fibrosis, and organ damage in the heart and kidneys.[2] While existing mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) are effective in treating heart failure, their use is often limited by the risk of hyperkalemia (elevated potassium levels).[2][3] AZD9977 is designed to selectively modulate the MR, aiming to provide organ protection with a reduced risk of this adverse effect.[2][3]
Comparative Efficacy in Chronic Kidney Disease
A key area of investigation for AZD9977 has been its potential to reduce albuminuria, a marker of kidney damage, in patients with chronic kidney disease (CKD). The MIRACLE trial (NCT04595370), a Phase IIb study, evaluated the efficacy of AZD9977 in combination with the SGLT2 inhibitor dapagliflozin (B1669812) in patients with heart failure and CKD.[4][5][6]
The primary endpoint of the MIRACLE trial was the percentage change from baseline in the urinary albumin-to-creatinine ratio (UACR) at 12 weeks. The study included three different doses of AZD9977 combined with dapagliflozin, compared to dapagliflozin alone.[4][7] However, the trial, which was stopped early due to slow recruitment, did not demonstrate a significant reduction in UACR for the AZD9977 and dapagliflozin combination compared to dapagliflozin monotherapy.[8]
Head-to-Head Comparison with Spironolactone on Serum Potassium
To directly assess its potential for a lower hyperkalemia risk, a Phase Ib study (NCT03682497) compared AZD9977 with the established MRA, spironolactone, in patients with heart failure and renal impairment. The primary endpoint of this trial was the relative change in serum potassium (sK+) levels from baseline to day 28.[9][10]
The study found that the mean change in serum potassium from baseline to day 28 was 5.7% for AZD9977 and 4.2% for spironolactone.[9] The relative change in serum potassium with AZD9977 versus spironolactone at day 28 was not statistically significant.[9] Notably, no discontinuations due to hyperkalemia occurred with either treatment.[9] The study also measured plasma aldosterone levels, which are expected to increase with MR blockade. The median increase from baseline in plasma aldosterone at day 28 was 89.8 pmol/L for AZD9977 and 67.4 pmol/L for spironolactone, indicating target engagement for both drugs.[9]
Quantitative Data Summary
| Clinical Trial | Comparison | Key Outcome Measure | AZD9977 Result | Comparator Result |
| MIRACLE (Phase IIb) | AZD9977 + Dapagliflozin vs. Dapagliflozin | Percent Change in UACR at 12 weeks | No significant reduction | - |
| Phase Ib (NCT03682497) | AZD9977 vs. Spironolactone | Mean % Change in Serum Potassium (Day 28) | 5.7% | 4.2% |
| Phase Ib (NCT03682497) | AZD9977 vs. Spironolactone | Median Increase in Plasma Aldosterone (Day 28) | 89.8 pmol/L | 67.4 pmol/L |
Experimental Protocols
MIRACLE (NCT04595370)
-
Study Design: A Phase IIb, randomized, double-blind, active-controlled, multi-center study.[7]
-
Participants: Patients with heart failure (left ventricular ejection fraction <60%) and chronic kidney disease (eGFR between ≥ 20 and ≤ 60 mL/min/1.73 m²).[4]
-
Intervention: Participants were randomized to receive one of three doses of AZD9977 in combination with dapagliflozin 10 mg, or dapagliflozin 10 mg alone, once daily for 12 weeks.[4][6]
-
Primary Outcome Measurement: Urinary albumin and creatinine (B1669602) were measured from urine samples collected at baseline and at week 12 to determine the UACR.[7]
Phase Ib (NCT03682497)
-
Study Design: A Phase Ib, open-label, randomized, parallel-group, multi-center study.
-
Participants: Patients with heart failure with preserved or mildly reduced ejection fraction (EF; ≥40%) and renal impairment (eGFR 40-70 ml/min/1.73 m²).[9]
-
Intervention: Patients were randomized to receive either AZD9977 (100 mg for 14 days, up-titrated to 200 mg for another 14 days) or spironolactone (25 mg for 14 days, up-titrated to 50 mg for another 14 days).[9]
-
Primary Outcome Measurement: Serum potassium levels were measured at baseline and at various time points up to day 28. Plasma aldosterone was also assessed.[9]
Signaling Pathway of Mineralocorticoid Receptor Activation
The diagram below illustrates the general signaling pathway of the mineralocorticoid receptor (MR) upon activation by its ligand, aldosterone. AZD9977, as an MR modulator, interacts with this pathway.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Conclusion
Clinical trial data for AZD9977 (balcinrenone) suggests a nuanced profile. While the Phase IIb MIRACLE trial did not show a significant benefit in reducing albuminuria when added to dapagliflozin, the Phase Ib study demonstrated target engagement with a comparable effect on serum potassium to spironolactone in a head-to-head comparison. Further research, potentially in different patient populations or with different endpoints, will be necessary to fully elucidate the therapeutic potential of this novel mineralocorticoid receptor modulator.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction in albuminuria with dapagliflozin cannot be predicted by baseline clinical characteristics or changes in most other risk markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Head-to-Head Comparison: AZD9977 Poised to Redefine Mineralocorticoid Receptor Modulation
For researchers, scientists, and drug development professionals, this guide offers an objective benchmarking of AZD9977 against the next generation of mineralocorticoid receptor (MR) modulators. Through a detailed analysis of preclinical and clinical data, we delved into the comparative efficacy, safety, and unique mechanistic properties that position AZD9977 as a promising candidate in cardiorenal therapeutics.
Excessive activation of the mineralocorticoid receptor is a key driver in the pathophysiology of heart failure and chronic kidney disease. While traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated therapeutic benefits, their clinical utility is often hampered by a significant risk of hyperkalemia. The quest for safer and more effective treatments has led to the development of non-steroidal MR modulators. This new class of drugs aims to provide potent organ protection with a reduced propensity for electrolyte disturbances.
AZD9977 (balcinrenone) has emerged as a novel, selective, non-steroidal MR modulator with a distinct mechanism of action. Unlike full antagonists, AZD9977 acts as a partial MR antagonist.[1][2] This unique property is attributed to its distinct interaction with the MR ligand-binding domain, leading to a differential recruitment of co-factor peptides compared to traditional MRAs.[1][2] Preclinical evidence strongly suggests that this distinct mechanism allows for the separation of organ-protective effects from the acute effects on urinary electrolyte excretion, heralding a potentially lower risk of hyperkalemia.[1][2]
This guide provides a comprehensive comparison of AZD9977 with other next-generation non-steroidal MR modulators, including finerenone (B607456), apararenone, esaxerenone, and KBP-5074, supported by available experimental data to inform future research and development in this critical therapeutic area.
Quantitative Data Summary
The following tables summarize the key in vitro, preclinical, and clinical data for AZD9977 and its next-generation comparators.
Table 1: In Vitro Potency and Selectivity of MR Modulators
| Compound | MR IC50 (nM) | GR IC50 (nM) | PR IC50 (nM) | AR IC50 (nM) | MR Selectivity vs. Other Steroid Receptors |
| AZD9977 | ~280 | >10,000 | >10,000 | >10,000 | High |
| Finerenone | 18 | >10,000 | >10,000 | >10,000 | >500-fold |
| Apararenone | <50 | - | - | - | High |
| Esaxerenone | 11 | >10,000 | >10,000 | >10,000 | >1,000-fold |
| KBP-5074 | 2.7 | >10,000 | >10,000 | >10,000 | High |
| Eplerenone | 990 | >10,000 | >10,000 | >10,000 | High |
| Spironolactone | 24 | 24 | 1.7 | 77 | Low |
Data compiled from multiple sources.[3][4][5]
Table 2: Preclinical Efficacy in Animal Models of Renal Injury
| Compound | Animal Model | Key Efficacy Endpoint | Result | Comparator |
| AZD9977 | Uninephrectomized db/db mice | Reduction in albuminuria | Similar to eplerenone | Eplerenone |
| Aldosterone-infused uninephrectomized rats | Reduction in albuminuria and improved kidney histopathology | Similar to eplerenone | Eplerenone | |
| Finerenone | Rodent models of non-diabetic cardiorenal disease | Greater protection from heart and kidney damage | More potent than eplerenone at equinatriuretic doses | Eplerenone |
| Esaxerenone | Models of hypertension and non-diabetic cardiorenal damage | Antihypertensive effect and renal/cardiac protection | Evident at a much lower dose than spironolactone and eplerenone | Spironolactone, Eplerenone |
| KBP-5074 | Aldosterone-infused uninephrectomized rats | Prevention of UACR increase | More effective than eplerenone | Eplerenone |
Data compiled from multiple sources.[1][2][3][6]
Table 3: Clinical Trial Data on Hyperkalemia and Renal Endpoints
| Compound | Study Population | Incidence of Hyperkalemia (>5.5 mmol/L) | Change in UACR from Baseline | Change in eGFR from Baseline |
| AZD9977 | Healthy volunteers (multiple ascending doses) | No significant change in serum potassium | Not Applicable | Not Applicable |
| Heart failure patients with renal impairment | Trend towards lower incidence compared to spironolactone | Trend towards reduction in both groups | No clinically significant changes | |
| Finerenone | CKD and T2D (FIDELIO-DKD & FIGARO-DKD) | 14% vs. 6.9% with placebo | Significant reduction | Initial dip, then stabilization |
| Non-steroidal MRAs (pooled data) | CKD patients | 2.05-fold higher risk vs. placebo; no significant difference vs. eplerenone | Significant reduction | Initial greater reduction vs. placebo |
| Steroidal MRAs (Spironolactone) | Heart failure (RALES) | 17.5% vs. 7.5% with placebo | Not a primary endpoint | Not a primary endpoint |
Data compiled from multiple sources.[7][8][9][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using Graphviz.
Mineralocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of mineralocorticoid receptor activation.
Experimental Workflow for Evaluating MR Modulators
Caption: A typical experimental workflow for the development of MR modulators.
Logical Comparison of MR Modulator Properties
Caption: Logical relationship of key properties for AZD9977 vs. next-gen MRAs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are overviews of key experimental protocols used in the evaluation of MR modulators.
In Vitro MR Antagonist Activity Assay (Reporter Gene Assay)
This assay is fundamental for determining the in vitro potency (IC50) of MR modulators.
Objective: To quantify the ability of a test compound to inhibit aldosterone-induced MR activation.
Cell Line: Human embryonic kidney (HEK293) or other suitable cell lines stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing multiple copies of the mineralocorticoid response element (MRE) upstream of a luciferase reporter gene.
Protocol Outline:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Preparation: Test compounds (e.g., AZD9977, finerenone) are serially diluted to a range of concentrations.
-
Treatment: Cells are pre-incubated with the test compounds for a defined period (e.g., 1 hour).
-
Agonist Challenge: A fixed concentration of aldosterone (typically at its EC80) is added to the wells (except for control wells) to stimulate MR activity.
-
Incubation: The plates are incubated for 18-24 hours to allow for gene transcription and luciferase protein expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to MR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the aldosterone-induced MR activity, is calculated by fitting the data to a four-parameter logistic curve.
Selectivity Profiling: A similar protocol is followed using cell lines expressing other steroid receptors (glucocorticoid, progesterone, and androgen receptors) to determine the compound's selectivity.
Animal Model of Aldosterone-Induced Renal Injury
This in vivo model is used to assess the organ-protective effects of MR modulators.
Objective: To evaluate the efficacy of a test compound in preventing or reversing aldosterone-induced renal damage, including albuminuria and histological changes.
Animal Strain: Male Sprague-Dawley rats.
Protocol Outline:
-
Acclimatization: Animals are acclimatized for at least one week.
-
Uninephrectomy: A right uninephrectomy (surgical removal of one kidney) is performed to exacerbate the effects of aldosterone on the remaining kidney.
-
Aldosterone Infusion: Following a recovery period, a subcutaneous osmotic minipump is implanted to deliver a continuous infusion of aldosterone (e.g., 0.75 µg/h) for a period of 4-8 weeks.
-
Diet: Animals are maintained on a high-salt diet (e.g., 0.3% NaCl in drinking water) to further promote MR-mediated injury.
-
Treatment: Animals are randomized to receive daily oral doses of the vehicle, the test compound (e.g., AZD9977 at various doses), or a comparator (e.g., eplerenone).
-
Monitoring: Body weight, blood pressure, and 24-hour urine collections are performed at regular intervals.
-
Endpoint Analysis:
-
Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage.
-
Histopathology: The remaining kidney is harvested, fixed, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess glomerulosclerosis, tubular injury, and interstitial fibrosis.
-
Gene Expression Analysis: Renal tissue can be analyzed for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, IL-6, MCP-1).
-
-
Data Analysis: Statistical comparisons are made between the treatment groups and the vehicle control group.
Conclusion
AZD9977 distinguishes itself within the landscape of next-generation MR modulators through its partial antagonist mechanism. This unique characteristic appears to translate into a favorable preclinical profile, demonstrating organ protection comparable to full antagonists like eplerenone, while exhibiting a reduced impact on urinary electrolyte excretion in certain models. This suggests a potential for a wider therapeutic window and a lower risk of hyperkalemia.
While finerenone has established its clinical efficacy in large-scale trials, and other non-steroidal MRAs like apararenone, esaxerenone, and KBP-5074 show promise with high potency and selectivity, the differentiated profile of AZD9977 warrants further investigation. Head-to-head clinical trials directly comparing the long-term renal and cardiovascular outcomes, as well as the incidence of hyperkalemia, between AZD9977 and other non-steroidal MRAs will be crucial in defining its ultimate place in therapy. The data presented in this guide provides a solid foundation for researchers and clinicians to evaluate the potential of AZD9977 and to design future studies that will further elucidate its clinical utility in patients with chronic kidney and heart disease.
References
- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Limits Albuminuria and has Improved Therapeutic Index Compared With Eplerenone in a Rat Model With Mineralocorticoid-Induced Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of nonsteroidal mineralocorticoid receptor antagonists for renal and cardiovascular outcomes in patients with chronic kidney disease: a meta-analysis of randomized clinical trials [frontiersin.org]
- 8. Efficacy and safety of nonsteroidal mineralocorticoid receptor antagonists for renal and cardiovascular outcomes in patients with chronic kidney disease: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Outcomes and Hyperkalemia Risk in Patients With Diabetes, Chronic Kidney Disease and Heart Failure: A Real-World Comparison of Non-steroidal versus Steroidal Mineralocorticoid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD9977 Preclinical Findings: A Comparative Analysis Against Eplerenone
An Objective Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the preclinical findings for AZD9977, a novel selective mineralocorticoid receptor (MR) modulator, with the established MR antagonist, eplerenone. The data presented here is collated from key preclinical studies to assist researchers in understanding the nuanced mechanism of action and potential therapeutic advantages of AZD9977.
Key Findings: Separating Organ Protection from Electrolyte Imbalance
Preclinical studies have consistently demonstrated that AZD9977 offers comparable organ-protective effects to eplerenone, a standard of care in conditions associated with MR overactivation. However, a key differentiator of AZD9977 is its reduced impact on urinary electrolyte excretion, suggesting a lower risk of hyperkalemia, a common and potentially serious side effect of traditional MR antagonists.[1][2][3]
AZD9977 acts as a partial MR antagonist.[1][2] This unique mode of action is attributed to its distinct interaction with the mineralocorticoid receptor, leading to a different pattern of cofactor recruitment compared to full antagonists like eplerenone.[1][2] This partial antagonism is believed to underlie its ability to selectively modulate MR activity, retaining the beneficial effects on tissues such as the heart and kidneys while minimizing the effects on electrolyte transport in the kidneys.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies comparing AZD9977 and eplerenone.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | AZD9977 | Eplerenone | Reference |
| Human MR Binding Affinity (pKi) | 7.5 | Similar to AZD9977 | [4] |
| Glucocorticoid Receptor (GR) Binding Affinity (pKi) | 5.4 | - | [4] |
| Progesterone Receptor (PR) Binding Affinity (pKi) | 4.6 | - | [4] |
| Aldosterone-activated MR Antagonism (IC50) | 0.28 µM | - | [4] |
| Maximal MR Activity Suppression | 69% (Partial Antagonist) | Full Antagonist | [4] |
Table 2: In Vivo Efficacy in a Rat Model of Aldosterone-Induced Renal Injury
| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Reference |
| Vehicle | - | Baseline | [4] |
| AZD9977 | 10 | Dose-dependent reduction | [4] |
| AZD9977 | 30 | Dose-dependent reduction | [4] |
| AZD9977 | 100 | Dose-dependent reduction | [4] |
| Eplerenone | 100 | Significant reduction | [4] |
Table 3: Effect on Urinary Na+/K+ Ratio in Rats on a Low Salt Diet
| Treatment Group | Dose | Effect on Urinary Na+/K+ Ratio | Reference |
| AZD9977 | Increasing doses | No significant change | [1][2] |
| Eplerenone | Increasing doses | Dose-dependent increase | [1][2] |
Experimental Protocols
1. In Vitro Reporter Gene Assay
This assay is used to determine the antagonist potency of compounds on the mineralocorticoid receptor.
-
Cell Line: U2-OS cells stably co-transfected with a human full-length MR expression vector and a luciferase reporter gene under the control of an MR-responsive element.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with a fixed concentration of aldosterone (B195564) to activate the MR.
-
Increasing concentrations of the test compound (AZD9977 or eplerenone) are added to the wells.
-
After a 24-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the aldosterone-induced luciferase activity, is calculated.
2. In Vivo Unilateral Nephrectomy (UNx) Rat Model of Aldosterone-Induced Renal Injury
This model is used to evaluate the organ-protective effects of MR modulators.
-
Animal Model: Male Sprague-Dawley rats undergo surgical removal of one kidney (unilateral nephrectomy).
-
Induction of Injury: Rats are continuously infused with aldosterone via a subcutaneously implanted osmotic minipump and are given a high-salt diet to induce hypertension and renal injury.
-
Treatment: Test compounds (AZD9977 or eplerenone) or vehicle are administered orally once daily for a period of 4 weeks.
-
Endpoints:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Urine samples are collected at baseline and at the end of the study to assess changes in albuminuria, a marker of kidney damage.
-
Kidney Histopathology: At the end of the study, the remaining kidney is harvested, sectioned, and stained to assess the degree of fibrosis and glomerulosclerosis.
-
-
Data Analysis: Changes in UACR and histopathological scores are compared between the treatment groups and the vehicle control group.
Visualizing the Pathways and Workflows
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor and the points of intervention for aldosterone, AZD9977, and eplerenone.
Caption: Mineralocorticoid receptor signaling pathway.
Experimental Workflow for In Vivo Renal Injury Model
This diagram outlines the key steps in the preclinical evaluation of AZD9977 in the rat unilateral nephrectomy model.
Caption: In vivo renal injury model workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AZD9977's Potassium-Sparing Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potassium-sparing effects of AZD9977, a novel selective mineralocorticoid receptor (MR) modulator, with other potassium-sparing diuretics. The information is supported by available preclinical and clinical experimental data to aid in the independent validation of its therapeutic potential.
Executive Summary
AZD9977 is a non-steroidal, selective MR modulator that has demonstrated a potential for organ protection with a reduced risk of hyperkalemia compared to traditional mineralocorticoid receptor antagonists (MRAs).[1][2][3] Preclinical studies suggested a differentiated mode of action, and a key clinical trial has compared its effects on serum potassium to the established MRA, spironolactone (B1682167). This guide synthesizes the available data to provide a clear comparison.
Comparative Data on Potassium-Sparing Effects
The primary clinical evidence for AZD9977's potassium-sparing effect comes from a Phase Ib, open-label, randomized, parallel-group, multicenter study comparing it with spironolactone in patients with heart failure and renal impairment.[1][2][4][5]
Table 1: Comparison of AZD9977 and Spironolactone on Serum Potassium and Related Biomarkers [1][2][5]
| Parameter | AZD9977 | Spironolactone | p-value |
| Mean Change in Serum Potassium (baseline to day 28) | +5.7% | +4.2% | 0.888 (for relative change) |
| Median Increase in Plasma Aldosterone (B195564) (baseline to day 28) | 89.8 pmol/L | 67.4 pmol/L | 0.507 (for relative change) |
| Median Fractional Excretion of Potassium (FEK) | 12.9% | 10.1% | Not Reported |
Data from a Phase Ib study in patients with heart failure (EF ≥40%) and renal impairment (eGFR 40–70 ml/min/1.73 m²).[1][2][5]
Preclinical data also provides a comparison with eplerenone (B1671536), another MRA. In rodent models, AZD9977 showed similar organ-protective effects to eplerenone but, unlike eplerenone, did not acutely affect the urinary Na+/K+ ratio, suggesting a lower potential for hyperkalemia.[2][3][6]
It is important to note that direct, head-to-head clinical trial data comparing AZD9977 with other classes of potassium-sparing diuretics, such as the epithelial sodium channel (ENaC) inhibitors amiloride (B1667095) and triamterene (B1681372), are not currently available in the public domain.
Experimental Protocols
Clinical Trial: AZD9977 vs. Spironolactone (NCT03682497)[1][4]
-
Study Design: A Phase I, open-label, randomized, parallel-group, multicenter study.[4]
-
Participants: Patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF or HFmrEF; EF ≥40%) and an estimated glomerular filtration rate (eGFR) between 40 and 70 mL/min/1.73m².[1][4]
-
Intervention:
-
Primary Endpoint: The relative change in serum potassium from baseline to day 28 between the AZD9977 and spironolactone groups.[1]
-
Key Assessments: Serum and urinary electrolytes, fractional excretion of sodium and potassium, plasma aldosterone, cortisol, and renin were also assessed.[1][5]
-
Statistical Analysis: A mixed-model repeated-measures (MMRM) analysis was used to compare the treatment groups.[1]
Preclinical Study: AZD9977 vs. Eplerenone[3][6]
-
Animal Models: Uni-nephrectomised db/db mice and uni-nephrectomised rats on a high-salt diet with aldosterone infusion were used to assess organ protection.[3][6] Acute effects on urinary electrolyte excretion were tested in rats on a low-salt diet.[3][6]
-
Intervention: Animals were administered varying doses of AZD9977 or eplerenone.[6]
-
Key Assessments: Albuminuria, kidney histopathology, and urinary Na+/K+ ratio were measured.[3][6]
Signaling Pathways and Mechanisms of Action
Potassium-sparing diuretics primarily act through two distinct mechanisms: antagonism of the mineralocorticoid receptor or blockade of the epithelial sodium channel (ENaC).
Caption: Mechanisms of action for different classes of potassium-sparing diuretics.
AZD9977 is a selective MR modulator that acts as a partial antagonist.[1][2][3][6] This means that while it blocks the mineralocorticoid receptor, its action may be less complete than full antagonists like spironolactone and eplerenone. This partial antagonism is hypothesized to contribute to its potassium-sparing profile while still providing organ protection.[1][2]
In contrast, amiloride and triamterene do not interact with the mineralocorticoid receptor. Instead, they directly block the epithelial sodium channel (ENaC) in the collecting tubules of the kidneys.[7] This inhibition of sodium reabsorption indirectly reduces the driving force for potassium excretion.[7]
Experimental Workflow for Clinical Assessment
The following diagram outlines a typical workflow for a clinical trial assessing the potassium-sparing effects of a new drug like AZD9977.
Caption: A generalized workflow for a clinical trial comparing potassium-sparing effects.
Conclusion
The available evidence from a Phase Ib clinical trial indicates that AZD9977 has a modest effect on serum potassium, comparable to that of spironolactone, in a population of patients with heart failure and renal impairment.[1][2][5] Preclinical data suggests a potentially more favorable potassium-sparing profile for AZD9977 compared to eplerenone.[2][3][6] The unique mechanism of AZD9977 as a selective MR modulator and partial antagonist may underpin these observations. However, a comprehensive understanding of its relative potassium-sparing efficacy requires further large-scale clinical trials and direct comparisons with a broader range of potassium-sparing diuretics, including ENaC blockers.
References
- 1. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of AZD9977 Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AZD9977 (balcinrenone) is a novel, selective mineralocorticoid receptor (MR) modulator developed for the treatment of heart failure and chronic kidney disease.[1][2][3] Preclinical animal studies have been crucial in characterizing its pharmacological profile and establishing its potential for organ protection. This guide provides a comprehensive comparison of AZD9977 with the established MR antagonist eplerenone (B1671536), focusing on the experimental data from key animal studies to assess the translational relevance of these findings.
Mechanism of Action: A Differentiated Approach to MR Modulation
AZD9977 is a non-steroidal, selective MR modulator that functions as a partial antagonist.[4][5] Unlike full antagonists such as eplerenone, AZD9977's unique interaction with the MR results in a distinct pattern of co-factor recruitment.[4][5] This differential engagement with the receptor is believed to be the basis for its observed separation of organ-protective effects from significant impacts on urinary electrolyte excretion in certain preclinical models.[4][6]
Below is a diagram illustrating the signaling pathway of the mineralocorticoid receptor and the points of intervention for agonists, full antagonists, and partial modulators like AZD9977.
Comparative Efficacy in Animal Models of Kidney Disease
Animal studies have been instrumental in demonstrating the organ-protective effects of AZD9977, particularly in models of chronic kidney disease (CKD). The primary models used were uni-nephrectomised male Sprague Dawley rats and uni-nephrectomised db/db mice, both subjected to aldosterone (B195564) administration and a high-salt diet to induce renal injury.[4][5]
Quantitative Comparison of Renal Effects
The following table summarizes the key findings from these studies, comparing the effects of AZD9977 and eplerenone on markers of kidney damage.
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Uni-nephrectomised rats with aldosterone and high-salt diet | AZD9977 | 10-100 mg/kg/day (oral) | Dose-dependent reduction in UACR, similar efficacy to eplerenone. | [1][5] |
| Eplerenone | Not specified in all abstracts | Dose-dependent reduction in UACR. | [5] | ||
| Kidney Histopathology (Fibrosis and Glomerular Nephritis) | Uni-nephrectomised rats with aldosterone and high-salt diet | AZD9977 | Not specified in all abstracts | Improvement in kidney histopathology, similar to eplerenone. | [4][5] |
| Eplerenone | Not specified in all abstracts | Improvement in kidney histopathology. | [4][5] | ||
| Urinary Albumin Excretion (UAE) | Uni-nephrectomised db/db mice | AZD9977 + Enalapril | 100 mg/kg (oral) | Additive effect on reducing UAE compared to vehicle. | [1] |
Effects on Electrolyte Excretion: A Point of Translational Divergence
A key differentiating feature of AZD9977 in initial preclinical studies was its apparent lack of effect on urinary sodium-to-potassium (Na+/K+) ratio, a hallmark of traditional MR antagonists that is associated with the risk of hyperkalemia.[4][5]
Comparative Data on Urinary Electrolytes
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Urinary Na+/K+ Ratio | Salt-deprived rats | AZD9977 | Increasing doses | No significant effect on urinary Na+/K+ ratio. | [4][5] |
| Eplerenone | Increasing doses | Dose-dependent increase in urinary Na+/K+ ratio. | [4][5] | ||
| AZD9977 + Eplerenone | 100 mg/kg AZD9977 + 10 or 30 mg/kg Eplerenone | AZD9977 attenuated the eplerenone-induced increase in Na+/K+ ratio. | [5] |
However, this separation of organ protection from effects on electrolyte balance observed in rodent models with aldosterone did not directly translate to human studies where the synthetic MR agonist fludrocortisone (B194907) was used.[7][8] Subsequent preclinical investigations in rats using fludrocortisone confirmed that AZD9977 does, in fact, increase the urinary Na+/K+ ratio in the presence of this specific agonist, similar to eplerenone.[7] This highlights a critical aspect of translational relevance: the choice of agonist in preclinical models can significantly influence the observed pharmacological effects.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Organ Protection Study in Uni-nephrectomised Rats
-
Animal Model: Male Sprague Dawley rats, uni-nephrectomised.[5]
-
Induction of Injury: Administration of aldosterone via osmotic minipumps and a high-salt diet.[5]
-
Treatment: AZD9977 or eplerenone admixed in the diet for four weeks.[5]
-
Key Endpoints:
The workflow for this experimental protocol is visualized in the following diagram.
Acute Urinary Electrolyte Excretion Study in Rats
-
Animal Model: Salt-deprived rats.[4]
-
Treatment: Single oral doses of AZD9977 or eplerenone.[4]
-
Urine Collection: Urine collected for 8 hours post-dose.[5]
-
Key Endpoint: Measurement of urinary Na+ and K+ concentrations to determine the Na+/K+ ratio.[5]
Conclusion: Implications for Translational Relevance
The animal studies of AZD9977 have been pivotal in demonstrating its efficacy in protecting against renal injury, with a potency comparable to the established MR antagonist eplerenone.[4][5] However, the initial hypothesis of a clear separation between organ protection and effects on electrolyte excretion, based on studies using aldosterone as the agonist, has been shown to be more complex. The discrepancy between the findings in aldosterone-driven rodent models and fludrocortisone-challenged human subjects underscores a critical consideration for translational medicine: the choice of preclinical model and agonist can significantly impact the predictive value of the results for human clinical outcomes.[7][8]
Future clinical development of AZD9977 will need to carefully consider these nuances.[8] The preclinical data strongly support the organ-protective potential of AZD9977, but the risk of hyperkalemia may be more comparable to other MRAs than initially suggested by some animal models. The ongoing clinical trials will be essential in fully elucidating the safety and efficacy profile of AZD9977 in patient populations.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. balcinrenone (AZD9977) / AstraZeneca [delta.larvol.com]
- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]
- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of AZD9977 in Comparison to Other Mineralocorticoid Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of mineralocorticoid receptor antagonist (MRA) therapy is evolving, with a focus on developing new agents that offer potent organ protection with an improved safety profile. AZD9977, a novel non-steroidal MRA, has emerged as a promising candidate, demonstrating a distinct mechanism that may translate to a better long-term safety profile compared to established MRAs. This guide provides a comprehensive comparison of the long-term safety of AZD9977 with other MRAs, including spironolactone (B1682167), eplerenone (B1671536), and finerenone, supported by available preclinical and clinical data.
Executive Summary
Mineralocorticoid receptor (MR) activation plays a significant role in the pathophysiology of cardiovascular and renal diseases. While traditional steroidal MRAs like spironolactone and eplerenone are effective, their use is often limited by side effects such as hyperkalemia and hormonal imbalances. Finerenone, a non-steroidal MRA, has shown an improved safety profile. AZD9977, another non-steroidal MRA, is designed to be a selective MR modulator, aiming to provide organ protection with a minimal effect on urinary electrolyte excretion, thereby potentially reducing the risk of hyperkalemia. This guide will delve into the comparative long-term safety data, experimental protocols, and underlying signaling pathways.
Comparative Safety Data
The following tables summarize the long-term safety data for AZD9977 and other MRAs based on available clinical trial data. It is important to note that direct long-term head-to-head comparative trials for all agents are not available; therefore, the data is compiled from separate studies.
Table 1: Incidence of Key Adverse Events in Long-Term Studies
| Adverse Event | AZD9977 | Spironolactone | Eplerenone | Finerenone |
| Hyperkalemia (>5.5 mmol/L) | Data from long-term trials are still emerging. Phase I studies showed no significant increase in serum potassium.[1] | 9% - 30.6% (depending on the study and patient population)[2] | 5.5% - 11.8%[3] | 18.3% (vs. 9% with placebo)[4] |
| Gynecomastia | Preclinical and early clinical data suggest a low potential. | ~9% in heart failure patients[5] | <1%[6] | No significant reports. |
| Renal Dysfunction (Significant eGFR decline) | Long-term data is not yet available. | Discontinuation due to raised creatinine (B1669602) in ~21% of trials in a clinical practice setting.[7] | Data suggests a favorable renal safety profile. | Reduced risk of a sustained ≥40% decrease in eGFR.[8] |
| Hypotension | Well-tolerated in early studies. | Symptomatic hypotension reported in ~26.4% of patients in a long-term study.[2] | Generally well-tolerated. | Similar incidence to placebo. |
Note: The presented data is a synthesis from multiple sources and should be interpreted with caution due to variations in study design, patient populations, and duration.
Signaling Pathways and Mechanisms of Action
The differential safety profiles of these MRAs can be attributed to their distinct interactions with the mineralocorticoid receptor and other steroid receptors.
Caption: Mineralocorticoid receptor signaling pathway.
Spironolactone's lack of selectivity leads to the blockade of androgen and progesterone (B1679170) receptors, causing hormonal side effects. Eplerenone has higher selectivity for the MR, reducing these effects. Finerenone and AZD9977 are non-steroidal MRAs with high selectivity and a different binding mode to the MR, which is thought to contribute to their distinct downstream effects and improved safety profiles.
Experimental Protocols
The evaluation of the long-term safety of MRAs relies on a series of well-defined preclinical and clinical experimental protocols.
Preclinical Evaluation of Hyperkalemia Risk
A common preclinical model to assess the risk of hyperkalemia involves the following steps:
-
Animal Model: Male Wistar rats are often used.
-
Diet: Animals are placed on a sodium-deficient diet to stimulate the renin-angiotensin-aldosterone system (RAAS).
-
Drug Administration: The test MRA (e.g., AZD9977) and a comparator MRA are administered orally at various doses for a specified period (e.g., 14-28 days).
-
Sample Collection: Blood samples are collected at regular intervals to measure serum potassium and creatinine levels. Urine is collected using metabolic cages to measure urinary sodium and potassium excretion.
-
Endpoint Analysis: The primary endpoints are changes in serum potassium levels and the urinary Na+/K+ ratio.
Caption: Workflow for preclinical hyperkalemia risk assessment.
Preclinical Evaluation of Anti-Androgenic Effects
The Hershberger assay is a standardized in vivo screening test to evaluate the androgenic or anti-androgenic properties of a substance.[4][7][9]
-
Animal Model: Immature, castrated male rats are used.
-
Drug Administration: The test compound is administered daily for 10 consecutive days, either alone (to test for androgenic activity) or in combination with a reference androgen like testosterone (B1683101) propionate (B1217596) (to test for anti-androgenic activity).
-
Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Endpoint Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the group receiving the test compound plus testosterone, compared to the group receiving testosterone alone, indicates anti-androgenic activity.
Conclusion
The available evidence suggests that AZD9977 holds the potential for a favorable long-term safety profile, particularly concerning the risk of hyperkalemia, a common and serious adverse effect of traditional MRAs. Its high selectivity for the mineralocorticoid receptor is expected to minimize hormonal side effects. While long-term clinical data are still accumulating, preclinical and early-phase clinical studies are encouraging. Continued investigation and head-to-head comparative trials will be crucial to fully elucidate the long-term safety and efficacy of AZD9977 in comparison to other established and novel MRAs. This will ultimately guide its optimal use in patients with cardiovascular and renal diseases.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AZD9977 in a Research Environment
Providing essential guidance for the operational and logistical demands of laboratory settings, this document outlines the recommended procedures for the proper disposal of the investigational compound AZD9977. This information is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in the handling of chemical waste.
As a novel, selective mineralocorticoid receptor (MR) modulator, AZD9977 is a compound of interest in research focused on heart failure and chronic kidney disease.[1] While specific disposal protocols for AZD9977 are not publicly available, established principles of laboratory safety and pharmaceutical waste management provide a clear framework for its responsible disposal. The following procedures are based on general best practices and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Core Disposal Principles
The primary objective in disposing of any chemical waste, including investigational compounds like AZD9977, is to minimize environmental impact and ensure the safety of all personnel. Unwanted pharmaceuticals should be disposed of in a manner that is both safe and compliant with local, state, and federal regulations.[2][3]
Step-by-Step Disposal Protocol
-
Initial Assessment and Segregation: The first crucial step is to determine if the waste is considered hazardous.[2] This determination should be made in conjunction with your institution's EHS department. As a general rule, all pharmaceutical waste should be segregated from regular trash and biohazardous waste.[4]
-
Containerization and Labeling:
-
Place all AZD9977 waste, including empty vials, contaminated personal protective equipment (PPE), and unused compound, into a designated, leak-proof hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("AZD9977" and its chemical formula if available), and the date.
-
-
Storage:
-
Store the waste container in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will coordinate with a licensed hazardous waste vendor for proper transportation and final disposal, which is typically incineration.[2]
-
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of AZD9977 or any other chemical waste down the sink.[5] This can contaminate waterways and is prohibited by regulations.[5]
-
Consult Safety Data Sheets (SDS): While a specific SDS for AZD9977 was not found in the public domain, always consult the SDS for any chemical you are working with for specific handling and disposal information.
-
Institutional Policies: Your institution's EHS department will have specific protocols and procedures for chemical waste disposal. Always adhere to these guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AZD9977.
Caption: Logical workflow for the safe disposal of AZD9977.
By adhering to these general yet crucial safety and logistical procedures, researchers and laboratory personnel can ensure the responsible management of AZD9977 waste, fostering a safe and compliant research environment.
References
Personal protective equipment for handling Azd 9977
Essential Safety and Handling Guide for AZD9977
Disclaimer: A specific Safety Data Sheet (SDS) for AZD9977 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for Dapagliflozin, a compound with which AZD9977 is clinically investigated, and general best practices for handling potent pharmaceutical compounds. Researchers must consult their institution's safety office and, if possible, obtain a specific SDS from the supplier before handling AZD9977.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling AZD9977. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for similar compounds, AZD9977 should be handled as a potent substance with potential health risks. The following table summarizes the recommended PPE.
| Potential Hazard | Required Personal Protective Equipment (PPE) |
| Eye Contact | Safety glasses with side shields or goggles are mandatory to prevent eye irritation.[1] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are required.[1] |
| Inhalation | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is necessary.[1] |
| Ingestion | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1] |
Operational Handling Protocol
Follow these steps to ensure the safe handling of AZD9977 in a laboratory setting.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and uncluttered.
-
Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
-
Handling :
-
Handle AZD9977 in a designated area, preferably within a chemical fume hood or other ventilated enclosure, especially when working with powders to minimize inhalation risk.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools for weighing and transferring the compound to prevent spills.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with AZD9977 should be treated as hazardous waste.
-
Solid Waste : Collect in a labeled, sealed container. This includes contaminated PPE, weighing papers, and disposable equipment.
-
Liquid Waste : Collect in a labeled, sealed, and compatible waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not allow the substance to enter sewers or waterways.[2]
Visualized Workflow
The following diagram illustrates the standard operational workflow for safely handling potent chemical compounds like AZD9977.
Caption: Standard Laboratory Workflow for Handling AZD9977.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
